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  • Product: 1-Amino-3-phenoxypropan-2-ol hydrochloride
  • CAS: 4287-20-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Executive Summary This technical guide provides an in-depth examination of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a key chiral building block with significant applications in pharmaceutical research and development....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth examination of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a key chiral building block with significant applications in pharmaceutical research and development. This document details the compound's fundamental chemical and physical properties, offers a validated laboratory-scale synthesis protocol, outlines modern analytical techniques for its characterization, and discusses its primary applications and critical safety protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for the scientific community.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. 1-Amino-3-phenoxypropan-2-ol hydrochloride is an amino alcohol derivative characterized by a propanol backbone substituted with a primary amine, a hydroxyl group, and a phenoxy ether moiety.

Nomenclature and Chemical Identifiers

The compound is identified by several names and registry numbers across various chemical databases. This information is crucial for accurate sourcing and cross-referencing in literature and regulatory documents.

IdentifierValueSource(s)
CAS Number 4287-20-1[1][][3]
Molecular Formula C₉H₁₄ClNO₂[][3]
Molecular Weight 203.67 g/mol [1][3]
IUPAC Name 1-amino-3-phenoxypropan-2-ol;hydrochloride[1][]
Synonyms 3-Amino-1-phenoxy-2-propanol hydrochloride[1][]
InChI Key DLPNVEWPVBNLHE-UHFFFAOYSA-N[]
SMILES C1=CC=C(C=C1)OCC(CN)O.Cl[]
Molecular Structure Visualization

The spatial arrangement of functional groups dictates the molecule's reactivity and its ability to interact with biological targets. The structure features a chiral center at the C2 position of the propanol chain, making it a valuable synthon for stereospecific synthesis.

Caption: Molecular structure of the protonated amine with its chloride counter-ion.

Physicochemical Properties

The physical and chemical properties of a compound determine its behavior in various experimental conditions, including solubility, stability, and reactivity.

General and Thermal Properties

These properties are fundamental for handling, storage, and reaction setup.

PropertyValueNotesSource(s)
Appearance White crystalline solidConforms to typical salt-form compounds.[4][5]
Melting Point 226-228 °CReported from a specific synthesis; salts typically have high melting points.[5]
Boiling Point 145-147 °CThis value, reported by a supplier, likely corresponds to the free base under vacuum, not the hydrochloride salt.[1]
Solubility Soluble in waterThe hydrochloride salt form enhances aqueous solubility.[4]
Purity ≥97%Typical purity available from commercial suppliers.[3]
Computed Properties

Computational models provide valuable predictions of a molecule's behavior, aiding in the design of experiments such as liquid-liquid extractions or assessing potential bioavailability. These properties refer to the free base form.

PropertyValueSignificanceSource(s)
Topological Polar Surface Area (TPSA) 55.5 ŲInfluences membrane permeability and solubility.[4]
Hydrogen Bond Donors 2The amine and hydroxyl groups can participate in hydrogen bonding.[4]
Hydrogen Bond Acceptors 3The nitrogen and two oxygen atoms can accept hydrogen bonds.[4]
Rotatable Bond Count 4Indicates molecular flexibility.[4]

Synthesis and Purification

The synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and reliable method involves the deprotection of a protected amine precursor.

Synthetic Strategy: Amine Deprotection

A robust method for preparing the target compound is through the acid-catalyzed hydrolysis of an N-protected precursor, such as 1-Succinimido-3-phenoxy-2-propanol. This strategy is effective because the succinimide group is stable under various conditions but can be cleanly removed under strong acidic conditions, which concurrently protonates the resulting primary amine to form the desired hydrochloride salt.

Detailed Laboratory Protocol: Synthesis from 1-Succinimido-3-phenoxy-2-propanol

This protocol is adapted from a validated procedure and provides a clear path to the target molecule.[5]

Materials:

  • 1-Succinimido-3-phenoxy-2-propanol (16.0 g, 0.06 mol)

  • Concentrated Hydrochloric Acid (100 mL)

  • Ethanol (100 mL)

  • Deionized Water (25 mL)

  • Diethyl Ether

  • Rotary Evaporator

  • Reflux Apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Succinimido-3-phenoxy-2-propanol in a mixture of concentrated HCl and ethanol.

    • Causality: Ethanol serves as a co-solvent to ensure the homogeneity of the reaction mixture, while concentrated HCl is the reagent for hydrolyzing the succinimide protecting group.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

    • Causality: The elevated temperature accelerates the hydrolysis reaction, ensuring complete deprotection. The 6-hour duration is empirically determined to drive the reaction to completion.

  • Solvent Removal: After the reaction, cool the mixture and remove the solvents under reduced pressure using a rotary evaporator. This will yield a white residue.

  • Aqueous Workup: Dissolve the residue in deionized water and transfer it to a separatory funnel.

  • Extraction: Wash the aqueous phase three times with 50 mL portions of diethyl ether. Discard the ether layers.

    • Causality: This step removes non-polar organic impurities, such as any unreacted starting material or byproducts. The desired hydrochloride salt is highly polar and remains in the aqueous phase.

  • Isolation: Evaporate the aqueous phase to dryness to obtain the crude product as a white solid.

  • Purification: Recrystallize the solid from ethanol to yield pure white crystals of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

    • Expected Yield: Approximately 8.3 g (69%).

    • Validation: The final product's identity should be confirmed by NMR spectroscopy and its purity assessed by elemental analysis.[5]

Synthesis Workflow Diagram

Figure 2: Synthesis Workflow start Start: 1-Succinimido-3-phenoxy-2-propanol react Dissolve in EtOH / Conc. HCl start->react reflux Reflux for 6 hours react->reflux evap1 Evaporate Solvents reflux->evap1 workup Dissolve in H₂O & Wash with Et₂O evap1->workup evap2 Evaporate Aqueous Phase workup->evap2 purify Recrystallize from Ethanol evap2->purify product Final Product: 1-Amino-3-phenoxypropan-2-ol HCl purify->product

Caption: A step-by-step flowchart of the synthesis and purification process.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra should be consistent with the assigned structure, showing characteristic peaks for the aromatic protons, the propanol backbone protons, and the carbon atoms.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected signals include broad O-H and N-H stretching bands (around 3400-3200 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O ether stretches (around 1250 cm⁻¹).

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment. A reverse-phase method with a suitable mobile phase (e.g., acetonitrile and water with an acidic modifier) can effectively separate the main compound from any impurities.[6]

  • Elemental Analysis: This technique provides the percentage composition of C, H, N, and Cl, which must match the theoretical values for the molecular formula C₉H₁₄ClNO₂ to confirm its elemental integrity.[5]

Applications in Research and Development

The primary value of 1-Amino-3-phenoxypropan-2-ol hydrochloride lies in its utility as a versatile intermediate in the synthesis of more complex molecules.

Core Utility as a Chiral Synthon

With its defined stereocenter, this compound is a valuable chiral building block. It allows for the construction of enantiomerically pure active pharmaceutical ingredients (APIs), which is critical as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.[7]

Intermediate in Pharmaceutical Synthesis

This molecule serves as a key starting material or intermediate in the synthesis of various pharmaceuticals. While specific pathways are often proprietary, its structural motif is found in compounds targeting a range of conditions. It is noted for its use in developing medications for neurological disorders and its structural relation to compounds with applications in respiratory and cardiovascular medicine.[7]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical reagent. The information below is derived from safety data sheets (SDS).[8]

Hazard Identification
  • Skin Irritation: Causes skin irritation.

  • Eye Damage: Causes serious eye irritation/damage.

  • Inhalation: May cause respiratory irritation.

  • Ingestion: May be harmful if swallowed.

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.

First Aid Measures
  • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention.[8]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

1-Amino-3-phenoxypropan-2-ol hydrochloride is a fundamentally important chemical intermediate whose value is defined by its specific combination of functional groups and its inherent chirality. A thorough understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. Its role as a building block in the creation of complex, stereochemically defined molecules ensures its continued relevance in the fields of medicinal chemistry and pharmaceutical development.

References

  • PrepChem.com. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]

  • Fun, H. K., et al. (2008). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2437. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 1-Amino-3-phenoxypropan-2-ol Hydrochloride: Properties, Synthesis, Analysis, and Applications

Abstract: This technical guide provides an in-depth analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride (CAS: 4287-20-1), a key chemical intermediate in pharmaceutical and fine chemical synthesis. The document delinea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride (CAS: 4287-20-1), a key chemical intermediate in pharmaceutical and fine chemical synthesis. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight and chemical structure. It further details a validated laboratory-scale synthesis protocol, comprehensive analytical methodologies for quality control and characterization, and discusses its principal applications. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practice. This guide is intended for researchers, chemists, and professionals in drug development who utilize or are investigating this versatile amino alcohol building block.

Chemical Identity and Physicochemical Properties

1-Amino-3-phenoxypropan-2-ol hydrochloride is the salt form of a chiral amino alcohol. The presence of a primary amine, a secondary alcohol, and a phenoxy ether functional group within a short carbon chain makes it a structurally significant precursor in organic synthesis. The hydrochloride salt form is generally preferred in laboratory settings due to its increased stability and crystallinity compared to the free base.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is rooted in its structure and molecular formula. The hydrochloride salt has a molecular formula of C9H14ClNO2, leading to a calculated molecular weight of approximately 203.67 g/mol .[1][][3] This is distinct from its free base form, 1-Amino-3-phenoxy-2-propanol (CAS: 4287-19-8), which has a molecular formula of C9H13NO2 and a molecular weight of 167.21 g/mol .[4]

Identifier Value Source
Compound Name 1-Amino-3-phenoxypropan-2-ol hydrochlorideThermo Scientific[1]
Synonyms rac-1-amino-3-phenoxypropan-2-ol hydrochloride; 3-Amino-1-phenoxy-2-propanol hydrochlorideEchemi[5], Thermo Scientific[1]
CAS Number 4287-20-1Vibrant Pharma Inc.[3]
Molecular Formula C9H14ClNO2Vibrant Pharma Inc.[3]
Molecular Weight 203.67 g/mol Thermo Scientific[1]
IUPAC Name 1-amino-3-phenoxypropan-2-ol;hydrochlorideThermo Scientific[1]
InChI Key DLPNVEWPVBNLHE-UHFFFAOYSA-NBOC Sciences[]
Physicochemical Data

The physical properties of the compound are critical for its handling, purification, and application in subsequent reactions.

Property Value Source & Notes
Appearance White crystalline solidPrepChem.com[6]
Melting Point 226-228 °CPrepChem.com[6]. This is for the hydrochloride salt. The corresponding free base has a much lower melting point of 97-98 °C.[7]
Purity Typically ≥98%Thermo Scientific[1]
Solubility Soluble in waterGuidechem[4] (referring to the free base, solubility is enhanced in the salt form).
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.Echemi[5], Vibrant Pharma Inc.[3]

Synthesis and Manufacturing Principles

The synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride often involves the deprotection of a suitable N-protected precursor. This strategy is employed to prevent side reactions involving the nucleophilic amine during the formation of the core structure. A common and effective laboratory-scale method involves the acid-catalyzed hydrolysis of 1-Succinimido-3-phenoxy-2-propanol.

Causality of Experimental Choice: The use of a succinimide protecting group is advantageous as it is stable under various conditions but can be cleanly removed under strong acidic conditions. Refluxing in a mixture of concentrated hydrochloric acid and ethanol not only cleaves the protecting group but also directly provides the desired hydrochloride salt, streamlining the workflow.

Laboratory Synthesis Protocol

The following protocol describes the synthesis from 1-Succinimido-3-phenoxy-2-propanol.[6]

Step 1: Reaction Setup

  • Dissolve 16.0 g (0.06 mol) of 1-Succinimido-3-phenoxy-2-propanol in a mixture of 100 mL of concentrated HCl and 100 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

Step 2: Hydrolysis

  • Heat the mixture to reflux and maintain for 6 hours. The succinimide group is hydrolyzed during this step.

Step 3: Solvent Removal

  • After the reaction is complete, cool the mixture and remove the solvent and excess acid under reduced pressure using a rotary evaporator. A white residue will be obtained.

Step 4: Workup and Extraction

  • Take up the residue in 25 mL of water.

  • Wash the aqueous solution with diethyl ether (3 x 50 mL) to remove any organic, non-polar impurities (e.g., unreacted starting material or byproducts). The product, being a salt, remains in the aqueous phase.

Step 5: Isolation and Purification

  • Evaporate the aqueous phase to dryness to yield the crude product.

  • Recrystallize the resulting white solid from ethanol to obtain pure 1-Amino-3-phenoxypropan-2-ol hydrochloride. The reported yield is approximately 8.3 g (69%).[6]

Step 6: Characterization

  • Confirm the structure and purity of the final product using NMR spectroscopy and elemental analysis.[6]

Synthesis Workflow Diagram

Synthesis_Workflow SM 1-Succinimido-3-phenoxy-2-propanol Reaction Reflux, 6h SM->Reaction Reagents Conc. HCl Ethanol Reagents->Reaction Evaporation1 Evaporation (Rotovap) Reaction->Evaporation1 Cooling Workup Aqueous Workup (H2O / Ether Wash) Evaporation1->Workup Evaporation2 Evaporation of Aqueous Phase Workup->Evaporation2 Purification Recrystallization (Ethanol) Evaporation2->Purification Product 1-Amino-3-phenoxypropan-2-ol HCl Purification->Product

Caption: Synthesis workflow for 1-Amino-3-phenoxypropan-2-ol HCl.

Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of synthetic intermediates. For 1-Amino-3-phenoxypropan-2-ol hydrochloride, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and quantifying the compound. A reverse-phase method is most suitable.

Rationale for Method Design:

  • Column: A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is critical.[8] It ensures that the primary amine is fully protonated, preventing peak tailing and yielding sharp, symmetrical peaks. Acetonitrile is a common organic modifier.

  • Detector: A UV detector set to a wavelength around 270 nm is effective, as the phenoxy group acts as a strong chromophore.

HPLC Protocol for Purity Analysis

Instrumentation & Consumables:

  • HPLC system with UV Detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Water/Acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 270 nm

    • Gradient Program: Start at 5% B, hold for 2 min; ramp to 95% B over 10 min; hold at 95% B for 3 min; return to 5% B and re-equilibrate for 5 min.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

  • Analysis: Inject the prepared sample. Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural confirmation. The spectra should be consistent with the assigned structure of 1-Amino-3-phenoxypropan-2-ol hydrochloride.[6]

  • Infrared (IR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups: O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (superimposed, ~3200-3000 cm⁻¹), C-H aromatic stretches (~3100-3000 cm⁻¹), and the C-O-C ether stretch (~1240 cm⁻¹).

Analytical Workflow Diagram

Analytical_Workflow Sample Batch Sample of 1-Amino-3-phenoxypropan-2-ol HCl Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC HPLC Analysis (Purity Assay) Prep->HPLC NMR NMR Spectroscopy (Structure ID) Prep->NMR FTIR FTIR Analysis (Functional Groups) Prep->FTIR Data_HPLC Purity Report (Area %) HPLC->Data_HPLC Data_Spec Spectroscopic Data (Structure Confirmation) NMR->Data_Spec FTIR->Data_Spec QC_Release Quality Control Release Decision Data_HPLC->QC_Release Data_Spec->QC_Release

Caption: Quality control analytical workflow for the title compound.

Applications in Research and Development

1-Amino-3-phenoxypropan-2-ol hydrochloride serves primarily as a versatile intermediate and building block in organic synthesis. Its value lies in its trifunctional nature and the presence of a chiral center at the C2 position.

  • Pharmaceutical Synthesis: Its core structure is a key component of many beta-blockers (e.g., Propranolol, Atenolol). As such, it is a valuable starting material or intermediate for the synthesis of novel adrenergic receptor antagonists and other pharmacologically active agents. Its use as an intermediate in developing medications for neurological disorders has also been noted.[9]

  • Chiral Building Block: As a racemic mixture, it can be resolved into its individual enantiomers, which can then be used in stereoselective synthesis to produce enantiomerically pure final products, a critical requirement in modern drug development.[9]

  • Fine Chemical Synthesis: Beyond pharmaceuticals, it can be used to synthesize specialty amines, ligands for catalysis, and other complex organic molecules where a phenoxypropanolamine backbone is desired.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent. The following information is summarized from safety data sheets.[5]

Aspect Guideline
Engineering Controls Handle in a well-ventilated place, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, impervious clothing (lab coat), and appropriate chemical-resistant gloves.
Fire Safety Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.
First Aid (Inhalation) Move the victim to fresh air.
First Aid (Skin Contact) Remove contaminated clothing and rinse skin thoroughly with water.
First Aid (Eye Contact) Immediately rinse with pure water for at least 15 minutes.
First Aid (Ingestion) Rinse mouth with water. Seek medical attention.
Storage Conditions Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-Amino-3-phenoxypropan-2-ol hydrochloride is a well-characterized chemical compound with a molecular weight of 203.67 g/mol . Its utility as a synthetic intermediate is well-established, driven by its versatile functional groups and chiral nature. The synthesis and analytical protocols outlined in this guide provide a robust framework for its preparation and quality assessment in a research or development setting. Proper adherence to the described safety and handling procedures is essential for its responsible use.

References

  • American Elements. (n.d.). 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]

  • Tristar Intermediates. (2024). Phenoxy Propanol: Applications and Benefits in Various Industries. Retrieved from [Link]

  • OSHA. (n.d.). 1-Amino-2-propanol Method. Retrieved from [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • SIELC Technologies. (2018). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure and Synthesis of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Abstract This technical guide provides a comprehensive overview of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a pivotal chemical intermediate in pharmaceutical development. The document elucidates the compound's structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a pivotal chemical intermediate in pharmaceutical development. The document elucidates the compound's structural characteristics, physicochemical properties, and its significant role as a precursor in the synthesis of various β-adrenergic receptor antagonists (beta-blockers). A detailed examination of the primary synthetic pathways is presented, with an emphasis on the underlying reaction mechanisms, experimental considerations, and process optimization. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the synthesis and application of this key molecule.

Introduction: The Significance of Aryloxypropanolamines

The aryloxypropanolamine scaffold is the cornerstone of a major class of cardiovascular drugs known as beta-blockers. 1-Amino-3-phenoxypropan-2-ol hydrochloride serves as a fundamental building block for many of these therapeutic agents. Its structure contains the essential pharmacophore—a secondary alcohol and a secondary amine separated by a methylene bridge, attached to an aryloxy group—that is critical for binding to β-adrenergic receptors. Understanding the synthesis of this precursor is crucial for the development of novel beta-blockers with improved potency, selectivity (e.g., cardioselectivity), and pharmacokinetic profiles.[1] This guide delves into the core chemistry of this compound, providing the technical foundation required for its synthesis and derivatization.

Molecular Structure and Physicochemical Properties

The structural integrity of 1-Amino-3-phenoxypropan-2-ol hydrochloride dictates its chemical reactivity and its utility as a synthetic intermediate. The molecule features a chiral center at the C2 position of the propanol backbone, a primary amine, a phenoxy ether linkage, and is supplied as a stable hydrochloride salt.

Chemical Structure
Caption: Overall synthetic workflow for 1-Amino-3-phenoxypropan-2-ol HCl.
Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane (Phenyl Glycidyl Ether)

This step involves the reaction of phenol with epichlorohydrin under basic conditions.

  • Reaction: Phenol + Epichlorohydrin → 1-Phenoxy-2,3-epoxypropane + NaCl + H₂O

  • Mechanism & Rationale: The reaction proceeds via a Williamson ether synthesis. A base, typically sodium hydroxide or potassium carbonate, is used to deprotonate the acidic hydroxyl group of phenol, forming the highly nucleophilic phenoxide anion. [2]This anion then attacks the primary carbon of epichlorohydrin in an SN2 reaction, displacing the chloride leaving group. The resulting alkoxide intermediate undergoes a rapid intramolecular SN2 reaction to form the stable epoxide ring. The choice of a strong base and an efficient leaving group (chloride) drives the reaction to completion.

Step 2: Epoxide Ring-Opening with Ammonia

The synthesized phenyl glycidyl ether is then reacted with an amine, in this case, ammonia, to introduce the amino group. [3]

  • Reaction: 1-Phenoxy-2,3-epoxypropane + NH₃ → 1-Amino-3-phenoxypropan-2-ol

  • Mechanism & Rationale: This is a classic nucleophilic ring-opening of an epoxide. [4][5]Epoxides are highly reactive due to significant ring strain. [4]Ammonia, acting as a nucleophile, attacks one of the carbons of the epoxide ring.

    • Regioselectivity: Under neutral or basic conditions, the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide. In 1-phenoxy-2,3-epoxypropane, the attack preferentially happens at the terminal (C3) carbon, leading to the desired 1-amino-2-hydroxy regioisomer. This selectivity is a cornerstone of beta-blocker synthesis. [6]An excess of ammonia is often used to minimize the formation of secondary amine byproducts where the initial product reacts with another molecule of the epoxide.

Caption: Logical flow of the epoxide ring-opening mechanism.
Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the oily or low-melting free base into a stable, crystalline solid.

  • Reaction: 1-Amino-3-phenoxypropan-2-ol + HCl → 1-Amino-3-phenoxypropan-2-ol hydrochloride

  • Rationale: The free amine is basic and can be difficult to purify and handle. Reacting it with hydrochloric acid forms the ammonium salt. This salt is typically a crystalline solid with a sharp melting point, making it easy to purify by recrystallization. The salt form also enhances the compound's stability and water solubility.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis. Note: This procedure should only be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.

Materials and Reagents
  • Phenol

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Aqueous Ammonia (25-30% solution)

  • Hydrochloric Acid (HCl), concentrated or as a solution in isopropanol/ether

  • Toluene or other suitable organic solvent

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Step-by-Step Procedure

Part A: Synthesis of 1-Phenoxy-2,3-epoxypropane

  • To a stirred solution of phenol (1.0 eq) in water and an organic solvent like toluene, add sodium hydroxide (1.1 eq) and stir until fully dissolved.

  • Heat the mixture to approximately 60-70 °C.

  • Add epichlorohydrin (1.2 eq) dropwise over 1-2 hours, maintaining the temperature. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring at 70 °C for 3-4 hours until TLC or HPLC analysis indicates the consumption of phenol.

  • Cool the reaction mixture to room temperature. Separate the organic layer.

  • Wash the organic layer sequentially with water, a dilute NaOH solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenoxy-2,3-epoxypropane as an oil. This intermediate is often used directly in the next step without further purification.

Part B: Synthesis of 1-Amino-3-phenoxypropan-2-ol

  • Charge a pressure-capable reactor with the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) and a large excess of concentrated aqueous ammonia (e.g., 10-20 eq).

  • Seal the reactor and heat to 50-60 °C with vigorous stirring. The reaction progress should be monitored by TLC or HPLC.

  • After 4-6 hours, or upon completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Remove the excess ammonia and water under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the organic solution with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude free base, 1-Amino-3-phenoxypropan-2-ol.

Part C: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude free base in a suitable solvent like isopropanol or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol/ether with stirring.

  • The hydrochloride salt will precipitate as a white solid. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (e.g., ethyl acetate or diethyl ether) to remove soluble impurities.

  • Dry the product under vacuum to yield pure 1-Amino-3-phenoxypropan-2-ol hydrochloride. The purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Conclusion

1-Amino-3-phenoxypropan-2-ol hydrochloride is more than a simple chemical; it is a gateway to a class of life-saving cardiovascular drugs. Its synthesis, rooted in fundamental organic reactions like Williamson ether synthesis and epoxide ring-opening, is a robust and well-established process. A thorough understanding of the reaction mechanisms, particularly the regioselectivity of the amination step, is paramount for achieving high yields and purity. The protocols and principles outlined in this guide provide the necessary framework for scientists to confidently synthesize, purify, and utilize this critical pharmaceutical intermediate in their research and development endeavors.

References

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • RSC Publishing. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one. Retrieved from [Link]

  • EurekAlert!. (2025). New method revolutionizes beta-blocker production process. Retrieved from [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

Sources

Exploratory

The Aryloxypropanolamine Scaffold: A Cornerstone of Beta-Adrenergic Blockade

An In-depth Technical Guide on the Mechanism of Action of 1-Amino-3-phenoxypropan-2-ol Hydrochloride and its Derivatives Introduction: The Significance of the 1-Amino-3-phenoxypropan-2-ol Core The compound 1-Amino-3-phen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Mechanism of Action of 1-Amino-3-phenoxypropan-2-ol Hydrochloride and its Derivatives

Introduction: The Significance of the 1-Amino-3-phenoxypropan-2-ol Core

The compound 1-Amino-3-phenoxypropan-2-ol hydrochloride serves as a foundational chemical scaffold for a clinically vital class of drugs: the beta-adrenergic receptor antagonists, commonly known as beta-blockers. While this specific molecule is primarily a synthetic intermediate, its core structure, the aryloxypropanolamine moiety, is the key pharmacophore responsible for the therapeutic effects of numerous beta-blockers.[1][2][3] This guide will dissect the mechanism of action inherent to this scaffold, with a primary focus on its interaction with beta-adrenergic receptors and the subsequent downstream signaling cascades. Propranolol, a prototypical non-selective beta-blocker, will be used as a principal example to illustrate the pharmacological principles of this chemical class.[4][5]

Molecular Target: The Beta-Adrenergic Receptors

Beta-blockers exert their physiological effects by competitively antagonizing beta-adrenergic receptors (β-ARs), which are members of the G protein-coupled receptor (GPCR) family. These receptors are integral to the sympathetic nervous system's regulation of various physiological processes.[5] The endogenous ligands for these receptors are the catecholamines, epinephrine and norepinephrine. There are three main subtypes of beta-receptors:

  • β1-Adrenergic Receptors: Predominantly located in the heart, kidneys, and fat cells.[6] Stimulation of these receptors in the heart leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[5][6]

  • β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, and the uterus.[5] Their activation typically leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.

  • β3-Adrenergic Receptors: Primarily located in adipose tissue and are involved in the regulation of lipolysis and thermogenesis.

Beta-blockers can be classified based on their selectivity for these receptor subtypes:

  • Non-selective beta-blockers (e.g., propranolol) block both β1 and β2 receptors.[5][7]

  • Cardioselective beta-blockers (e.g., metoprolol, atenolol) have a higher affinity for β1 receptors, making them more targeted to the heart at lower doses.[4][7]

  • Third-generation beta-blockers (e.g., carvedilol, labetalol) possess additional vasodilatory properties, often through alpha-adrenergic blockade or by promoting nitric oxide release.[4][7]

Mechanism of Action: Competitive Antagonism and Signal Transduction

The fundamental mechanism of action for drugs based on the 1-Amino-3-phenoxypropan-2-ol scaffold is competitive antagonism at beta-adrenergic receptors.[5] This means they bind to the same site as the endogenous catecholamines but do not activate the receptor.[7] By occupying the receptor, they prevent norepinephrine and epinephrine from binding and initiating their downstream effects.[7]

The β1-Adrenergic Receptor Signaling Cascade

Stimulation of the β1-adrenergic receptor by an agonist like norepinephrine initiates a well-defined signaling pathway:[6][8]

  • G Protein Activation: The agonist-bound receptor activates a stimulatory G protein (Gs).[6][8]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[6][8]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][8]

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[8]

  • Phosphorylation of Target Proteins: PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium and enhanced cardiac muscle contraction.[9]

Beta-blockers, by preventing the initial binding of the agonist, interrupt this cascade at its inception, leading to a reduction in heart rate, contractility, and overall cardiac output.[5]

Signaling Pathway of β1-Adrenergic Receptor and its Blockade

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β1-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates physiological_response Increased Heart Rate & Contractility ca_channel->physiological_response Leads to norepinephrine Norepinephrine (Agonist) norepinephrine->beta_receptor Binds & Activates beta_blocker Beta-Blocker (Antagonist) beta_blocker->beta_receptor Binds & Blocks SAR cluster_0 Aryl Aromatic Ring (Determines Selectivity) O O Aryl->O CH2 CH2 O->CH2 CHOH CH(OH) (Essential for Binding, S-config) CH2->CHOH CH2_2 CH2 CHOH->CH2_2 NH NH CH2_2->NH R R (Bulky Group, e.g., Isopropyl) (Influences Potency) NH->R experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) start_binding Membrane Prep (β1 or β2) incubate_binding Incubate with Radioligand & Test Compound start_binding->incubate_binding analyze_binding Calculate Ki filter_binding Separate Bound/ Free Ligand incubate_binding->filter_binding quantify_binding Quantify Radioactivity filter_binding->quantify_binding quantify_binding->analyze_binding start_functional Cell Culture (CHO-β1) incubate_functional Incubate with Agonist & Test Compound start_functional->incubate_functional analyze_functional Calculate pA2 measure_functional Measure cAMP Levels incubate_functional->measure_functional measure_functional->analyze_functional

Caption: A streamlined workflow for the in vitro assessment of a beta-blocker's binding affinity and functional antagonism.

Physiological and Therapeutic Consequences of Beta-Blockade

By antagonizing beta-adrenergic receptors, compounds with the 1-Amino-3-phenoxypropan-2-ol scaffold induce a range of physiological effects that are therapeutically beneficial in various cardiovascular diseases.

Physiological EffectTherapeutic Application
Reduced Heart Rate Hypertension, Angina Pectoris, Arrhythmias
Reduced Myocardial Contractility Angina Pectoris, Myocardial Infarction
Lowered Blood Pressure Hypertension
Decreased Renin Release Hypertension

The antianginal effects of beta-blockers are primarily due to the reduction in myocardial oxygen demand resulting from decreased heart rate, contractility, and blood pressure.

The 1-Amino-3-phenoxypropan-2-ol hydrochloride structure represents a cornerstone in medicinal chemistry, providing the essential aryloxypropanolamine scaffold for a multitude of beta-blockers. The mechanism of action of these drugs is rooted in their ability to competitively antagonize beta-adrenergic receptors, thereby modulating the signaling cascades of the sympathetic nervous system. A thorough understanding of the structure-activity relationships and the downstream signaling pathways is critical for the rational design and development of new and improved beta-adrenergic antagonists for the management of cardiovascular diseases.

References

  • CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). Available from: [Link]

  • Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Available from: [Link]

  • Perez, D. M. Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition). 2018;71(10):804-809. Available from: [Link]

  • Li, M. Propranolol and its Mechanism of Action. Journal of Molecular and Organic Chemistry. 2024;7(6):277-278. Available from: [Link]

  • Ninja Nerd. Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. 2020. Available from: [Link]

  • Grisanti, L. A., et al. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology Research. 2018;2018:2985386. Available from: [Link]

  • ResearchGate. General beta-blocker structure (aryloxypropanolamines). Available from: [Link]

  • Abou-Gharbia, M., et al. Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences. 1982;71(4):455-459. Available from: [Link]

  • QIAGEN GeneGlobe. Cardiac β-adrenergic Signaling. Available from: [Link]

  • Manoury, B., et al. Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. Current Medicinal Chemistry. 2002;9(1):19-31. Available from: [Link]

  • Wikipedia. Discovery and development of beta-blockers. Available from: [Link]

  • Waxenbaum, J. A., et al. Beta 1 Receptors. StatPearls. 2023. Available from: [Link]

  • Imrie, H., et al. beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propranols. Journal of Medicinal Chemistry. 1978;21(8):797-801. Available from: [Link]

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Blockers. Available from: [Link]

  • Xiao, R. P. Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. 2001;89:653-664. Available from: [Link]

  • ClinPGx. Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Available from: [Link]

  • Engelhardt, S. Alternative signaling: cardiomyocyte β 1 -adrenergic receptors signal through EGFRs. Journal of Clinical Investigation. 2007;117(9):2445-2447. Available from: [Link]

  • ResearchGate. Fig. 1 General beta-blocker structure (aryloxypropanolamines). Available from: [Link]

Sources

Foundational

The Unsung Scaffolding: A Technical History of 1-Amino-3-phenoxypropan-2-ol Hydrochloride in the Beta-Blocker Revolution

An In-depth Guide for Researchers and Drug Development Professionals Abstract This technical guide delves into the discovery and history of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a pivotal yet often overlooked inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a pivotal yet often overlooked intermediate in the synthesis of a revolutionary class of pharmaceuticals: the β-adrenergic receptor antagonists, or beta-blockers. While not a therapeutic agent itself, the unique structural motif of this aryloxypropanolamine became the foundational backbone for numerous blockbuster drugs that have transformed the management of cardiovascular diseases. This document traces its origins within the broader narrative of beta-blocker development, elucidates its synthesis and chemical properties, and details its critical role in the structure-activity relationship studies that paved the way for selective and potent beta-adrenergic antagonists.

Introduction: The Dawn of a New Therapeutic Era

The story of 1-Amino-3-phenoxypropan-2-ol hydrochloride is intrinsically linked to the groundbreaking work of Sir James Black, who sought a rational approach to drug design to alleviate the debilitating effects of angina pectoris. His pioneering research, which earned him the Nobel Prize in Medicine in 1988, was rooted in the concept of selectively blocking the effects of catecholamines, such as adrenaline, on the heart.[1] This endeavor led to the development of the first clinically significant beta-blockers, propranolol, and its predecessors, forever changing the landscape of cardiovascular medicine.[2] At the heart of this revolution lay the aryloxypropanolamine scaffold, of which 1-Amino-3-phenoxypropan-2-ol is a fundamental representation.

The Genesis of the Aryloxypropanolamine Scaffold

The journey to the aryloxypropanolamine structure was an evolution in medicinal chemistry. The first beta-blocker, dichloroisoproterenol (DCI), discovered in the 1950s, was a derivative of the agonist isoprenaline and demonstrated the feasibility of blocking β-adrenergic receptors.[3] However, DCI possessed significant intrinsic sympathomimetic activity, limiting its therapeutic potential. This led to the synthesis of pronethalol in 1962, which had reduced agonist activity but was later withdrawn due to toxicity concerns.[3]

A pivotal breakthrough came with the introduction of an oxymethylene bridge (-O-CH₂-) into the arylethanolamine structure of earlier compounds. This seemingly minor modification gave rise to the aryloxypropanolamine class of beta-blockers, with propranolol being the flagship molecule. This structural alteration not only enhanced potency but also provided a versatile scaffold for further medicinal chemistry exploration. It is within this innovative leap that the significance of 1-Amino-3-phenoxypropan-2-ol as a core structural unit is rooted.

Synthesis and Chemical Properties

1-Amino-3-phenoxypropan-2-ol hydrochloride is a white crystalline solid. Its synthesis is a key step in the production of many beta-blockers and can be achieved through several routes.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 4287-20-1[4]
Molecular Formula C₉H₁₄ClNO₂[4]
Molecular Weight 203.67 g/mol [4]
Melting Point 145-147 °C[5]
Appearance White powder[4]
Solubility Soluble in water[4]
Synthetic Pathways

A common laboratory-scale synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride involves the hydrolysis of a protected amine precursor.

Experimental Protocol: Synthesis from 1-Succinimido-3-phenoxy-2-propanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Succinimido-3-phenoxy-2-propanol in a mixture of concentrated hydrochloric acid and ethanol.

  • Reflux: Heat the mixture to reflux and maintain for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, remove the solvents under reduced pressure to obtain a solid residue.

  • Purification: Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities. Separate the aqueous layer and evaporate the solvent to yield the crude hydrochloride salt.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure, white crystals of 1-Amino-3-phenoxypropan-2-ol hydrochloride.[6]

Causality Behind Experimental Choices: The use of concentrated hydrochloric acid serves a dual purpose: it catalyzes the hydrolysis of the succinimide protecting group and forms the hydrochloride salt of the resulting amine, which often aids in its crystallization and purification. Ethanol is chosen as a co-solvent to ensure the solubility of the starting material. The ether wash is an effective method to remove any unreacted starting material or non-polar byproducts.

Synthesis start 1-Succinimido-3-phenoxy-2-propanol reagents Conc. HCl, Ethanol Reflux start->reagents Hydrolysis product 1-Amino-3-phenoxypropan-2-ol Hydrochloride reagents->product

Caption: Synthesis of 1-Amino-3-phenoxypropan-2-ol HCl.

Pharmacological Significance: The Beta-Blocker Backbone

The paramount importance of 1-Amino-3-phenoxypropan-2-ol lies in its role as a versatile intermediate for the synthesis of a vast array of beta-blockers. The core structure contains the essential pharmacophoric elements for β-adrenergic receptor antagonism: an aromatic ring connected via an ether linkage to a propanolamine side chain.

Structure-Activity Relationship (SAR)

The 1-Amino-3-phenoxypropan-2-ol scaffold allows for systematic modifications at two key positions: the aromatic ring and the amino group. These modifications have profound effects on the potency, selectivity (β₁ vs. β₂), and intrinsic sympathomimetic activity (ISA) of the resulting beta-blocker.

  • The Aromatic Ring: The nature and position of substituents on the phenoxy ring are critical for receptor affinity and selectivity. For instance, para-substitution on the aromatic ring is often associated with β₁-selectivity (cardioselectivity).

  • The Amino Group: The steric bulk of the substituent on the nitrogen atom is a major determinant of receptor affinity. An isopropyl or tert-butyl group is commonly found in potent beta-blockers.

SAR scaffold 1-Amino-3-phenoxypropan-2-ol (Core Scaffold) aromatic Phenoxy Ring (Site for Substitutions) scaffold->aromatic amine Amino Group (Site for Alkylation) scaffold->amine properties Pharmacological Properties aromatic->properties Influences amine->properties Influences potency Potency properties->potency selectivity Selectivity (β1/β2) properties->selectivity isa ISA properties->isa

Caption: Key modification sites on the core scaffold.

From Intermediate to blockbuster: The Synthesis of Propranolol

The synthesis of propranolol, a non-selective beta-blocker, exemplifies the utility of the aryloxypropanolamine backbone. While not starting directly from 1-Amino-3-phenoxypropan-2-ol, the synthesis proceeds through a closely related intermediate, 1-(naphthalen-1-yloxy)-2,3-epoxypropane, which is then reacted with isopropylamine to yield propranolol. This highlights the general synthetic strategy where the aryloxypropanolamine moiety is constructed.

Analytical Characterization

The definitive identification and purity assessment of 1-Amino-3-phenoxypropan-2-ol hydrochloride rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the propanolamine chain, and the exchangeable protons of the hydroxyl and ammonium groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H and N-H stretching of the alcohol and ammonium groups, C-O stretching of the ether, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for determining the purity of the compound and for quantitative analysis.

Conclusion and Future Perspectives

1-Amino-3-phenoxypropan-2-ol hydrochloride, though not a household name, holds a significant place in the history of pharmaceutical development. Its discovery and utilization as a key building block were instrumental in the "beta-blocker revolution," which has had an immeasurable impact on public health. The study of its synthesis and the structure-activity relationships of its derivatives continues to inform the design of new therapeutic agents. As our understanding of receptor pharmacology deepens, the lessons learned from the development of the aryloxypropanolamine class of drugs, with this humble intermediate at its core, will undoubtedly continue to inspire future generations of medicinal chemists.

References

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved January 25, 2026, from [Link]

  • Frishman, W. H. (2007). A Historical Perspective on the Development of β-Adrenergic Blockers. Journal of the American College of Cardiology, 50(5), 475-485.
  • Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21–26.
  • Google Patents. (n.d.). WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
  • Google Patents. (n.d.). US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof.
  • Pérez-Montiel, A., et al. (2020). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 73(10), 848-858.
  • National Center for Biotechnology Information. (n.d.). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Retrieved January 25, 2026, from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. 4(3), 1000-1008.
  • ResearchGate. (n.d.). 1-Amino-3-Chloro-2-Propanol. Retrieved January 25, 2026, from [Link]

  • American Elements. (n.d.). 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). {2-amino}-N-(3-methylphenyl)acetamide. Retrieved January 25, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-Amino-3-phenoxypropan-2-ol hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Amino-3-phenoxypropan-2-ol hydrochloride. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Amino-3-phenoxypropan-2-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation of this important pharmaceutical intermediate. This guide will explain the theoretical underpinnings of these techniques and provide a detailed, predictive analysis of the expected spectra based on the analysis of structurally related compounds.

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Amino-3-phenoxypropan-2-ol hydrochloride, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in the molecule.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: Sample Preparation

A standard protocol for preparing a sample for ¹H NMR spectroscopy is as follows:

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the analyte. For 1-Amino-3-phenoxypropan-2-ol hydrochloride, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices due to the compound's polarity and the presence of exchangeable protons (amine and hydroxyl).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing the sample can aid in dissolution.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS) or a suitable alternative for polar solvents, may be added to reference the chemical shifts to 0 ppm.

Caption: Workflow for ¹H NMR sample preparation.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 1-Amino-3-phenoxypropan-2-ol hydrochloride in a suitable deuterated solvent would exhibit the following key signals. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and protonated amine groups.[1]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic Protons (ortho, meta, para)6.9 - 7.4Multiplet5HProtons on the phenyl ring. The ortho protons will be the most deshielded due to their proximity to the ether oxygen.
-CH(OH)-~4.0 - 4.2Multiplet1HThis methine proton is coupled to the adjacent methylene protons. Its chemical shift is downfield due to the adjacent hydroxyl and ether groups.
-O-CH₂-~3.9 - 4.1Multiplet2HThese methylene protons are diastereotopic and will likely appear as a complex multiplet due to coupling with the adjacent methine proton.
-CH₂-NH₃⁺~3.0 - 3.3Multiplet2HThese methylene protons are adjacent to the protonated amine, causing a downfield shift. They will be coupled to the methine proton.
-OH, -NH₃⁺VariableBroad Singlet4HThe chemical shifts of these exchangeable protons are highly dependent on the solvent, concentration, and temperature. In D₂O, these signals would disappear due to deuterium exchange.

Causality in Spectral Features:

  • Downfield Shifts: The electronegative oxygen atoms in the ether and alcohol functionalities, along with the positively charged amino group, withdraw electron density from adjacent protons, causing them to resonate at higher chemical shifts (downfield).

  • Spin-Spin Coupling: The non-equivalent protons on adjacent carbon atoms will interact, leading to the splitting of signals into multiplets (e.g., doublets, triplets, etc.), as described by the n+1 rule.[2]

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: Sample Preparation

The sample preparation for ¹³C NMR is analogous to that for ¹H NMR, although a higher concentration of the analyte may be required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted broadband proton-decoupled ¹³C NMR spectrum of 1-Amino-3-phenoxypropan-2-ol hydrochloride will show distinct signals for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Aromatic Carbon (C-O)~158The carbon directly attached to the ether oxygen is significantly deshielded.
Aromatic Carbons (ortho, meta)~114 - 122These carbons are shielded relative to the para carbon.
Aromatic Carbon (para)~129The para carbon is typically the most shielded of the C-H aromatic carbons.
-CH(OH)-~68 - 72The carbon bearing the hydroxyl group is significantly deshielded.
-O-CH₂-~70 - 74The carbon of the methylene group attached to the phenoxy oxygen is deshielded.
-CH₂-NH₃⁺~45 - 50The carbon adjacent to the protonated amino group is deshielded.

DEPT-135 Analysis:

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable in confirming these assignments.[3] In a DEPT-135 spectrum:

  • CH₃ and CH carbons would appear as positive signals.

  • CH₂ carbons would appear as negative signals.

  • Quaternary carbons would be absent.

This would allow for the unambiguous identification of the methylene (-CH₂-) and methine (-CH-) carbons in the propanol backbone.

II. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Sample Preparation

For a solid sample like 1-Amino-3-phenoxypropan-2-ol hydrochloride, the following sample preparation techniques are common:

  • KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk.

  • Nujol Mull: The sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

Predicted IR Spectrum and Interpretation

The IR spectrum of 1-Amino-3-phenoxypropan-2-ol hydrochloride is expected to show characteristic absorption bands for its functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type Notes
O-H (Alcohol)3200 - 3600 (broad)StretchingThe broadness is due to hydrogen bonding.
N-H (Ammonium)2800 - 3200 (broad)StretchingThese bands are characteristic of a primary ammonium salt.
C-H (Aromatic)3000 - 3100 (sharp)Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=C (Aromatic)1450 - 1600StretchingA series of sharp peaks.
N-H (Ammonium)1500 - 1600Bending
C-O (Ether)1200 - 1250 (strong)Asymmetric StretchingA strong, characteristic band for aryl-alkyl ethers.
C-O (Alcohol)1000 - 1100 (strong)Stretching

Distinguishing Features:

The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch of the alcohol. The broad absorption in the 2800-3200 cm⁻¹ range is characteristic of the N-H stretching vibrations of the ammonium salt. The strong absorption around 1200-1250 cm⁻¹ is a key indicator of the C-O stretch of the phenoxy group.

Summary of Spectroscopic Data

Technique Key Predicted Features
¹H NMR Aromatic protons (6.9-7.4 ppm), methine proton (~4.0-4.2 ppm), two distinct methylene groups (~3.9-4.1 and ~3.0-3.3 ppm), and exchangeable amine and hydroxyl protons.
¹³C NMR Aromatic carbons (114-158 ppm), methine carbon (~68-72 ppm), and two methylene carbons (~70-74 and ~45-50 ppm).
IR Broad O-H stretch (3200-3600 cm⁻¹), broad N-H stretch of ammonium (2800-3200 cm⁻¹), aromatic C=C stretches (1450-1600 cm⁻¹), and strong C-O stretches for the ether and alcohol (~1225 and ~1050 cm⁻¹ respectively).

Conclusion

The structural elucidation of 1-Amino-3-phenoxypropan-2-ol hydrochloride is readily achievable through a combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a detailed, predictive framework for the interpretation of these spectra, grounded in the fundamental principles of spectroscopic analysis and data from analogous compounds. By understanding the expected chemical shifts, coupling patterns, and vibrational frequencies, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the integrity of their synthetic pathways and downstream applications.

References

  • University of Regensburg. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Phenoxy-1,2-propanediol. Retrieved from [Link]

  • YouTube. (2022, December 21). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 1-amino-. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Amino-2-propanol. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • YouTube. (2022, July 31). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,3-propane diol, 504-63-2. Retrieved from [Link]

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Foundational

A Technical Guide to the Potential Biological Activities of 1-Amino-3-phenoxypropan-2-ol hydrochloride

Abstract 1-Amino-3-phenoxypropan-2-ol hydrochloride is a member of the aryloxypropanolamine chemical class, the foundational scaffold for the vast majority of beta-adrenergic receptor antagonists (β-blockers). While this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Amino-3-phenoxypropan-2-ol hydrochloride is a member of the aryloxypropanolamine chemical class, the foundational scaffold for the vast majority of beta-adrenergic receptor antagonists (β-blockers). While this specific molecule is not a widely commercialized therapeutic agent, its structural features provide a compelling basis for predicting its biological activities. This guide synthesizes established principles of medicinal chemistry and pharmacology to explore the potential pharmacodynamics, pharmacokinetics, and therapeutic applications of this compound. We present a logical framework for its investigation, detailing the key experiments required to validate its hypothesized activity as a β-blocker. This document serves as a roadmap for researchers interested in characterizing this compound or designing novel therapeutics based on its structure.

Introduction: Unveiling the Potential of a Classic Scaffold

The aryloxypropanolamine framework is one of the most successful pharmacophores in modern medicine, giving rise to a class of drugs—the β-blockers—that have revolutionized the management of cardiovascular diseases.[1][2][3] The molecule 1-Amino-3-phenoxypropan-2-ol hydrochloride represents this core structure in one of its simplest forms: a phenoxy group linked via an oxymethylene bridge to a propanolamine side chain.[4][5]

While extensive research has focused on derivatives with complex aromatic systems and bulky N-alkyl substituents (e.g., propranolol, atenolol), the biological profile of this primary amine precursor is less defined in public literature.[6][7] This guide posits that its primary biological activity will be the antagonism of β-adrenergic receptors. By analyzing its structure through the lens of established Structure-Activity Relationships (SAR), we can formulate a robust hypothesis about its potency and selectivity, and design a clear experimental path to verify these predictions.

Predicted Pharmacodynamics: A β-Blocker in Waiting?

The defining features of an aryloxypropanolamine β-blocker are the aromatic ring, the ether oxygen, the hydroxyl group on the second carbon of the propane chain, and the amine group. All are present in 1-Amino-3-phenoxypropan-2-ol. The interaction with the β-adrenergic receptor, a G-protein coupled receptor (GPCR), is driven by key hydrogen bonds and hydrophobic interactions.

The Hypothesis: Non-Selective β-Adrenergic Antagonism

We hypothesize that 1-Amino-3-phenoxypropan-2-ol hydrochloride acts as a competitive antagonist at β-adrenergic receptors. Upon binding, it would block the downstream signaling cascade typically initiated by endogenous catecholamines like epinephrine and norepinephrine. This involves preventing the activation of adenylyl cyclase, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) levels.

Diagram: Proposed Mechanism of Action

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Catecholamine Epinephrine / Norepinephrine Catecholamine->Receptor Binds & Activates Compound 1-Amino-3-phenoxy- propan-2-ol HCl (Antagonist) Compound->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate, Glycogenolysis) PKA->Response Phosphorylates Targets

Caption: Competitive antagonism at the β-adrenergic receptor.

Structure-Activity Relationship (SAR) Analysis

Established SAR principles for β-blockers provide critical insights into the likely profile of 1-Amino-3-phenoxypropan-2-ol hydrochloride.[8][9]

  • Amine Substituent: Potency and selectivity are heavily influenced by the substituent on the nitrogen atom. Most clinically effective β-blockers possess a secondary amine with a bulky group, such as isopropyl (for non-selective agents like propranolol) or tert-butyl.[9] The primary amine (-NH2) in our target compound lacks this bulky group. This is the single most critical structural feature suggesting its potency will be significantly lower than that of classic β-blockers.

  • Aromatic Ring: The simple, unsubstituted phenoxy ring is the most basic aromatic moiety in this class. While effective, it lacks the features of more advanced β-blockers. For instance, para-substitution on the phenyl ring is a key feature of many β1-selective ("cardioselective") antagonists like atenolol and metoprolol.[3] The absence of such a substituent suggests that 1-Amino-3-phenoxypropan-2-ol, if active, will likely be non-selective between β1 and β2 receptors.

  • Chirality: The hydroxyl group creates a chiral center at the C2 position of the propane chain. For β-blockers, the (S)-enantiomer is almost always the more active one. The hydrochloride salt is likely supplied as a racemate, and its activity will primarily reside in the (S)-isomer.[4]

Proposed Experimental Validation Workflow

To rigorously test our hypothesis, a tiered experimental approach is necessary. This workflow moves from initial binding confirmation to functional cellular assays.

Diagram: Experimental Screening Workflow

G cluster_A cluster_B cluster_C A Step 1: Receptor Binding Assays B Step 2: Functional Cellular Assays A->B If binding is confirmed C Step 3: Downstream & Safety Assays B->C If functional antagonism is confirmed A1 Radioligand Displacement Assay (β1 and β2 Receptors) A2 Determine Ki (Inhibitory Constant) A1->A2 B1 cAMP Accumulation Assay B2 Determine IC50 / Schild Analysis B1->B2 C1 In Vitro Cytotoxicity Assay (e.g., MTT, LDH) C2 Preliminary ADME Screening (e.g., PAMPA, Microsomal Stability)

Caption: A tiered workflow for characterizing the compound's activity.

Protocol: Radioligand Binding Assay

This experiment directly measures the affinity of the test compound for β1 and β2 adrenergic receptors.

  • Objective: To determine the inhibitory constant (Ki) of 1-Amino-3-phenoxypropan-2-ol hydrochloride for β1 and β2 receptors.

  • Materials:

    • Cell membranes expressing human recombinant β1-adrenergic receptors (e.g., from CHO or HEK293 cells).

    • Cell membranes expressing human recombinant β2-adrenergic receptors.

    • Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective β-blocker.

    • Non-specific binding control: Propranolol (10 µM).

    • Test Compound: 1-Amino-3-phenoxypropan-2-ol hydrochloride, serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and fluid.

  • Methodology:

    • Prepare serial dilutions of the test compound (e.g., from 1 nM to 1 mM).

    • In a 96-well plate, combine receptor membranes, a fixed concentration of [³H]-DHA (near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 10 µM propranolol.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

    • Calculate specific binding (Total - Non-specific) and plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol: Functional cAMP Assay

This experiment measures the compound's ability to block agonist-induced cellular signaling.

  • Objective: To determine the functional potency (IC50) of the compound in inhibiting agonist-stimulated cAMP production.

  • Materials:

    • A cell line expressing the target receptor (e.g., HEK293-β2).

    • Agonist: Isoproterenol (a potent non-selective β-agonist).

    • Phosphodiesterase (PDE) inhibitor: IBMX (to prevent cAMP degradation).

    • Test Compound: 1-Amino-3-phenoxypropan-2-ol hydrochloride, serially diluted.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Methodology:

    • Plate cells in a 96-well plate and grow to confluency.

    • Pre-treat cells with serial dilutions of the test compound for 15-30 minutes in the presence of IBMX.

    • Stimulate the cells with a fixed concentration of isoproterenol (typically the EC80 concentration) for 15 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Plot the cAMP level against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value.

Data Interpretation & Predicted Profile

Based on the SAR analysis, we can predict the likely outcomes of these experiments.

ParameterPredicted ValueRationale
β1 Receptor Ki 1 - 50 µMLacks the N-alkyl group and para-substituent required for high potency and selectivity.
β2 Receptor Ki 1 - 50 µMExpected to be similar to β1 Ki, indicating a lack of selectivity.
Functional IC50 > 1 µMFunctional potency is generally lower than binding affinity.
Selectivity (β2 Ki / β1 Ki) ~ 1The simple phenoxy structure suggests little to no preference for either receptor subtype.

Potential Applications and Future Directions

Should experimental data confirm β-blocking activity, even if weak, 1-Amino-3-phenoxypropan-2-ol hydrochloride could serve several roles:

  • A Research Tool: As a simple, non-selective antagonist, it could be used in vitro to study fundamental β-adrenergic signaling.

  • A Synthetic Precursor: Its primary amine is a reactive handle for the synthesis of a library of novel β-blockers.[10] Derivatization at this position could be used to explore new SAR and develop compounds with unique profiles (e.g., improved selectivity, partial agonism, or biased signaling).

  • Niche Therapeutic Potential: While unlikely to compete with existing β-blockers for cardiovascular indications, any confirmed biological activity could warrant investigation in less common therapeutic areas.

Conclusion

1-Amino-3-phenoxypropan-2-ol hydrochloride stands as a prototypical aryloxypropanolamine. While its simple structure, particularly the primary amine, suggests it will possess modest potency as a non-selective β-adrenergic antagonist compared to clinically established drugs, this hypothesis requires rigorous experimental validation. The workflows and protocols outlined in this guide provide a clear and scientifically sound path to characterizing its biological activity. The true value of this compound may lie not in its direct therapeutic application, but as a fundamental chemical tool and a starting point for the development of next-generation adrenergic modulators.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). Retrieved from [Link]

  • Journal of Cardiovascular Pharmacology. (1985). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. Retrieved from [Link]

  • PubChem. (n.d.). 1-phenoxy-3-((2-(o-toluidino)ethyl)amino)-2-propanol hydrochloride. Retrieved from [Link]

  • American Elements. (n.d.). 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • Deranged Physiology. (2025). Beta-blockers. Retrieved from [Link]

  • PubMed. (1985). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

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  • Wikipedia. (n.d.). Pseudoephedrine. Retrieved from [Link]

  • Google Patents. (n.d.). US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
  • PubChem. (n.d.). 1-((2-anilinoethyl)amino)-3-phenoxy-2-propanol dihydrochloride. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 1-Amino-3-phenoxypropan-2-ol Hydrochloride: An Application Note

Abstract This application note provides a comprehensive, in-depth technical guide for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This compound is a critical building block and intermediate in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This compound is a critical building block and intermediate in the development of various pharmaceuticals, particularly β-adrenergic blocking agents (beta-blockers). The protocol herein is structured to provide not only a step-by-step synthetic procedure but also the fundamental chemical principles and causal reasoning behind each operational choice. We detail a robust, two-step synthesis commencing with the base-catalyzed reaction of phenol and epichlorohydrin to yield an epoxide intermediate, followed by a regioselective aminolysis, and concluding with the formation of the stable hydrochloride salt. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

1-Amino-3-phenoxypropan-2-ol and its derivatives form the core structure of many aryloxypropanolamine beta-blockers, a class of drugs essential for managing cardiovascular diseases such as hypertension and angina pectoris. The precise and efficient synthesis of this key intermediate is therefore of significant interest in medicinal and process chemistry.

The synthetic strategy detailed in this guide is a convergent and reliable two-step process. The first stage involves the formation of a glycidyl ether, 1-phenoxy-2,3-epoxypropane, via a Williamson ether synthesis variant. The second stage is the nucleophilic ring-opening of this epoxide with ammonia. This aminolysis reaction is highly regioselective, a critical factor for ensuring the correct isomer is formed. Finally, the resulting amino alcohol is converted to its hydrochloride salt to enhance stability, crystallinity, and ease of handling.

This document provides a self-validating protocol where the rationale for each step, from reagent choice to reaction conditions, is thoroughly explained, grounding the practical steps in established chemical theory.

Reaction Pathway and Mechanism

The overall synthesis proceeds in two primary chemical transformations followed by a salt formation step.

Synthesis_Pathway cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Aminolysis cluster_step3 Step 3: Salt Formation Phenol Phenol NaOH NaOH (aq) Phenol->NaOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->NaOH Intermediate 1-Phenoxy-2,3-epoxypropane NaOH->Intermediate Williamson Ether Synthesis Ammonia NH3 (aq) Intermediate->Ammonia FreeBase 1-Amino-3-phenoxypropan-2-ol Ammonia->FreeBase Nucleophilic Ring-Opening HCl HCl FreeBase->HCl FinalProduct 1-Amino-3-phenoxypropan-2-ol HCl HCl->FinalProduct Acid-Base Reaction

Caption: Overall synthetic pathway for 1-Amino-3-phenoxypropan-2-ol HCl.

Mechanism of 1-Phenoxy-2,3-epoxypropane Formation

The first step is the reaction of phenol with epichlorohydrin. This reaction proceeds via a base-catalyzed mechanism. Sodium hydroxide deprotonates the acidic phenol to form the sodium phenoxide ion. This phenoxide is a potent nucleophile that attacks the epichlorohydrin molecule. There are two potential pathways for this attack[1][2]. The most accepted mechanism involves the phenoxide attacking the least sterically hindered primary carbon of the epoxide ring, leading to a chlorinated intermediate. This is followed by a rapid, intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride ion to form the new epoxide ring of 1-phenoxy-2,3-epoxypropane[1].

Mechanism of Epoxide Ring-Opening

In the second step, the synthesized epoxide undergoes nucleophilic ring-opening with ammonia. In a neutral or basic medium, the nucleophile (ammonia) attacks the epoxide ring via an SN2 mechanism[3]. For an asymmetrical epoxide like 1-phenoxy-2,3-epoxypropane, this attack is highly regioselective. The nucleophile preferentially attacks the carbon atom that is less sterically hindered[3][4]. Therefore, ammonia attacks the terminal carbon of the epoxide, leading exclusively to the desired 1-amino-3-phenoxypropan-2-ol isomer. Using a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts from the reaction of the primary amine product with starting epoxide.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

ReagentCAS No.FormulaMW ( g/mol )Key Hazards
Phenol108-95-2C₆H₆O94.11Toxic, Corrosive, Mutagenic[5][6][7]
Epichlorohydrin106-89-8C₃H₅ClO92.52Flammable, Toxic, Carcinogenic[8][9]
Sodium Hydroxide1310-73-2NaOH40.00Corrosive
Ammonia (25% aq. sol.)1336-21-6NH₄OH35.05Corrosive, Environmental Hazard[10][11][12]
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive, Respiratory Irritant
Diethyl Ether60-29-7(C₂H₅)₂O74.12Highly Flammable, Forms Peroxides
Isopropanol67-63-0C₃H₈O60.10Flammable, Eye Irritant
Anhydrous MgSO₄7487-88-9MgSO₄120.37Hygroscopic

Detailed Experimental Protocols

PART A: Synthesis of 1-Phenoxy-2,3-epoxypropane (Intermediate)

Protocol Directive: This procedure is adapted from established methods for the glycidylation of phenols[13][14]. The use of excess epichlorohydrin acts as both a reactant and a solvent, driving the reaction to completion.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add phenol (47.0 g, 0.5 mol) and epichlorohydrin (138.8 g, 1.5 mol).

  • Base Addition: Begin stirring the mixture at room temperature. Prepare a solution of sodium hydroxide (22.0 g, 0.55 mol) in 60 mL of deionized water. Add this NaOH solution dropwise to the stirred mixture over a period of 60-90 minutes. An exothermic reaction will occur; maintain the reaction temperature between 40-50°C using a water bath for cooling if necessary.

  • Reaction: After the addition is complete, heat the mixture to 60-65°C and maintain it at this temperature with vigorous stirring for 3 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Two layers will be present.

    • Separate the lower organic layer. Wash the organic layer twice with 100 mL portions of water to remove unreacted sodium hydroxide and sodium chloride byproduct.

    • The organic layer consists of the product and excess epichlorohydrin. Remove the excess epichlorohydrin via vacuum distillation (a rotary evaporator is suitable).

    • The remaining crude oil is 1-phenoxy-2,3-epoxypropane. Further purification can be achieved by vacuum distillation (b.p. ~120-125 °C at 10 mmHg), but the crude product is often of sufficient purity for the next step.

    • Expected yield: ~80-90%.

PART B: Synthesis of 1-Amino-3-phenoxypropan-2-ol

Protocol Directive: This step involves the aminolysis of the epoxide. The reaction is performed in a sealed vessel due to the volatility of ammonia and the need for elevated temperatures to achieve a reasonable reaction rate[15].

  • Reaction Setup: Place the crude 1-phenoxy-2,3-epoxypropane (~0.4 mol, assuming ~80% yield from Part A) into a 500 mL stainless steel autoclave or a high-pressure glass reactor.

  • Ammonia Addition: Add 250 mL of concentrated aqueous ammonia solution (25-28%). This provides a large molar excess of ammonia. Add 100 mL of isopropanol as a co-solvent to improve miscibility.

  • Reaction: Seal the reactor tightly. Heat the mixture to 70-80°C. The internal pressure will rise. Maintain this temperature with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reactor to room temperature. CAUTION: Open the reactor in a well-ventilated fume hood as excess ammonia will be released.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the isopropanol and excess ammonia/water under reduced pressure using a rotary evaporator.

    • The residue will contain the product and some water. Add 200 mL of diethyl ether and stir. The product may crystallize or separate as an oil.

    • Wash the ether layer with a small amount of brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1-Amino-3-phenoxypropan-2-ol as a viscous oil or a low-melting solid.

    • Expected yield: ~75-85%.

PART C: Preparation of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Protocol Directive: The final step is the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to purify and handle than the free base amine[16].

  • Salt Formation: Dissolve the crude 1-Amino-3-phenoxypropan-2-ol from Part B in 200 mL of isopropanol. Cool the solution in an ice bath.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (37%) dropwise until the pH of the solution is acidic (pH 2-3, check with pH paper). A white precipitate of the hydrochloride salt will form immediately.

  • Crystallization and Isolation:

    • Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 50 mL portions of cold diethyl ether to remove any non-polar impurities and to aid in drying.

  • Drying: Dry the purified 1-Amino-3-phenoxypropan-2-ol hydrochloride in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: The final product should be a white crystalline solid. Characterize the product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis protocol.

Workflow cluster_prep Part A: Epoxide Synthesis cluster_reaction Part B: Aminolysis cluster_purification Part C: Salt Formation & Purification A1 1. Mix Phenol & Epichlorohydrin A2 2. Add NaOH(aq) dropwise (40-50°C) A1->A2 A3 3. Heat at 60-65°C for 3h A2->A3 A4 4. Cool & Separate Layers A3->A4 A5 5. Wash Organic Layer A4->A5 A6 6. Evaporate Excess Epichlorohydrin A5->A6 A7 Intermediate: 1-Phenoxy-2,3-epoxypropane A6->A7 B1 1. Charge Autoclave with Intermediate, NH3(aq), IPA A7->B1 Transfer to next step B2 2. Seal and Heat at 70-80°C for 6-8h B1->B2 B3 3. Cool & Vent Ammonia B2->B3 B4 4. Evaporate Volatiles B3->B4 B5 5. Ether Extraction & Drying B4->B5 B6 Product: 1-Amino-3-phenoxypropan-2-ol (Free Base) B5->B6 C1 1. Dissolve Free Base in Isopropanol B6->C1 Transfer to next step C2 2. Cool in Ice Bath C1->C2 C3 3. Add conc. HCl until pH 2-3 C2->C3 C4 4. Filter Precipitate C3->C4 C5 5. Wash with Cold Diethyl Ether C4->C5 C6 6. Dry Under Vacuum C5->C6 C7 Final Product: Crystalline HCl Salt C6->C7

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phenol: Is highly toxic and corrosive. It can be absorbed through the skin and cause severe burns[6][17]. Handle with extreme care.

  • Epichlorohydrin: Is a flammable liquid, toxic by inhalation, ingestion, and skin contact, and is a suspected carcinogen[8][18]. All operations should be conducted in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Are highly corrosive and can cause severe burns. Handle with care, avoiding contact with skin and eyes.

  • Ammonia Solution: Is corrosive and has a pungent, irritating odor. The vapor can cause respiratory irritation[12][19]. The aminolysis step should be performed in a sealed pressure vessel, which should be vented in a fume hood.

  • Diethyl Ether: Is extremely flammable and can form explosive peroxides upon standing. Use away from ignition sources and ensure containers are properly sealed.

References

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  • Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Available at: [Link]

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  • ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: ammonia solution 25%. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of coupling between phenolic compounds and epichlorohydrin.... Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane. Available at: [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Epichlorohydrin. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Available at: [Link]

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Available at: [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet AMMONIA SOLUTION 10-32%. Available at: [Link]

  • PMC. (n.d.). 1-(Isopropylamino)-3-phenoxypropan-2-ol. Available at: [Link]

  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Available at: [Link]

  • Reddit. (n.d.). Hydrochloride salt of amine. Available at: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). 1-(2-Methoxyphenoxy)-2,3-epoxypropane. Available at: [Link]

  • Google Patents. (1953). US2659710A - Phenol alcohol-epichlorohydrin reaction products.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Introduction 1-Amino-3-phenoxypropan-2-ol hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is paramount in drug development and qu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3-phenoxypropan-2-ol hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is paramount in drug development and quality control processes to ensure the safety, efficacy, and consistency of the final drug product. This document provides detailed application notes and validated protocols for the quantitative analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2]

Physicochemical Properties of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

A thorough understanding of the analyte's properties is fundamental to the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₉H₁₄ClNO₂[3]
Molecular Weight 203.67 g/mol [3]
CAS Number 4287-20-1[3]
Appearance White to off-white crystalline solid[3]
Melting Point 145-147 °C[3]
Solubility Soluble in water[4]

I. High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. For a primary amine like 1-Amino-3-phenoxypropan-2-ol which lacks a strong chromophore, derivatization is often employed to enhance UV or fluorescence detection.[5][6] However, the presence of the phenoxy group provides sufficient UV absorbance for direct quantification at lower wavelengths. This protocol details a direct Reverse-Phase HPLC (RP-HPLC) method with UV detection.

Causality in Method Design:

The choice of a C18 column is based on its versatility and proven efficacy in retaining moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and retention. The acidic pH of the mobile phase ensures that the primary amine of the analyte is protonated, leading to consistent interactions with the stationary phase and symmetrical peaks. UV detection at a wavelength where the phenoxy group absorbs provides a straightforward and robust means of quantification.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantification of 1-Amino-3-phenoxypropan-2-ol hydrochloride by HPLC.

Detailed Protocol: HPLC-UV Method

1. Equipment and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • 1-Amino-3-phenoxypropan-2-ol hydrochloride reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 1-Amino-3-phenoxypropan-2-ol hydrochloride reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing 1-Amino-3-phenoxypropan-2-ol hydrochloride and dissolve it in the mobile phase to obtain a final concentration within the calibration range.

3. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 270 nm.

4. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of 1-Amino-3-phenoxypropan-2-ol hydrochloride in the sample solution from the calibration curve.

Method Validation Summary (as per ICH Q2(R2) Guidelines)[1]
ParameterSpecification
Specificity The peak of the analyte should be well-resolved from any impurities or excipients.
Linearity (R²) ≥ 0.999 over the concentration range.
Range e.g., 10 - 150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 3.0%.
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.
Robustness The method should be insensitive to small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an excellent tool for the quantification of volatile and semi-volatile compounds. Due to the low volatility of 1-Amino-3-phenoxypropan-2-ol hydrochloride, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7]

Causality in Method Design:

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) is chosen to cap the polar hydroxyl and amino groups, thereby increasing the analyte's volatility and thermal stability.[8] The use of a mass spectrometric detector provides high specificity, allowing for the unequivocal identification and quantification of the analyte, even in complex matrices. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantification of 1-Amino-3-phenoxypropan-2-ol hydrochloride by GC-MS.

Detailed Protocol: GC-MS Method

1. Equipment and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler.

  • Heating block or oven.

  • 1-Amino-3-phenoxypropan-2-ol hydrochloride reference standard.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

2. Preparation of Solutions and Derivatization:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in pyridine.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with pyridine.

  • Sample Preparation: Accurately weigh a sample and dissolve it in pyridine to a concentration within the calibration range.

  • Derivatization Procedure: To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS. Heat the mixture at 70 °C for 30 minutes. Cool to room temperature before injection.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Select characteristic ions of the derivatized analyte for quantification and confirmation.

4. Data Analysis and Quantification:

  • Analyze the derivatized standards and samples.

  • Construct a calibration curve using the peak areas of the quantification ion versus the concentration.

  • Quantify the analyte in the samples using the calibration curve.

Method Validation Summary (as per ICH Q2(R2) Guidelines)[1]
ParameterSpecification
Specificity No interfering peaks at the retention time of the derivatized analyte and its characteristic ions.
Linearity (R²) ≥ 0.998 over the concentration range.
Range To be determined based on the application.
Accuracy (% Recovery) 95.0% - 105.0%.
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0%; Intermediate Precision (Inter-day): ≤ 10.0%.
LOD and LOQ To be determined experimentally.
Robustness Insensitive to minor variations in derivatization time/temperature and GC oven ramp rate.

III. UV-Visible Spectrophotometry Method for Quantification

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis region. Direct measurement is possible due to the phenoxy group. For enhanced sensitivity and specificity, a colorimetric reaction can be employed. This protocol describes a method based on the reaction of the primary amine with a suitable chromogenic reagent.

Causality in Method Design:

The reaction of the primary amine with a reagent like ninhydrin or 4-nitrobenzaldehyde forms a colored product that can be quantified spectrophotometrically in the visible range.[9] This shifts the measurement away from the UV region where many excipients and impurities might interfere, thus improving the selectivity of the method. The choice of reaction conditions (pH, temperature, and time) is critical to ensure a complete and reproducible reaction for accurate quantification.

Experimental Workflow for UV-Vis Spectrophotometry

Caption: Workflow for the quantification of 1-Amino-3-phenoxypropan-2-ol hydrochloride by UV-Vis Spectrophotometry.

Detailed Protocol: UV-Vis Spectrophotometric Method

1. Equipment and Reagents:

  • UV-Visible Spectrophotometer.

  • Water bath.

  • Volumetric flasks and pipettes.

  • 1-Amino-3-phenoxypropan-2-ol hydrochloride reference standard.

  • Ninhydrin reagent (e.g., 2% w/v in ethanol).

  • Buffer solution (e.g., phosphate buffer, pH 8.0).

  • Deionized water.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to obtain concentrations in the desired range (e.g., 20 - 120 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in deionized water to a concentration within the calibration range.

3. Color Development and Measurement:

  • To 1 mL of each standard and sample solution in a test tube, add 1 mL of the buffer solution and 1 mL of the ninhydrin reagent.

  • Heat the mixture in a boiling water bath for 15 minutes.

  • Cool the solutions to room temperature and dilute to a known volume (e.g., 10 mL) with deionized water.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (to be determined experimentally, typically around 570 nm for ninhydrin adducts) against a reagent blank.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation Summary (as per ICH Q2(R2) Guidelines)[1]
ParameterSpecification
Specificity The reagent blank should have minimal absorbance at the analytical wavelength. No interference from excipients.
Linearity (R²) ≥ 0.995 over the concentration range.
Range e.g., 20 - 120 µg/mL.
Accuracy (% Recovery) 97.0% - 103.0%.
Precision (% RSD) Repeatability (Intra-day): ≤ 3.0%; Intermediate Precision (Inter-day): ≤ 5.0%.
LOD and LOQ To be determined experimentally.
Robustness The method should be robust to small variations in reaction time, temperature, and reagent concentration.

References

  • Mokrý, M. (n.d.). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kim, J. H., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 535-543.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • OSHA. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • Popa, G., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Retrieved from [Link]

  • Turova, E. A., & Zenkevich, I. G. (2010). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Sun, Y., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1363-1372.
  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-218.
  • Al-Janabi, K. H. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Iraqi Journal of Agricultural Sciences, 51(3), 936-945.
  • Kaspar, H., Dettmer, K., & Oefner, P. J. (2008). Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry.
  • de Oliveira, A. C., et al. (2017). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology, 37(4), 589-595.
  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.
  • da Silva, J. C. J., et al. (2022). Chemometric study of a mixture of amino acids by spectrophotometry in a flow system.
  • Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 7(1), 12.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Hrytsenko, I., et al. (2023). Development of a spectrophotometric technique for the quantitative determination of ademol. ScienceRise: Pharmaceutical Science, 2(42), 4-11.
  • Gubar, S., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Pharmaceuticals, 16(10), 1435.

Sources

Method

Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a key intermediate in pharmaceutical synthesis. Given its polar nature, a reversed-phase HPLC method was developed using a polar-embedded column to ensure adequate retention and symmetrical peak shape. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for the quantification of 1-Amino-3-phenoxypropan-2-ol hydrochloride in bulk drug substances or during process monitoring.

Introduction

1-Amino-3-phenoxypropan-2-ol hydrochloride is a primary amino alcohol derivative containing a phenoxy group. Its structure lends itself to further chemical modifications, making it a valuable building block in the synthesis of various pharmaceutical compounds, particularly beta-blockers. Accurate quantification of this intermediate is crucial for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, the analysis of polar compounds like 1-Amino-3-phenoxypropan-2-ol hydrochloride by traditional reversed-phase HPLC can be challenging due to poor retention on non-polar stationary phases. This application note addresses this challenge by employing a polar-embedded stationary phase, which provides enhanced retention for polar analytes even with highly aqueous mobile phases.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Data System (CDS): Appropriate software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

Chemicals and Reagents
  • 1-Amino-3-phenoxypropan-2-ol hydrochloride Reference Standard: Purity ≥98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Potassium Dihydrogen Phosphate (KH2PO4): ACS grade or higher.

  • Orthophosphoric Acid (H3PO4): ACS grade or higher.

  • Water: Deionized water, filtered through a 0.22 µm filter.

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve a suitable separation and peak shape for 1-Amino-3-phenoxypropan-2-ol hydrochloride.

ParameterCondition
Column Polar-embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq), 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A polar-embedded C18 column is chosen to provide alternative selectivity and improved retention for the polar analyte, 1-Amino-3-phenoxypropan-2-ol hydrochloride, preventing its elution near the void volume which is common with standard C18 columns in highly aqueous mobile phases.

  • Mobile Phase: A phosphate buffer at pH 3.0 ensures that the primary amine group of the analyte is protonated, leading to consistent interactions with the stationary phase and a symmetrical peak shape. The low percentage of acetonitrile provides sufficient elution strength while maintaining adequate retention.

  • Detection Wavelength: The wavelength of 220 nm is selected based on the UV absorbance of the phenyl group in the analyte's structure, providing good sensitivity.

  • Temperature and Flow Rate: The column temperature of 30°C and a flow rate of 1.0 mL/min are standard conditions that provide good efficiency and reasonable analysis time.

Protocols

Preparation of Solutions

3.1.1. 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of deionized water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.22 µm nylon filter.

3.1.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 1-Amino-3-phenoxypropan-2-ol hydrochloride reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

3.1.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range for linearity assessment (e.g., 10, 25, 50, 100, 150 µg/mL).

3.1.4. Sample Preparation

  • Accurately weigh a quantity of the sample containing approximately 25 mg of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary.

  • Further dilute with the mobile phase to a final concentration within the linear range of the method (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions F Inject Standard Solutions B->F C Prepare Sample Solutions G Inject Sample Solutions C->G E Inject Blank (Mobile Phase) D->E E->F F->G H Integrate Peaks F->H G->H I Generate Calibration Curve H->I J Quantify Analyte H->J I->J Method_Validation Start Method Validation Protocol Specificity Specificity (No Interference) Start->Specificity Linearity Linearity & Range (r² ≥ 0.999) Start->Linearity Accuracy Accuracy (Recovery Study) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness (Parameter Variation) Start->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End Robustness->End

Application

Using 1-Amino-3-phenoxypropan-2-ol hydrochloride as a chemical intermediate.

An Application Guide for the Utilization of 1-Amino-3-phenoxypropan-2-ol Hydrochloride as a Pharmaceutical Intermediate Authored by a Senior Application Scientist This document provides an in-depth guide for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Utilization of 1-Amino-3-phenoxypropan-2-ol Hydrochloride as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Amino-3-phenoxypropan-2-ol hydrochloride. It serves as a pivotal chemical intermediate, primarily in the synthesis of aryloxypropanolamine-based β-adrenergic receptor antagonists, commonly known as beta-blockers. This guide moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Strategic Importance in Medicinal Chemistry

1-Amino-3-phenoxypropan-2-ol hydrochloride is a foundational building block for a significant class of cardiovascular drugs. The aryloxypropanolamine scaffold is the core structural motif for many beta-blockers, which are essential medicines for treating conditions like hypertension, angina pectoris, and cardiac arrhythmias.[1] These drugs function by competitively blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors in the heart and other tissues.[2] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] The value of 1-Amino-3-phenoxypropan-2-ol lies in its pre-built structure, containing the critical phenoxy, propan-2-ol, and amino groups, allowing for efficient and targeted synthesis of diverse analogues through modification of the primary amine.

Physicochemical and Handling Data

Accurate characterization of the starting material is fundamental to reproducible synthetic outcomes. The properties of 1-Amino-3-phenoxypropan-2-ol hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 4287-20-1[][4]
Molecular Formula C₉H₁₄ClNO₂[]
Formula Weight 203.67 g/mol [][4]
Appearance White powder[5]
Boiling Point 145°C to 147°C[4]
Purity Typically ≥98%[4]
Solubility Soluble in water[5]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container should be tightly sealed. As with all amine hydrochlorides, it is hygroscopic and should be handled under an inert atmosphere where possible to prevent moisture absorption. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Core Application: Synthesis of β-Adrenergic Antagonists via N-Alkylation

The primary utility of 1-Amino-3-phenoxypropan-2-ol hydrochloride is as a nucleophile for the synthesis of secondary amines. The hydrochloride salt must first be neutralized in situ or in a separate step to liberate the free primary amine. This free amine can then be reacted with various electrophiles (e.g., alkyl halides, epoxides) to generate a library of N-substituted analogues, which are potential beta-blocker candidates.[6]

The most common modification is N-alkylation to introduce groups like isopropyl or tert-butyl, which are prevalent in many clinically used beta-blockers. This reaction is a standard nucleophilic substitution (Sₙ2) reaction.

G cluster_0 Step 1: Liberation of Free Amine cluster_1 Step 2: N-Alkylation (Sₙ2) start 1-Amino-3-phenoxypropan-2-ol HCl base Base (e.g., K₂CO₃, Et₃N) start->base In situ neutralization free_amine Free Primary Amine Intermediate base->free_amine product N-Alkyl-1-amino-3-phenoxypropan-2-ol (β-Blocker Analogue) free_amine->product Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) (e.g., 2-bromopropane) alkyl_halide->product caption General Workflow for N-Alkylation.

Caption: General Workflow for N-Alkylation.

Detailed Protocol: Synthesis of 1-(Isopropylamino)-3-phenoxypropan-2-ol

This protocol details the synthesis of a representative beta-blocker analogue via N-isopropylation. This procedure is designed to be self-validating through clear checkpoints and reaction monitoring.

Rationale: The reaction begins with the in situ neutralization of the amine hydrochloride using a mild inorganic base, potassium carbonate. This is crucial as the protonated amine is not nucleophilic. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering. 2-bromopropane serves as the electrophile. The reaction is heated to increase the rate of reaction. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
1-Amino-3-phenoxypropan-2-ol HCl203.675.0 g24.5 mmol
Anhydrous Potassium Carbonate (K₂CO₃)138.218.5 g61.5 mmol
2-Bromopropane123.003.6 g (2.6 mL)29.4 mmol
Acetonitrile (anhydrous)-100 mL-
Ethyl Acetate-As needed-
Saturated NaCl solution (Brine)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Amino-3-phenoxypropan-2-ol hydrochloride (5.0 g, 24.5 mmol) and anhydrous potassium carbonate (8.5 g, 61.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the free amine.

  • Addition of Electrophile: Add 2-bromopropane (2.6 mL, 29.4 mmol) to the suspension using a syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of 10% Methanol in Dichloromethane). The starting material (visible at the baseline) should be consumed over approximately 6-8 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in 100 mL of ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with 50 mL of water, followed by 50 mL of saturated brine solution to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, 1-(Isopropylamino)-3-phenoxypropan-2-ol, can be purified by crystallization from a suitable solvent system like ethyl acetate/hexane or via column chromatography on silica gel if necessary.[7]

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • 2-bromopropane is a volatile and flammable alkylating agent; handle with care.

  • Wear appropriate PPE at all times.

Mechanism of Action: β-Adrenergic Receptor Blockade

The synthesized aryloxypropanolamine compounds exert their therapeutic effects by acting as competitive antagonists at β-adrenergic receptors. This prevents the natural ligands, epinephrine and norepinephrine, from binding and activating the receptor.

G cluster_0 Normal Sympathetic Activation cluster_1 Pharmacological Intervention NE Norepinephrine/ Epinephrine Receptor β-Adrenergic Receptor G-Protein Coupled NE->Receptor:f0 Binds AC Adenylyl Cyclase Receptor:f1->AC Activates cAMP ATP → cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Physiological Response (↑ Heart Rate, ↑ Contractility) PKA->Response Blocker Beta-Blocker (e.g., Synthesized Analogue) Receptor_B β-Adrenergic Receptor G-Protein Coupled Blocker->Receptor_B:f0 Competitively Binds No_Activation No Signal Transduction Receptor_B:f1->No_Activation Activation Blocked caption Mechanism of β-Adrenergic Receptor Blockade.

Caption: Mechanism of β-Adrenergic Receptor Blockade.

The blockade of this signaling cascade in cardiac tissue results in decreased chronotropy (heart rate) and inotropy (contractility), which are beneficial in managing hypertension and other cardiovascular diseases.[2]

Conclusion

1-Amino-3-phenoxypropan-2-ol hydrochloride is a highly valuable and versatile intermediate for the synthesis of beta-blockers. The straightforward N-alkylation protocol provided herein serves as a template for the development of novel derivatives. By understanding the underlying chemical principles and the biological mechanism of action, researchers can effectively leverage this key building block in the pursuit of new and improved cardiovascular therapeutics.

References

  • Wikipedia. (n.d.). Pseudoephedrine.
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  • Chem-Impex. (n.d.). 1-Amino-2-hydroxy-3-phenylpropane hydrochloride.
  • PubMed. (n.d.). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1....
  • BOC Sciences. (n.d.). CAS 4287-20-1 3-AMINO-1-PHENOXY-2-PROPANOL HYDROCHLORIDE, 98.
  • Koei Chemical Co., Ltd. (n.d.). 1-Amino-3-phenoxy-2-propanol.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). US6982349B1 - Process for producing atenolol of high optical purity.
  • Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.
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  • ResearchGate. (2024). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate.
  • Guidechem. (n.d.). 1-AMINO-3-PHENOXY-PROPAN-2-OL 4287-19-8 wiki.
  • Google Patents. (n.d.). CN102603557A - Preparation method of atenolol.
  • ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives.
  • Revista Española de Cardiología (English Edition). (2019). Beta-blockers: Historical Perspective and Mechanisms of Action. Retrieved from [Link]

  • PMC. (n.d.). 1-(Isopropylamino)-3-phenoxypropan-2-ol.
  • Google Patents. (n.d.). CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride.
  • Google Patents. (n.d.). CN108586273B - A kind of preparation method of propranolol hydrochloride.
  • ResearchGate. (n.d.). Scheme 7. Synthesis of (S)-atenolol (S-6). Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • PubMed. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Selective blockade of beta-adrenoceptors by 1-(p-allylphenoxy)-3-isopropylamino-2 propanol hydrochloride (h 64-52) in the anaesthetized dog.
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  • PMC. (n.d.). Selective blockade of β-adrenoceptors by 1-(p-allylphenoxy)-3-isopropylamino-2 propanol hydrochloride (H 64/52) in the anaesthetized dog.
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Method

Experimental design for studies involving 1-Amino-3-phenoxypropan-2-ol hydrochloride.

An In-Depth Guide to the Experimental Design for Studies Involving 1-Amino-3-phenoxypropan-2-ol Hydrochloride and its Derivatives Authored by a Senior Application Scientist This document provides a comprehensive guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Design for Studies Involving 1-Amino-3-phenoxypropan-2-ol Hydrochloride and its Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing robust experimental studies involving 1-Amino-3-phenoxypropan-2-ol hydrochloride. This compound serves as a critical structural scaffold for the synthesis of aryloxypropanolamine derivatives, a class of molecules that includes many clinically significant β-adrenergic receptor antagonists (beta-blockers)[1]. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the experimental design is logical, self-validating, and grounded in established pharmacological principles.

Foundational Knowledge and Initial Characterization

Before embarking on biological assays, a thorough characterization of the starting material, 1-Amino-3-phenoxypropan-2-ol hydrochloride, is paramount. This ensures reproducibility and the validity of all subsequent data.

1.1. Physicochemical Properties

The compound is a white crystalline solid.[2] Its fundamental properties are summarized below. Verifying the purity of the starting material via analytical methods is a critical first step.

PropertyValueSource
CAS Number 4287-20-1[3]
Molecular Formula C₉H₁₄ClNO₂[2][3]
Molecular Weight 203.67 g/mol [3]
Melting Point 145-147 °C[3]
Purity Typically ≥98%[3]
Appearance White crystals or powder[2]

1.2. Protocol: Preparation of Stock Solutions

  • Causality: The choice of solvent is critical for ensuring the compound's solubility and stability. For hydrochloride salts, aqueous buffers or polar solvents are generally preferred. A high-concentration, validated stock solution is the cornerstone of accurate and repeatable downstream dilutions for all experiments.

  • Solvent Selection: Begin by testing solubility in common laboratory solvents. Deionized water, Phosphate-Buffered Saline (PBS), and Dimethyl Sulfoxide (DMSO) are primary candidates. For 1-Amino-3-phenoxypropan-2-ol hydrochloride, sterile PBS (pH 7.4) is an excellent initial choice for biological assays.

  • Preparation: To prepare a 100 mM stock solution, weigh 20.37 mg of 1-Amino-3-phenoxypropan-2-ol hydrochloride and dissolve it in 1 mL of the chosen solvent.

  • Solubilization: Use a vortex mixer to ensure complete dissolution. Gentle warming (to 37°C) can be applied if necessary, but the solution must be returned to room temperature before final volume adjustment.

  • Sterilization: For cell-based assays, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C for short-to-medium term (1-3 months) or -80°C for long-term storage. A small aliquot should be kept at 4°C for immediate use (within one week).

  • Validation: The concentration and purity of the stock solution should be confirmed using High-Performance Liquid Chromatography (HPLC) with UV detection.[4] This step validates the starting concentration for all subsequent experiments.

Synthesis of Aryloxypropanolamine Derivatives

The primary amino group of 1-Amino-3-phenoxypropan-2-ol is a key functional handle for chemical modification. The goal of synthesis is to create a library of novel derivatives by introducing various substituents, which can modulate pharmacological properties like potency and receptor selectivity.[1]

2.1. General Synthesis Workflow

The most common approach is the nucleophilic substitution reaction between the primary amine of the scaffold and an appropriate alkylating or acylating agent. This allows for the systematic exploration of the structure-activity relationship (SAR).[1]

G cluster_0 Synthesis Phase Scaffold 1-Amino-3-phenoxypropan-2-ol (Nucleophile) Reaction Nucleophilic Substitution (e.g., N-alkylation) Scaffold->Reaction Reagent Alkylating/Acylating Agent (R-X) Reagent->Reaction Product Novel Derivative (Aryloxypropanolamine) Reaction->Product Crude Product Purify Purification (e.g., Chromatography, Recrystallization) Product->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Pure Product

Caption: Workflow for synthesizing novel derivatives.

2.2. Protocol: General N-alkylation Procedure

  • Causality: This protocol describes a reductive amination, a robust method for forming secondary amines. The choice of a non-protic solvent prevents unwanted side reactions, and the specific reducing agent is chosen for its selectivity for the imine intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve 1-Amino-3-phenoxypropan-2-ol hydrochloride (1 equivalent) and a selected aldehyde or ketone (1.1 equivalents) in a suitable solvent like methanol or 1,2-dichloroethane.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to control the reaction rate and temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product using column chromatography on silica gel. The structure and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Assays for Beta-Adrenergic Receptor Antagonism

The primary biological objective is to determine if the newly synthesized compounds act as antagonists at β-adrenergic receptors (β-ARs). This involves assessing their ability to block the receptor's response to a known agonist.

3.1. The β-Adrenergic Signaling Pathway

β-ARs are G-protein coupled receptors (GPCRs). Upon binding an agonist like isoproterenol, they activate a Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). An antagonist will prevent this cascade.

G cluster_0 Cell Membrane Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Activates Antagonist Test Compound (Antagonist) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Production AC->cAMP Catalyzes (ATP -> cAMP)

Caption: Simplified β-adrenergic receptor signaling pathway.

3.2. Protocol: Cell Line Selection and Culture

  • Causality: The choice of cell model is fundamental. Using cell lines that specifically express either β1-AR or β2-AR is essential for determining receptor subtype selectivity, a key characteristic for modern beta-blockers.[5]

  • Cell Lines: Utilize cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells that are stably transfected to express either the human β1-adrenergic receptor or the human β2-adrenergic receptor. Untransfected cells serve as a negative control.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency. It is critical to use cells within a consistent and low passage number range for all experiments to ensure stable receptor expression levels.

3.3. Protocol: cAMP Accumulation Assay (Functional Antagonism)

  • Causality: This assay directly measures the functional consequence of receptor activation (cAMP production). By measuring the ability of a test compound to inhibit agonist-induced cAMP, we can determine its antagonistic potency (IC₅₀).

  • Cell Seeding: Seed the β1-AR and β2-AR expressing cells into 96-well plates at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.

  • Pre-treatment: The next day, wash the cells with serum-free media. Add fresh media containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate for 30 minutes.

  • Antagonist Addition: Add varying concentrations of the test compounds (e.g., from 1 nM to 100 µM) to the wells. Include a "vehicle only" control. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of a non-selective β-agonist, such as isoproterenol, to all wells (except for the basal control). The concentration should be the EC₈₀ (the concentration that gives 80% of the maximal response), which must be predetermined for each cell line.

  • Incubation: Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF or ELISA.

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response). The selectivity index is calculated as the ratio of IC₅₀ (β2) / IC₅₀ (β1).

3.4. Protocol: β-Arrestin Recruitment Assay

  • Causality: GPCR activation also leads to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling. This provides an alternative, G-protein-independent readout of receptor engagement.[6][7] Assays like luciferase complementation provide a robust and dynamic way to measure this interaction.[8]

  • Assay Principle: Use a cell line co-expressing a β-AR fused to one fragment of a reporter enzyme (e.g., luciferase) and β-arrestin-2 fused to the complementary fragment. Agonist-induced recruitment brings the fragments together, generating a measurable signal.

  • Procedure: The protocol is similar to the cAMP assay. Seed the cells, pre-treat with test compounds (antagonists), and then stimulate with an agonist.

  • Detection: After incubation, add the substrate for the reporter enzyme and measure the signal (e.g., luminescence) using a plate reader.

  • Analysis: As with the cAMP assay, calculate IC₅₀ values from the dose-response curves to quantify antagonist potency.

In Vivo Assays for Cardiovascular Effects

After a compound shows promising in vitro activity and selectivity, the next critical phase is to evaluate its effects in a whole-organism model. This is essential for understanding its true physiological impact and therapeutic potential.[9][10]

4.1. In Vivo Experimental Workflow

G cluster_1 In Vivo Phase Model Animal Model Selection (e.g., Spontaneously Hypertensive Rat) Acclimate Acclimatization & Baseline Measurement Model->Acclimate Dosing Drug Administration (Dose-Response Study) Acclimate->Dosing Monitor Hemodynamic Monitoring (Telemetry or Tail-Cuff) Dosing->Monitor Analysis Data Analysis (BP, HR changes) Monitor->Analysis Tox Toxicology Assessment Analysis->Tox

Caption: General workflow for in vivo cardiovascular studies.

4.2. Protocol: Measurement of Blood Pressure and Heart Rate in Rats

  • Causality: The primary therapeutic effect of a beta-blocker is the reduction of heart rate and blood pressure. Therefore, direct measurement of these hemodynamic parameters is the most relevant in vivo endpoint. The use of telemetry systems is the gold standard, but non-invasive tail-cuff methods are suitable for initial screening.[11][12]

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR) as a model for hypertension, with age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[13] House the animals under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Acclimatization: Acclimatize the rats to the restraint and tail-cuff apparatus for several days before the experiment begins. This minimizes stress-induced artifacts in blood pressure readings.

  • Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 consecutive days to establish a stable baseline for each animal.

  • Drug Administration: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compound or vehicle control to the animals via oral gavage (p.o.). Conduct a dose-escalation study, using at least three different doses (e.g., 1, 10, and 50 mg/kg).

  • Post-Dose Monitoring: Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 8, and 24 hours) to capture the peak effect and duration of action.

  • Data Analysis: For each animal, calculate the change in blood pressure and heart rate from its own baseline at each time point. Compare the effects of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

4.3. Data Summary

Results from the in vivo studies should be tabulated to clearly present the dose-dependent effects of the test compounds.

CompoundDose (mg/kg)Max Δ SBP (mmHg)Max Δ DBP (mmHg)Max Δ HR (bpm)Time to Peak Effect (h)
Vehicle -
Compound X 1
10
50
Propranolol 10

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Gherbi, K., et al. (2020). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]

  • Augustyn et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. International Journal of Molecular Sciences. Retrieved from [Link]

  • Nour et al. (2022). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. Biomaterials Research. Retrieved from [Link]

  • Collins et al. (2022). Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. British Journal of Pharmacology. Retrieved from [Link]

  • Jablonska et al. (2021). Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, Y., & Chen, Y. (2010). In vivo models of cardiac diseases: application to drug development and screening. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • OSHA. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Augustyn, M., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. International Journal of Molecular Sciences. Retrieved from [Link]

  • RJPT SimLab. (n.d.). List of Experiments. Retrieved from [Link]

  • Irannejad, R., et al. (2017). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eLife. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
  • Yilmaz, B. K., et al. (2021). The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines. Molecular Biology Reports. Retrieved from [Link]

  • Wang, Y., et al. (2022). The Impact of Beta Blockers on Survival in Cancer Patients: A Systematic Review and Meta-Analysis. Cancers. Retrieved from [Link]

  • Christopher, J. A., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Remien, J., & Wu, J. C. (2013). Translational In Vivo Models for Cardiovascular Diseases. Journal of Cardiovascular Translational Research. Retrieved from [Link]

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  • ResearchGate. (2016). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • The Pharmaceutical Journal. (2015). Cardiac side effects caused by drugs can be predicted using a simulated heart model. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental procedures and measurement of blood pressure. Retrieved from [Link]

  • Griffith Research Online. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]

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  • Al-Fatlawi, A. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports. Retrieved from [Link]

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Application

Application Note: Preparation of a Stock Solution of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Introduction 1-Amino-3-phenoxypropan-2-ol hydrochloride is a key chemical intermediate, particularly recognized for its role as a precursor in the synthesis of various β-adrenergic receptor antagonists, commonly known as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3-phenoxypropan-2-ol hydrochloride is a key chemical intermediate, particularly recognized for its role as a precursor in the synthesis of various β-adrenergic receptor antagonists, commonly known as beta-blockers. The precise and accurate preparation of a stock solution is a fundamental prerequisite for its application in drug development, pharmacological screening, and various biological assays. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of 1-Amino-3-phenoxypropan-2-ol hydrochloride, ensuring scientific integrity and reproducibility.

The hydrochloride salt form of this amino alcohol enhances its stability and aqueous solubility compared to the free base, making it more amenable for use in aqueous-based experimental systems.[1] Understanding the chemical properties of this compound is essential for developing a robust protocol.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 1-Amino-3-phenoxypropan-2-ol hydrochloride is critical for the accurate preparation of its stock solution. Key data is summarized in the table below.

PropertyValueSource
CAS Number 4287-20-1
Molecular Formula C₉H₁₄ClNO₂
Molecular Weight 203.67 g/mol
Appearance White to off-white crystalline powder
Melting Point 145-147 °C
Solubility Soluble in water

Health and Safety Precautions

As a crucial first step in any laboratory protocol, a thorough review of the Safety Data Sheet (SDS) is mandatory. 1-Amino-3-phenoxypropan-2-ol hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).

Key Safety Information:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air.

For detailed safety information, consult the full Safety Data Sheet from a reputable supplier.

Protocol for Preparation of a 100 mM Stock Solution

This protocol details the preparation of a 100 mM aqueous stock solution of 1-Amino-3-phenoxypropan-2-ol hydrochloride. The concentration can be adjusted as per experimental requirements by modifying the mass of the solute accordingly.

Materials
  • 1-Amino-3-phenoxypropan-2-ol hydrochloride (CAS: 4287-20-1)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Analytical balance

  • Volumetric flask (appropriate size, e.g., 10 mL or 25 mL)

  • Spatula

  • Weighing paper or boat

  • Magnetic stirrer and stir bar (optional, but recommended)

  • Sterile syringe filter (0.22 µm pore size) for sterile applications

  • Sterile storage vials (e.g., amber glass or polypropylene)

Calculations

The mass of 1-Amino-3-phenoxypropan-2-ol hydrochloride required to prepare a stock solution of a specific molarity can be calculated using the following formula[2][3][4]:

Mass (g) = Desired Concentration (mol/L) x Volume of Solution (L) x Molecular Weight ( g/mol )

For a 100 mM (0.1 mol/L) stock solution in 10 mL (0.01 L):

Mass (g) = 0.1 mol/L * 0.01 L * 203.67 g/mol = 0.20367 g

Therefore, 203.67 mg of the compound is needed to prepare 10 mL of a 100 mM stock solution.

Step-by-Step Procedure
  • Preparation of Work Area: Ensure the work area is clean and that all necessary equipment is readily available. Work in a well-ventilated area or a chemical fume hood.

  • Weighing the Compound:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of 1-Amino-3-phenoxypropan-2-ol hydrochloride. For a 10 mL of 100 mM solution, this is 203.67 mg.

    • Record the exact mass weighed.

  • Dissolving the Compound:

    • Transfer the weighed compound into the volumetric flask.

    • Add approximately half of the final desired volume of high-purity water to the flask.

    • Gently swirl the flask to dissolve the compound. A magnetic stirrer can be used to facilitate dissolution.

    • Once the solid is fully dissolved, add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (if required):

    • For applications requiring a sterile solution, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in appropriately labeled, sterile vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 2-8°C. Protect from light by using amber vials or by wrapping the vials in aluminum foil.[5]

Workflow Diagram

G cluster_prep Preparation cluster_solution Solution Preparation cluster_final Final Steps Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Proceed Add Solvent (50%) Add Solvent (50%) Weigh Compound->Add Solvent (50%) Transfer to flask Dissolve Dissolve Add Solvent (50%)->Dissolve Swirl/Stir Add Solvent to Final Volume Add Solvent to Final Volume Dissolve->Add Solvent to Final Volume Once dissolved Homogenize Homogenize Add Solvent to Final Volume->Homogenize Cap and invert Sterile Filter (Optional) Sterile Filter (Optional) Homogenize->Sterile Filter (Optional) For sterile use Aliquot Aliquot Sterile Filter (Optional)->Aliquot Into vials Store at -20°C Store at -20°C Aliquot->Store at -20°C Long-term

Caption: Workflow for preparing a stock solution of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

Discussion of Causality and Best Practices

  • Choice of Solvent: High-purity water is the recommended solvent due to the hydrochloride salt's good aqueous solubility. For specific biological assays where water may not be suitable, other solvents like DMSO or ethanol could be considered, but solubility and stability should be verified beforehand.[6]

  • Use of Volumetric Flasks: For accurate concentrations, it is imperative to use calibrated volumetric flasks.

  • pH of the Solution: As a salt of a weak base and a strong acid, the aqueous solution of 1-Amino-3-phenoxypropan-2-ol hydrochloride will be slightly acidic. For most applications, pH adjustment is not necessary. However, if the experimental system is pH-sensitive, the pH should be measured and adjusted accordingly after dissolution.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically sound method for the preparation of a stock solution of 1-Amino-3-phenoxypropan-2-ol hydrochloride. Adherence to these guidelines will ensure the accuracy, reproducibility, and safety of experiments utilizing this important chemical compound.

References

  • Gao, H., et al. (2015). Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2. International Journal of Greenhouse Gas Control, 43, 192-202.
  • Kuenstner, E. J., & Hirst, L. S. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega, 3(11), 15726-15734.
  • Chemistry LibreTexts. (2020). 6.1: Calculating Molarity. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Khan Academy. (n.d.). Molarity. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

Sources

Method

In Vitro Applications of 1-Amino-3-phenoxypropan-2-ol Hydrochloride: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Beta-Blocker Scaffold 1-Amino-3-phenoxypropan-2-ol hydrochloride is a key chemical intermediate, recognized for its structural resemblance to the aryloxypropanolamine class of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Beta-Blocker Scaffold

1-Amino-3-phenoxypropan-2-ol hydrochloride is a key chemical intermediate, recognized for its structural resemblance to the aryloxypropanolamine class of beta-adrenergic receptor antagonists (beta-blockers).[1] This structural motif is the foundation for numerous clinically significant drugs that modulate the sympathetic nervous system by competing with endogenous catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors. These receptors are integral members of the G protein-coupled receptor (GPCR) superfamily, playing pivotal roles in cardiovascular and respiratory regulation.[2] Consequently, 1-Amino-3-phenoxypropan-2-ol hydrochloride serves as a valuable scaffold for the synthesis and development of novel beta-blockers with potentially enhanced therapeutic profiles, such as improved cardioselectivity.[1][3]

This guide provides detailed in vitro assays and protocols for researchers, scientists, and drug development professionals to characterize the biological activity of 1-Amino-3-phenoxypropan-2-ol hydrochloride and its derivatives. The following protocols are designed to be self-validating systems, offering insights into the compound's receptor binding affinity, functional antagonism, and general cytotoxicity.

Core Assays for Characterizing Beta-Adrenergic Antagonists

The in vitro characterization of a potential beta-blocker typically involves a tiered approach, beginning with assessing its binding affinity to the target receptor, followed by functional assays to determine its efficacy as an antagonist, and concluding with an evaluation of its off-target effects and cytotoxicity.

Section 1: Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

Principle: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[4] This competitive binding assay utilizes a radiolabeled ligand with known high affinity for the beta-adrenergic receptor. The unlabeled test compound, 1-Amino-3-phenoxypropan-2-ol hydrochloride, will compete with the radioligand for the same binding site. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki), a measure of binding affinity, can be determined.

Experimental Workflow: Radioligand Binding Assay

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Cell Culture (e.g., CHO or HEK293 expressing β-AR) prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Membrane Pellet Isolation prep3->prep4 assay1 Incubate Membranes with Radioligand & Test Compound prep4->assay1 assay2 Separate Bound & Free Radioligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Generate Competition Curve assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Determine Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

Part 1: Membrane Preparation

  • Cell Culture: Culture cells stably expressing the beta-adrenergic receptor of interest (e.g., β1 or β2) in appropriate media.

  • Cell Lysis: Harvest cells and resuspend in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[5]

  • Membrane Resuspension and Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

Part 2: Competitive Binding Assay

Reagent/ParameterRecommended Concentration/ConditionRationale
Membrane Preparation10-50 µg protein/wellEnsures a sufficient number of receptors for detectable signal.
Radioligand (e.g., [³H]-Dihydroalprenolol)Concentration near its KdOptimizes the signal-to-noise ratio.
1-Amino-3-phenoxypropan-2-ol hydrochloride10⁻¹⁰ M to 10⁻⁴ M (serial dilution)Covers a wide concentration range to determine the full competition curve.
Incubation Time60-90 minutes at 25°CAllows the binding reaction to reach equilibrium.
Non-specific Binding ControlHigh concentration of a known antagonist (e.g., 10 µM Propranolol)Determines the amount of radioligand binding to non-receptor components.

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

  • Incubate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 2: Functional Assay - cAMP Measurement for Gs-Coupled Receptors

Principle: Beta-adrenergic receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[6] An antagonist will block the agonist-induced increase in intracellular cAMP levels. This assay measures the ability of 1-Amino-3-phenoxypropan-2-ol hydrochloride to inhibit the cAMP production stimulated by a known beta-adrenergic agonist, such as isoproterenol.

Signaling Pathway: Beta-Adrenergic Receptor Activation

agonist Agonist (e.g., Isoproterenol) receptor β-Adrenergic Receptor agonist->receptor Activates antagonist Antagonist (Test Compound) antagonist->receptor Blocks g_protein Gs Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates substrates

Caption: Gs-coupled beta-adrenergic receptor signaling pathway.

Detailed Protocol:

Part 1: Cell Preparation and Treatment

  • Cell Culture: Seed cells expressing the target beta-adrenergic receptor in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of 1-Amino-3-phenoxypropan-2-ol hydrochloride for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known beta-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further 15-30 minutes.[7]

Part 2: cAMP Measurement

There are several commercially available kits for measuring cAMP levels, often based on competitive immunoassays with detection methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[6][8]

StepDescriptionRationale
1. Cell LysisAdd the lysis buffer provided in the cAMP assay kit.To release intracellular cAMP.
2. cAMP DetectionFollow the kit manufacturer's instructions for adding detection reagents.These reagents typically contain a labeled cAMP and a specific antibody.
3. Signal MeasurementRead the plate using a suitable plate reader.The signal generated is inversely proportional to the amount of cAMP in the sample.
4. Data AnalysisPlot the signal against the log concentration of the antagonist.To determine the IC50 of the antagonist in inhibiting the agonist response.

Section 3: Cell Viability and Cytotoxicity Assay

Principle: It is crucial to assess whether the observed effects of a compound are due to its specific interaction with the target or a result of general cytotoxicity.[9] Cell viability assays measure cellular metabolic activity, which is indicative of the number of viable cells.[10] A common method is the MTT assay, where the yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

Experimental Workflow: Cytotoxicity Assay

cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Data Analysis treat1 Seed Cells in 96-well Plate treat2 Treat with a Range of Compound Concentrations treat1->treat2 treat3 Incubate for 24-72 hours treat2->treat3 assay1 Add MTT Reagent treat3->assay1 assay2 Incubate to Allow Formazan Formation assay1->assay2 assay3 Solubilize Formazan Crystals assay2->assay3 analysis1 Measure Absorbance assay3->analysis1 analysis2 Calculate Percentage of Cell Viability analysis1->analysis2 analysis3 Determine CC50 (Cytotoxic Concentration 50%) analysis2->analysis3

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Detailed Protocol:
ParameterRecommended Condition/ConcentrationRationale
Cell LineA relevant cell line (e.g., the one used in the functional assay or a standard line like HEK293).To assess cytotoxicity in a relevant biological context.
Compound ConcentrationA wide range, typically from nanomolar to high micromolar.To determine the dose-dependent cytotoxic effect.
Incubation Time24, 48, and 72 hours.To assess time-dependent cytotoxicity.
Positive ControlA known cytotoxic agent (e.g., doxorubicin).To ensure the assay is performing correctly.
Negative ControlVehicle (e.g., DMSO) treated cells.Represents 100% cell viability.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log concentration of the compound to determine the CC50 value.

Safety and Handling

1-Amino-3-phenoxypropan-2-ol hydrochloride should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection. Avoid inhalation of dust and ensure work is carried out in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).

References

  • Peterson, G. L. (1983). Characterization of beta-adrenergic receptors in rat ovary. PubMed. Retrieved from [Link]

  • Johnson, B. J., et al. (2021). Characterization of β-adrenergic receptors in bovine intramuscular and subcutaneous adipose tissue: comparison of lubabegron fumarate with β-adrenergic receptor agonists and antagonists. Journal of Animal Science. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Lapp, S. E., & Schild, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • Crowther, A. F., & Smith, L. H. (1971). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1... PubMed. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudoephedrine. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Saucerman, J. J., & Bers, D. M. (2012). Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. PubMed Central. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Patil, P. N., & LaPidus, J. B. (1972). Synthesis and pharmacology of potential beta-blockers. PubMed. Retrieved from [Link]

  • Dunlop, D., & Shanks, R. G. (1968). Selective blockade of beta-adrenoceptors by 1-(p-allylphenoxy)-3-isopropylamino-2 propanol hydrochloride (h 64-52) in the anaesthetized dog. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of β-adrenergic receptors in bovine intramuscular and subcutaneous adipose tissue: comparison of lubabegron fumarate with β-adrenergic receptor agonists and antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. Retrieved from [Link]

  • MDPI. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Pao, Y. C., & Benovic, J. L. (1993). Characterization of the beta-adrenergic receptors of cultured human epidermal keratinocytes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... Retrieved from [Link]

  • Dunlop, D., & Shanks, R. G. (1968). Selective blockade of β-adrenoceptors by 1-(p-allylphenoxy)-3-isopropylamino-2 propanol hydrochloride (H 64/52) in the anaesthetized dog. PMC. Retrieved from [Link]

  • MDPI. (2018). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Retrieved from [Link]

Sources

Application

Application Note: A Validated Protocol for the Recrystallization of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Abstract This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of 1-Amino-3-phenoxypropan-2-ol hydrochloride via recrystallization. As a key intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of 1-Amino-3-phenoxypropan-2-ol hydrochloride via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical. This guide explains the causal relationships behind solvent selection, procedural steps, and troubleshooting, ensuring a reproducible and efficient purification process for researchers and drug development professionals. All methodologies are supported by authoritative references to underscore the scientific integrity of the protocol.

Introduction and Scientific Principles

1-Amino-3-phenoxypropan-2-ol hydrochloride is an amino alcohol derivative whose structural motif is found in various pharmacologically active agents, particularly beta-blockers. The purity of such intermediates is paramount, as impurities can affect reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Recrystallization is a fundamental purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2][3] The core principle dictates that the target compound should be highly soluble in a solvent at its boiling point but sparingly soluble at lower temperatures (e.g., 0-4 °C). Conversely, impurities should either be completely soluble or insoluble at all temperatures. This solubility differential allows for the selective crystallization of the pure compound upon cooling, while impurities remain in the solution (mother liquor) or are removed via hot filtration.[3]

Key Compound Properties:

  • Molecular Formula: C₉H₁₄ClNO₂

  • Molecular Weight: 203.67 g/mol [4]

  • Melting Point: 145-147 °C[4][5]

  • Appearance: White to off-white crystalline solid.

Rationale for Solvent System Selection

The hydrochloride salt structure of the target compound imparts significant polarity and the ability to form strong hydrogen bonds. Therefore, the ideal solvent system must accommodate these characteristics.

  • Primary Solvent System: Isopropanol (IPA)

    • Expertise & Rationale: Alcohols are generally effective solvents for polar hydrochloride salts.[6] Isopropanol is often preferred over methanol or ethanol as it tends to exhibit a steeper solubility curve for many amine salts—meaning a more significant drop in solubility upon cooling, which leads to higher recovery. Its lower polarity compared to ethanol can also help exclude more non-polar impurities. A patent describing the purification of a similar amino alcohol hydrochloride (serinol hydrochloride) successfully utilized 2-methoxyethanol, further validating the use of alcohol-based solvents.[7]

  • Alternative Solvent System: Ethanol / Ethyl Acetate

    • Expertise & Rationale: This represents an anti-solvent crystallization approach.[1] The target compound is first dissolved in a minimal amount of hot ethanol (the "solvent"). Ethyl acetate (the "anti-solvent"), in which the compound is poorly soluble, is then added gradually to the hot solution until turbidity is observed. This process reduces the overall solvating power of the medium, inducing supersaturation and promoting crystallization. This method is particularly useful if the compound is too soluble in the primary solvent even at low temperatures, leading to poor yields.[8]

Health and Safety Precautions

Before beginning any work, consult the Safety Data Sheet (SDS) for 1-Amino-3-phenoxypropan-2-ol hydrochloride and all solvents used.

  • Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[5][9]

  • Engineering Controls: All procedures should be performed inside a certified chemical fume hood to ensure adequate ventilation and avoid inhalation of dust or solvent vapors.[9]

  • Compound Hazards: This compound is classified as a serious eye irritant and may cause skin irritation.[9] Avoid creating dust and direct contact.[9]

  • Solvent Hazards: Isopropanol and ethanol are flammable liquids. Keep away from ignition sources.

Detailed Recrystallization Protocol

This protocol is optimized for purifying approximately 10 grams of crude 1-Amino-3-phenoxypropan-2-ol hydrochloride. Adjust volumes accordingly for different scales.

Equipment and Reagents
  • Crude 1-Amino-3-phenoxypropan-2-ol hydrochloride

  • Isopropanol (Reagent Grade)

  • Activated Carbon (decolorizing charcoal, optional)

  • 250 mL Erlenmeyer Flask

  • Glass Stir Rod

  • Heating Mantle or Hot Plate with Stirring Function

  • Condenser (optional, to prevent solvent loss)

  • Pre-heated Gravity Filtration Setup (Funnel, Fluted Filter Paper, Beaker)

  • Büchner Funnel and Flask

  • Vacuum Source

  • Ice-water bath

  • Drying Oven (vacuum compatible)

Step-by-Step Methodology
  • Dissolution:

    • Place 10.0 g of the crude compound into a 250 mL Erlenmeyer flask.

    • Add approximately 40-50 mL of isopropanol. Begin heating the mixture with gentle stirring.

    • Continue adding isopropanol in small (5-10 mL) portions to the boiling solution until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[3]

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat source and allow it to cool slightly for 1-2 minutes.

    • Add a small spatula tip (approx. 100-200 mg) of activated carbon to the solution.

    • Gently swirl and reheat the mixture to a boil for 5 minutes. Causality: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.[10] Adding it to a superheated solution can cause violent bumping.

  • Hot Gravity Filtration (Perform only if step 2 was necessary):

    • Set up a gravity filtration apparatus with a short-stem funnel and fluted filter paper, placed over a clean, pre-heated Erlenmeyer flask.

    • Pre-heat the entire apparatus by pouring a small amount of hot solvent through it.

    • Quickly pour the hot, decolorized solution through the fluted filter paper. Causality: This step must be performed rapidly with pre-heated glassware to prevent the dissolved compound from crystallizing prematurely in the funnel (crashing out), which would result in significant product loss.[10]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities within their lattice structure.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Crystal Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

    • Collect the crystals via vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the collected crystals with two small portions (5-10 mL each) of ice-cold isopropanol. Causality: Washing with cold solvent removes the residual mother liquor, which contains the dissolved impurities, without re-dissolving a significant amount of the product.

  • Drying:

    • Allow the crystals to air-dry on the filter for several minutes by drawing air through the filter cake.

    • Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 50-60 °C. Causality: Drying under vacuum at a moderate temperature efficiently removes residual solvent without causing decomposition of the product. The melting point of the compound is 145-147 °C, so this drying temperature is safely below that limit.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_final Final Product A Weigh Crude Compound B Add minimal hot solvent to dissolve A->B C Solution Colored? B->C D Add Activated Carbon & Reheat C->D Yes F Cool Slowly to RT, then Ice Bath C->F No E Hot Gravity Filtration D->E E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals under Vacuum H->I J Pure Crystalline Product I->J

Sources

Method

Comprehensive Handling and Storage Protocols for 1-Amino-3-phenoxypropan-2-ol hydrochloride

An Application Guide for Researchers Introduction: The Critical Role of Procedural Integrity 1-Amino-3-phenoxypropan-2-ol hydrochloride is a key aryloxypropanolamine intermediate, primarily utilized as a structural scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Critical Role of Procedural Integrity

1-Amino-3-phenoxypropan-2-ol hydrochloride is a key aryloxypropanolamine intermediate, primarily utilized as a structural scaffold in the synthesis and development of novel beta-adrenergic receptor antagonists (beta-blockers).[1] Its purity and stability are paramount to the success of downstream applications, including structure-activity relationship (SAR) studies and the generation of new drug candidates. The integrity of this compound, from receipt to disposal, is directly influenced by the handling and storage procedures employed in the laboratory.

This guide provides a detailed framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols outlined herein are designed to be a self-validating system, ensuring personnel safety, regulatory compliance, and the preservation of compound quality for reliable and reproducible research outcomes.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of the compound's properties is the foundation of safe and effective handling. The following table summarizes key data for 1-Amino-3-phenoxypropan-2-ol hydrochloride.

PropertyValueSource(s)
Chemical Name 1-Amino-3-phenoxypropan-2-ol hydrochloride[2][3]
Synonyms rac-1-amino-3-phenoxypropan-2-ol hydrochloride[2][3]
CAS Number 4287-20-1[2][3]
Molecular Formula C₉H₁₄ClNO₂[3]
Formula Weight 203.67 g/mol [3]
Appearance Data not consistently available; typically a solid/powder.[2]
Melting Point 145°C - 147°C[2][3]
Boiling Point 330.2°C at 760 mmHg (for the free base)[2]
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Hazard Identification and Risk Mitigation

While not classified as acutely toxic, 1-Amino-3-phenoxypropan-2-ol hydrochloride presents tangible hazards that necessitate careful management.

  • Dermal and Ocular Irritation: The primary hazard is its classification as a skin and serious eye irritant.[4] Direct contact with the solid powder or solutions can cause inflammation and discomfort. The causality lies in the chemical nature of amine hydrochlorides, which can interact with biological tissues.

  • Respiratory Irritation: As with many fine chemical powders, aerosolized particles can cause respiratory tract irritation.[4] This is a physical and chemical effect, where the particles can irritate the mucous membranes.

  • Hygroscopicity: Although not explicitly stated in all safety data sheets, amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This can lead to chemical degradation, changes in physical form (clumping), and inaccuracies in weighing, thereby compromising experimental integrity.[6][7]

Trustworthiness through Risk Assessment: Before any work begins, a formal risk assessment must be conducted. This involves identifying the specific hazards in the context of the planned experiment (e.g., quantities used, duration of handling) and implementing controls to mitigate the identified risks.

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable and forms the first line of defense against exposure. The selection of PPE is directly dictated by the hazards identified above.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] A full-face shield should be used when there is a significant risk of splashing or dust generation.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use and replace them immediately if compromised. Wash hands thoroughly after handling the material, even after removing gloves.[8]

  • Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a high potential for dust generation, impervious or fire/flame-resistant clothing may be necessary.[2]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2][4][9] If engineering controls are insufficient and exposure limits are likely to be exceeded, a full-face respirator with an appropriate particulate or acid gas cartridge is required.[2][8]

Standard Operating Protocols

These protocols provide step-by-step methodologies for the complete lifecycle of the compound within the laboratory.

Protocol 1: Receipt and Initial Inspection

The purpose of this protocol is to ensure the compound is correctly identified, its container is intact, and it is safely logged into the laboratory inventory system.

  • Preparation: Designate a receiving area, preferably within a fume hood. Have the necessary PPE donned and the laboratory's chemical inventory system ready.

  • External Inspection: Examine the shipping package for any signs of damage or leaks. If compromised, follow the institutional emergency response procedure.

  • Container Verification: Once the outer package is opened, verify that the compound name, CAS number, and lot number on the manufacturer's container match the shipping documentation and purchase order.

  • Seal Integrity: Check that the manufacturer's seal on the container is intact. A broken seal may indicate potential contamination or tampering.

  • Inventory Logging: Record the compound's details, including date of receipt, lot number, and assigned storage location, into the chemical inventory system. Attach any supplier-provided Certificate of Analysis to the record.

  • Initial Storage: Immediately transfer the container to the designated long-term storage location as described in Protocol 2.

cluster_Receiving Protocol 1: Compound Receipt Workflow A Start: Package Arrives B Inspect External Package A->B C Damaged? B->C D Follow Emergency Protocol C->D Yes E Verify Container Label & Seal C->E No F Incorrect or Broken Seal? E->F G Quarantine & Contact Supplier F->G Yes H Log into Chemical Inventory F->H No I Transfer to Secure Storage H->I J End I->J

Caption: Workflow for receiving and logging new chemical shipments.

Protocol 2: Long-Term Storage

The objective here is to maintain the compound's chemical stability and prevent degradation due to environmental factors.

  • Location: Store the container in a designated, secure, and well-ventilated cabinet or area away from incompatible materials.[2][4]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[4][10]

  • Temperature Control: Store in a cool and dry place.[2] Refer to the manufacturer's label for specific temperature recommendations, but ambient laboratory temperature (e.g., 20-25°C) is generally acceptable.

  • Moisture Control (Critical): Due to the potential for hygroscopicity, storing the tightly sealed primary container within a secondary container, such as a desiccator cabinet with an active desiccant (e.g., silica gel), is the authoritative best practice.[5] This provides an environment with low relative humidity, which is crucial for preventing water absorption.[7]

  • Container Integrity: Ensure the container cap is always tightly closed after each use to minimize exposure to air and moisture.[2][11]

ParameterRecommended ConditionRationale
Location Cool, dry, well-ventilated, secure areaPrevents degradation and ensures safety.[2][10]
Humidity Low; use of a desiccator is strongly recommendedMinimizes water absorption by the hygroscopic salt.[5]
Incompatibilities Segregate from strong acids, bases, and oxidizersPrevents potentially hazardous chemical reactions.[4][10]
Container Original, tightly sealed containerProtects from atmospheric contaminants and moisture.[11]
Protocol 3: Aliquoting and Weighing

This protocol is designed to allow for accurate measurement while minimizing contamination and personnel exposure.

  • Work Area Preparation: All weighing and handling of the solid must be performed inside a chemical fume hood or a ventilated balance enclosure.

  • Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area. This prevents condensation of atmospheric moisture onto the cold powder, a critical step for hygroscopic materials.

  • Dispensing: Use clean, dedicated spatulas or weighing tools. Avoid generating dust clouds by handling the powder gently.

  • Weighing: Weigh the desired amount into a suitable, tared container. Perform the weighing process as quickly as is safely possible to minimize exposure to the atmosphere.

  • Closure: Immediately and tightly seal the main stock container after dispensing.

  • Cleanup: Clean the balance and surrounding area of any residual powder. Decontaminate spatulas according to laboratory procedures.

Protocol 4: Emergency Procedures for Spills and Exposure

Rapid and correct response is vital to mitigating the consequences of an accident.

A. Minor Spill (Solid Powder):

  • Alert: Notify colleagues in the immediate area.

  • Contain: Avoid creating dust. Do not sweep. Gently cover the spill with an absorbent material.

  • Cleanup: Carefully scoop the material into a designated waste container. Clean the spill area with a wet cloth or paper towel (avoiding excessive water that could dissolve and spread the material), and then decontaminate the area.

  • PPE Disposal: Dispose of all contaminated cleaning materials and PPE as hazardous waste.

B. Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and water.[4][12] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the victim to fresh air.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting. Seek immediate medical attention.

cluster_SpillResponse Emergency Spill Response Logic A Spill Detected B Assess Severity & Risk A->B C Is spill large or unmanageable? B->C D Evacuate Area Activate Emergency Services C->D Yes E Don Appropriate PPE C->E No F Contain Spill (Avoid creating dust) E->F G Collect Material into Waste Container F->G H Decontaminate Spill Area G->H I Dispose of Waste & Contaminated PPE H->I J Document Incident I->J K End J->K

Caption: Decision-making flowchart for chemical spill response.

Protocol 5: Waste Disposal

Adherence to institutional and local regulations for chemical waste disposal is mandatory.

  • Waste Collection: Collect all waste material, including spilled compound and contaminated disposables (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name ("1-Amino-3-phenoxypropan-2-ol hydrochloride") and the appropriate hazard warnings (e.g., "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through the institution's Environmental Health and Safety (EHS) office. The material can typically be disposed of by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[2][4]

References

  • TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Otsuka, M., et al. (n.d.). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. ResearchGate. Retrieved from [Link]

  • Humiscope. (2021, October 25). Perfect Climate for Pharmaceutical Manufacturing. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • Lee, E. Y. X., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • Al-Laham, Y. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Chloride | Medical Management Guidelines. Toxic Substance Portal - ATSDR. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Gadgroup. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-Amino-3-phenoxypropan-2-ol hydrochloride in Human Plasma

Abstract This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Amino-3-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride in human plasma. The method employs a straightforward protein precipitation for sample preparation, followed by chromatographic separation on a reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, or other applications involving the quantification of this analyte. The method has been validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.

Introduction

1-Amino-3-phenoxypropan-2-ol hydrochloride is a chemical entity with a structure analogous to many beta-blockers and other pharmacologically active aryloxypropanolamines.[1] Its chemical properties, including a molecular formula of C9H14ClNO2 and a molecular weight of 203.67 g/mol , necessitate a highly specific and sensitive analytical method for its quantification in complex biological matrices such as human plasma.[2] LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. This application note provides a comprehensive, step-by-step guide for the development and validation of an LC-MS/MS method for 1-Amino-3-phenoxypropan-2-ol hydrochloride, addressing critical aspects from sample preparation to data analysis.

Analyte and Internal Standard

Analyte: 1-Amino-3-phenoxypropan-2-ol hydrochloride
  • Chemical Structure:

  • CAS Number: 4287-20-1[2]

  • Molecular Formula: C9H14ClNO2[2]

  • Molecular Weight: 203.67 g/mol [2]

Internal Standard (IS) Selection Rationale

The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte. A SIL IS, such as 1-Amino-3-phenoxypropan-2-ol-d5 hydrochloride, would share identical physicochemical properties with the analyte, ensuring co-elution and equivalent ionization efficiency, thereby providing the most accurate correction for matrix effects and variability in sample processing.

  • Primary Recommendation: 1-Amino-3-phenoxypropan-2-ol-d5 hydrochloride.

  • Alternative (if SIL is unavailable): A structurally similar compound with a close elution profile and similar ionization characteristics. Propranolol or another aryloxypropanolamine not expected to be present in the study samples could be considered. However, thorough evaluation of its suitability is mandatory.

LC-MS/MS Method Development

Mass Spectrometry

The initial step in method development is the optimization of the mass spectrometer parameters for the analyte and internal standard. This is typically achieved by infusing a standard solution of each compound directly into the mass spectrometer.

3.1.1. Ionization and Precursor Ion Selection

Due to the presence of a primary amine, 1-Amino-3-phenoxypropan-2-ol is expected to ionize efficiently in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]+.

  • Predicted Precursor Ion (Q1): m/z 168.1 (for the free base, C9H13NO2)

3.1.2. Fragmentation and Product Ion Selection (MRM Transitions)

Collision-induced dissociation (CID) of the precursor ion in the collision cell (Q2) will generate characteristic product ions. Based on the fragmentation patterns of similar structures like propranolol and atenolol, the following fragmentation pathways are anticipated:[3][4][5]

  • Predicted Fragmentation: Cleavage of the propanolamine side chain is a common fragmentation pathway for this class of compounds.

  • Predicted Product Ions (Q3):

    • Loss of the aminopropanol side chain.

    • Cleavage at the ether linkage.

    • Loss of water from the propanol group.

Table 1: Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
1-Amino-3-phenoxypropan-2-ol168.1To be determinedTo be determined
1-Amino-3-phenoxypropan-2-ol-d5 (IS)173.1To be determinedTo be determined

Note: The exact m/z values for the product ions must be determined experimentally by performing a product ion scan on the precursor ion.

3.1.3. Optimization of MS Parameters

The following parameters should be optimized to achieve maximum signal intensity for the analyte and IS:

  • Capillary Voltage: Typically 3-5 kV for ESI+.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-500 °C.

  • Desolvation Gas Flow: 600-1000 L/hr.

  • Collision Energy (CE): Optimized for each MRM transition to maximize the abundance of the product ion.

  • Cone Voltage: Optimized to maximize the abundance of the precursor ion.

Liquid Chromatography

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components.

3.2.1. Column Selection

Given the polar nature of 1-Amino-3-phenoxypropan-2-ol, a reversed-phase column with enhanced polar retention is recommended. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be employed.[6][7][8]

  • Recommended Column: A C18 column with a polar-embedded or polar-endcapped stationary phase (e.g., Agilent ZORBAX Bonus-RP, Waters Atlantis T3).

  • Dimensions: 2.1 x 50 mm, 1.8 µm particle size for rapid analysis.

3.2.2. Mobile Phase Selection

A gradient elution with a mobile phase consisting of an aqueous component with an organic modifier is suitable. The addition of a small amount of acid is crucial for good peak shape and ionization efficiency in positive ESI mode.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A starting condition with a low percentage of organic modifier (e.g., 5% B) is recommended, followed by a linear increase to elute the analyte. The gradient should be optimized to achieve a retention time of 2-5 minutes.

3.2.3. Injection Volume

A small injection volume (e.g., 2-10 µL) is recommended to minimize column overload and matrix effects.

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of 1-Amino-3-phenoxypropan-2-ol from human plasma.

Protocol
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard at a known concentration.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The developed method must be validated according to the current regulatory guidelines from the FDA and EMA to ensure its reliability for the intended application.[9] The validation should assess the following parameters:

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different batches of blank human plasma to check for interferences at the retention time of the analyte and IS.

Linearity and Range

The linearity of the method should be established over a specific concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A minimum of six non-zero calibrators should be used, and the curve should be fitted with a linear regression model with a weighting factor (e.g., 1/x or 1/x²).

Accuracy and Precision

The accuracy and precision of the method are determined by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Both intra-day and inter-day accuracy and precision should be evaluated.

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance Criteria
Intra-day AccuracyWithin ±15% of the nominal value (±20% for LLOQ)
Intra-day Precision (CV%)≤15% (≤20% for LLOQ)
Inter-day AccuracyWithin ±15% of the nominal value (±20% for LLOQ)
Inter-day Precision (CV%)≤15% (≤20% for LLOQ)
Matrix Effect

The effect of the plasma matrix on the ionization of the analyte and IS should be evaluated. This is typically assessed by comparing the peak response of the analyte in a post-extraction spiked sample to the response of a neat solution of the analyte at the same concentration.

Recovery

The efficiency of the extraction procedure is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

Stability

The stability of the analyte in human plasma under various storage and handling conditions should be assessed. This includes:

  • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.

  • Post-Preparative (Autosampler) Stability: In the reconstituted sample solution in the autosampler.

Workflow and Data Presentation

The overall workflow for the analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride in human plasma is depicted in the following diagram.

Caption: Workflow for the LC-MS/MS analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of an LC-MS/MS method for the quantification of 1-Amino-3-phenoxypropan-2-ol hydrochloride in human plasma. The described method is simple, rapid, and robust, making it suitable for high-throughput bioanalysis in a regulated environment. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical studies.

References

  • Chatterjee, A., et al. (2012). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product. Federal Aviation Administration. [Link]

  • Gao, Y., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. Journal of Pharmaceutical and Biomedical Analysis, 159, 236-243. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Chirita, R. I., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Pharmaceuticals, 16(9), 1234. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic-Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Journal of Analytical Toxicology. [Link]

  • ResearchGate. (n.d.). Absorption spectra of propranolol (1) and its degradation product (2)... ResearchGate. [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. ResearchGate. [Link]

  • mzCloud. (n.d.). Atenolol. mzCloud. [Link]

  • National Center for Biotechnology Information. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Welcome to the technical support center for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. My insights are drawn from extensive experience in synthetic and process chemistry, aiming to provide not just procedural steps, but the underlying principles for a successful and reproducible synthesis.

I. Overview of Synthetic Strategies

The synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride is primarily approached via two well-established routes. The choice between them often depends on the availability of starting materials, scale of the reaction, and desired purity profile.

Route 1: From Phenol and Epichlorohydrin

This is the most common and cost-effective route. It involves a two-step process:

  • Formation of 1-phenoxy-2,3-epoxypropane: Phenol is reacted with epichlorohydrin in the presence of a base.

  • Amination of the epoxide: The resulting epoxide is ring-opened with ammonia to yield the desired amino alcohol, which is then converted to its hydrochloride salt.

Route 2: From a Protected Precursor

An alternative route involves the deprotection of a pre-formed, protected amino alcohol. For instance, starting from 1-Succinimido-3-phenoxy-2-propanol, the amine can be liberated through acid-catalyzed hydrolysis.[1]

Below is a visual representation of the primary synthetic pathway:

Synthesis_Workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation Phenol Phenol Intermediate_Epoxide 1-Phenoxy-2,3-epoxypropane Phenol->Intermediate_Epoxide Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Base Base (e.g., NaOH, K2CO3) Free_Base 1-Amino-3-phenoxypropan-2-ol Intermediate_Epoxide->Free_Base Epoxide Ring-Opening Ammonia Ammonia (aq.) Ammonia->Free_Base Final_Product 1-Amino-3-phenoxypropan-2-ol Hydrochloride Free_Base->Final_Product Protonation HCl HCl HCl->Final_Product

Caption: General workflow for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Step 1: Epoxide Formation (Phenol + Epichlorohydrin)

Q1: My reaction is sluggish and the conversion to 1-phenoxy-2,3-epoxypropane is low. What could be the cause?

A1: Low conversion in the ether synthesis step is often due to several factors:

  • Insufficiently strong base: The phenoxide anion must be generated in a sufficient concentration. If you are using a weak base like potassium carbonate, ensure it is anhydrous and finely powdered to maximize its surface area. For more robust reactions, consider using sodium hydroxide.

  • Low reaction temperature: While higher temperatures can promote side reactions, a temperature that is too low will significantly slow down the reaction rate. A good starting point is 50-70°C.

  • Poor mixing: This is a biphasic reaction. Vigorous stirring is crucial to ensure efficient contact between the aqueous base, the phenol, and the epichlorohydrin. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be beneficial.

  • Purity of reactants: Ensure your phenol and epichlorohydrin are of high purity. Contaminants can interfere with the reaction.

Q2: I am observing the formation of significant by-products in the first step. How can I minimize them?

A2: The primary side reaction is the hydrolysis of epichlorohydrin to 3-chloropropene-1,2-diol, which can further react. To mitigate this:

  • Control the addition of epichlorohydrin: Add the epichlorohydrin dropwise to the reaction mixture containing phenol and the base. This maintains a low concentration of free epichlorohydrin, minimizing its hydrolysis.

  • Optimize the stoichiometry: Use a slight excess of epichlorohydrin (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the phenol, but avoid a large excess which can lead to dimerization or polymerization.

  • Maintain optimal temperature: Overheating can accelerate the rate of side reactions. Monitor the reaction temperature closely.

Step 2: Amination of 1-Phenoxy-2,3-epoxypropane

Q3: The amination of my epoxide is incomplete, and I have a significant amount of unreacted starting material.

A3: Incomplete amination can be addressed by:

  • Increasing the concentration of ammonia: Use a concentrated aqueous solution of ammonia. The reaction is typically carried out under pressure to maintain a high concentration of ammonia in the reaction mixture.

  • Elevating the reaction temperature: The ring-opening of the epoxide by ammonia often requires elevated temperatures (e.g., 80-100°C) and is best performed in a sealed reactor to prevent the escape of ammonia gas.

  • Extending the reaction time: Monitor the reaction progress by TLC or GC. If the reaction has stalled, extending the reaction time may be necessary.

Q4: My final product is contaminated with secondary and tertiary amines. How can I improve the selectivity for the primary amine?

A4: The formation of di- and tri-substituted amines is a common issue. The initially formed primary amine can act as a nucleophile and react with another molecule of the epoxide. To favor the formation of the primary amine:

  • Use a large excess of ammonia: This ensures that the epoxide is more likely to encounter an ammonia molecule than the product amine. A molar ratio of ammonia to epoxide of 10:1 or higher is recommended.

  • Control the reaction temperature: While higher temperatures increase the reaction rate, they can also decrease selectivity. It is a matter of finding the optimal balance for your specific setup.

Step 3: Purification and Salt Formation

Q5: I am having difficulty purifying the final product. What are the best practices for obtaining high-purity 1-Amino-3-phenoxypropan-2-ol hydrochloride?

A5: Purification is a critical step. Here are some proven techniques:

  • Work-up procedure: After the amination reaction, the excess ammonia and solvent should be removed under reduced pressure. The residue can then be dissolved in a suitable solvent and washed to remove impurities.

  • Crystallization of the free base: Before converting to the hydrochloride salt, it is often beneficial to crystallize the free base. This can significantly improve the purity of the final product.

  • Formation and recrystallization of the hydrochloride salt: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt will precipitate. This salt can then be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[1]

Q6: My final product is off-white or yellowish. What is the cause and how can I decolorize it?

A6: Discoloration is usually due to the presence of small amounts of impurities formed from side reactions or decomposition. To address this:

  • Charcoal treatment: During the recrystallization step, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by filtration through celite before allowing the solution to cool and crystallize.

  • Ensure inert atmosphere: If the impurities are due to oxidation, performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

III. Frequently Asked Questions (FAQs)

Q: What is a typical yield for this synthesis?

A: With careful optimization of the reaction conditions, an overall yield of 60-70% for the two-step process is achievable.

Q: What are the critical safety precautions for this synthesis?

A:

  • Epichlorohydrin is a toxic and carcinogenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Concentrated ammonia is corrosive and has a pungent odor. Handle it in a fume hood.

  • The amination reaction is often carried out under pressure. Ensure your reaction vessel is rated for the intended pressure and temperature.

  • Hydrochloric acid is corrosive. Handle with care.

Q: Can I use a different amine instead of ammonia?

A: Yes, this synthetic route is versatile and can be adapted to produce a variety of N-substituted 1-amino-3-phenoxypropan-2-ols by using a primary or secondary amine in the second step.

Q: How can I monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the epoxide formation and the amination steps. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.

IV. Detailed Experimental Protocol (Route 1)

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

  • To a stirred solution of phenol (1 equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.02 equivalents) in a suitable solvent (e.g., toluene), add a 50% aqueous solution of sodium hydroxide (1.2 equivalents) at room temperature.

  • Heat the mixture to 50°C.

  • Add epichlorohydrin (1.2 equivalents) dropwise over 1 hour, maintaining the temperature between 50-60°C.

  • After the addition is complete, continue stirring at 60°C for 3-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and add water.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-phenoxy-2,3-epoxypropane, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

  • Place the crude 1-phenoxy-2,3-epoxypropane (1 equivalent) and a concentrated aqueous solution of ammonia (10-15 equivalents) in a sealed pressure reactor.

  • Heat the mixture to 90-100°C and stir for 6-8 hours. The pressure will increase during the reaction.

  • Cool the reactor to room temperature and carefully vent the excess ammonia in a fume hood.

  • Remove the water and excess ammonia under reduced pressure.

  • Dissolve the residue in isopropanol.

  • Cool the solution in an ice bath and bubble dry HCl gas through it until the solution is acidic, or add a solution of HCl in isopropanol.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-Amino-3-phenoxypropan-2-ol hydrochloride.

V. Quantitative Data Summary

ParameterRoute 1 (Phenol + Epichlorohydrin)Route 2 (from 1-Succinimido-3-phenoxy-2-propanol)
Starting Materials Phenol, Epichlorohydrin, Ammonia, HCl1-Succinimido-3-phenoxy-2-propanol, HCl, Ethanol
Key Intermediates 1-Phenoxy-2,3-epoxypropane-
Typical Overall Yield 60-70%~69%[1]
Reaction Time 10-15 hours6 hours[1]
Key Reaction Conditions Step 1: 50-70°C, basic; Step 2: 80-100°C, high pressureReflux in HCl/Ethanol[1]
Advantages Inexpensive starting materials, scalableFewer steps if the precursor is available
Challenges Control of side reactions, handling of ammonia under pressureAvailability and cost of the starting material

VI. Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_epoxide Epoxide Formation Issues cluster_amination Amination Issues cluster_purification Purification Issues Low_Yield Low Overall Yield Low_Conversion_Epoxide Low Conversion to Epoxide Low_Yield->Low_Conversion_Epoxide Epoxide_Side_Products Epoxide Side Products Low_Yield->Epoxide_Side_Products Incomplete_Amination Incomplete Amination Low_Yield->Incomplete_Amination Low_Selectivity_Amine Low Selectivity (2°/3° Amines) Low_Yield->Low_Selectivity_Amine Low_Purity Low Purity of Final Product Low_Yield->Low_Purity Weak Base\nLow Temperature\nPoor Mixing Weak Base Low Temperature Poor Mixing Low_Conversion_Epoxide->Weak Base\nLow Temperature\nPoor Mixing Incorrect Stoichiometry\nHigh Temperature Incorrect Stoichiometry High Temperature Epoxide_Side_Products->Incorrect Stoichiometry\nHigh Temperature Low [Ammonia]\nLow Temperature Low [Ammonia] Low Temperature Incomplete_Amination->Low [Ammonia]\nLow Temperature Insufficient Excess of Ammonia Insufficient Excess of Ammonia Low_Selectivity_Amine->Insufficient Excess of Ammonia Inefficient Work-up\nPoor Crystallization Inefficient Work-up Poor Crystallization Low_Purity->Inefficient Work-up\nPoor Crystallization Colored_Product Colored Product Impurities\nOxidation Impurities Oxidation Colored_Product->Impurities\nOxidation

Caption: Interrelation of common issues affecting the yield of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

VII. References

  • PrepChem. Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Available at: [Link] (Accessed January 25, 2026).

Sources

Optimization

Technical Support Center: Synthesis of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Welcome to the technical support center for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here, we will address commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here, we will address common challenges encountered during this synthesis, providing in-depth, field-proven insights to help you navigate potential pitfalls and optimize your reaction outcomes. Our approach is grounded in established chemical principles to ensure you not only solve immediate issues but also build a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Amino-3-phenoxypropan-2-ol hydrochloride?

A1: The most prevalent and industrially significant method is the aminolysis of 1-phenoxy-2,3-epoxypropane with ammonia. This reaction involves the nucleophilic ring-opening of the epoxide. The resulting free base, 1-Amino-3-phenoxypropan-2-ol, is then converted to its hydrochloride salt for improved stability and handling.[1]

Q2: Why is the hydrochloride salt form preferred?

A2: The hydrochloride salt of 1-Amino-3-phenoxypropan-2-ol offers several advantages over the free base. It is typically a stable, crystalline solid, which simplifies purification, handling, and storage.[2] The salt form also enhances aqueous solubility, which can be beneficial for certain downstream applications and formulations.[2]

Q3: What are the critical reaction parameters to control during the epoxide ring-opening step?

A3: The key parameters to monitor and control are:

  • Temperature: Influences reaction rate and the potential for side reactions. Exothermic reactions are possible, so careful temperature management is crucial.[3]

  • Pressure: When using ammonia, the reaction is often conducted in a sealed vessel under pressure to maintain a sufficient concentration of the gaseous reagent in the reaction medium.

  • Molar ratio of reactants: An excess of ammonia is typically used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Alcohols like methanol or ethanol are common.

Troubleshooting Guides

Problem 1: Low Yield of 1-Amino-3-phenoxypropan-2-ol

You've completed the reaction and work-up, but the isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Causality: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the disappearance of the starting epoxide.

      • Temperature Adjustment: While higher temperatures can accelerate the reaction, they may also promote side reactions. A modest increase in temperature (e.g., from 50°C to 70°C) can be beneficial. It is important to find the optimal balance for your specific conditions.

      • Extended Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be necessary. Continue monitoring until no further consumption of the starting material is observed.

  • Loss of Product During Work-up:

    • Causality: The amino alcohol product has some water solubility, and significant amounts can be lost in the aqueous phase during extraction.

    • Troubleshooting Protocol:

      • pH Adjustment: Before extraction with an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt and maximize the concentration of the free amine in the organic phase.

      • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the amino alcohol in the aqueous phase and improve extraction efficiency.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) rather than a single extraction with a large volume.

  • Volatilization of Ammonia:

    • Causality: If the reaction is not conducted in a well-sealed pressure vessel, ammonia can escape, leading to an insufficient excess of the nucleophile and incomplete conversion of the epoxide.

    • Troubleshooting Protocol:

      • Vessel Integrity: Ensure your reaction vessel is properly sealed and can withstand the autogenous pressure of the reaction at the chosen temperature.

      • Initial Charge: Use a sufficient excess of ammonia at the start of the reaction. A molar ratio of ammonia to epoxide of 10:1 or higher is often employed.

Problem 2: Presence of Significant Impurities in the Final Product

Your final product, 1-Amino-3-phenoxypropan-2-ol hydrochloride, shows the presence of one or more significant impurities upon analysis (e.g., by NMR or HPLC).

Common Impurities and Their Mitigation:

Impurity NameStructureProbable CauseMitigation and Removal Strategy
Bis(3-phenoxy-2-hydroxypropyl)amine (C₆H₅OCH₂CH(OH)CH₂)₂NHThe initially formed primary amine acts as a nucleophile and reacts with another molecule of 1-phenoxy-2,3-epoxypropane. This is a common side reaction in the alkylation of ammonia.[4]Mitigation: Use a large excess of ammonia to statistically favor the reaction of the epoxide with ammonia over the primary amine product. Removal: This secondary amine is less basic than the primary amine product. Careful purification by column chromatography or fractional crystallization may be effective.
1,3-Diphenoxypropan-2-ol C₆H₅OCH₂CH(OH)CH₂OC₆H₅Reaction of 1-phenoxy-2,3-epoxypropane with unreacted phenoxide from the synthesis of the starting material.Mitigation: Ensure the starting 1-phenoxy-2,3-epoxypropane is of high purity and free from residual phenol or phenoxide. Removal: This impurity is non-basic and can be removed by an acidic wash during the work-up of the free amine before hydrochloride salt formation.
Unreacted 1-phenoxy-2,3-epoxypropane C₆H₅OCH₂CH(O)CH₂Incomplete reaction.Mitigation: See "Incomplete Reaction" under Problem 1 . Removal: This non-polar impurity can be removed by washing an ethereal solution of the hydrochloride salt.

Experimental Workflow for Impurity Removal:

impurity_removal start Crude 1-Amino-3-phenoxypropan-2-ol (Free Base) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve acid_wash Wash with dilute HCl (aq) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 aqueous_phase Aqueous Layer (Product as HCl salt) separate1->aqueous_phase Product organic_phase Organic Layer (Non-basic impurities like 1,3-diphenoxypropan-2-ol) separate1->organic_phase Impurities basify Basify Aqueous Layer (e.g., with NaOH to pH > 10) aqueous_phase->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 organic_product Organic Layer (Purified Free Base) separate2->organic_product Product dry Dry over Na₂SO₄, Filter, and Concentrate organic_product->dry final_product Purified Free Base dry->final_product

Caption: Workflow for the purification of the free amine before salt formation.
Problem 3: Difficulty in Crystallizing the Hydrochloride Salt

After adding hydrochloric acid to the free base, the product oils out or fails to crystallize.

Possible Causes and Solutions:

  • Presence of Water:

    • Causality: Water can interfere with the crystallization of hydrochloride salts, sometimes leading to the formation of oils or gums.[5]

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure the free base is dissolved in a dry, anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) before adding the hydrochloric acid.

      • Anhydrous HCl Source: Use a solution of HCl in an organic solvent (e.g., HCl in isopropanol or diethyl ether) or bubble anhydrous HCl gas through the solution.[5] Avoid using aqueous HCl if crystallization is problematic.[6]

  • Incorrect Solvent System:

    • Causality: The hydrochloride salt may be too soluble in the chosen solvent to crystallize effectively.

    • Troubleshooting Protocol:

      • Solvent Screening: Perform small-scale crystallization trials with different solvents. A good crystallization solvent is one in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.

      • Anti-Solvent Addition: If the salt is soluble in a particular solvent, try adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise to induce precipitation. For example, if the salt is dissolved in ethanol, the addition of diethyl ether or hexanes can promote crystallization.

  • Purity Issues:

    • Causality: The presence of impurities can inhibit crystallization by disrupting the crystal lattice formation.

    • Troubleshooting Protocol:

      • Purify the Free Base: Before attempting salt formation, ensure the free base is of high purity. Refer to the impurity removal workflow in Problem 2 .

      • Charcoal Treatment: If colored impurities are present, a charcoal treatment of the free base solution before filtration and salt formation may be beneficial.

Reaction Mechanism and Regioselectivity

The reaction of 1-phenoxy-2,3-epoxypropane with ammonia proceeds via a nucleophilic substitution (SN2) mechanism.[7][8] Due to the steric hindrance of the phenoxymethyl group, the ammonia molecule preferentially attacks the less substituted carbon of the epoxide ring.

Caption: SN2 mechanism for the aminolysis of 1-phenoxy-2,3-epoxypropane.

Analytical Methods for Purity Assessment

A robust analytical method is crucial for confirming the purity of your final product.

Analytical TechniquePurposeKey Observations
NMR Spectroscopy (¹H and ¹³C) Structural confirmation and purity assessment.Confirms the presence of the phenoxy, propanol, and amino groups. Integration of proton signals can be used for quantitative assessment of purity against a known standard.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities.A reversed-phase method with UV detection (to detect the phenyl group) is typically effective. Can be used to resolve and quantify the desired product from starting materials and byproducts.[9]
Mass Spectrometry (MS) Confirmation of molecular weight.Provides the molecular weight of the free base, confirming the identity of the product.
Melting Point Purity assessment.A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

References

  • Resolution of racemic 1-amino-2-propanol - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). Retrieved January 25, 2026, from [Link]

  • US20100204470A1 - method for salt preparation - Google Patents. (n.d.).
  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed. (2007, June 15). Retrieved January 25, 2026, from [Link]

  • Temperature effect on the ammonia addition reaction to 2 (4.5 mM) in a... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

  • How to convert amino acid to its hydrochloride? - ResearchGate. (2016, November 30). Retrieved January 25, 2026, from [Link]

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino... - Google Patents. (n.d.).
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved January 25, 2026, from [Link]

  • 1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • PHENOXYPROPANOL - Ataman Kimya. (n.d.). Retrieved January 25, 2026, from [Link]

  • US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents. (n.d.).
  • 1-Amino-2-propanol Method number: Target concentration: Procedure - OSHA. (n.d.). Retrieved January 25, 2026, from [Link]

  • US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents. (n.d.).
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved January 25, 2026, from [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. (n.d.). Retrieved January 25, 2026, from [Link]

  • Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • catalytic enantioselective addition of dialkylzincs to aldehydes using - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]

  • 1-Phenoxy-2-propanol | C9H12O2 | CID 92839 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2 - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • 1-PHENOXY-2-PROPANOL - Ataman Kimya. (n.d.). Retrieved January 25, 2026, from [Link]

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? - Quora. (2023, May 17). Retrieved January 25, 2026, from [Link]

  • Ring Opening Reactions of Epoxide - YouTube. (2020, April 26). Retrieved January 25, 2026, from [Link]

  • 1-Phenoxy-2-propanone | C9H10O2 | CID 69313 - PubChem - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents. (n.d.).
  • CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents. (n.d.).
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Welcome to the technical support center for the purification of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the purification of this important chemical intermediate, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 1-Amino-3-phenoxypropan-2-ol hydrochloride?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the reaction of 2-(phenoxymethyl)oxirane with an amine source, followed by hydrochloride salt formation.[1]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 2-(phenoxymethyl)oxirane and the amine source.

  • Side-Reaction Products: Di-addition products where two molecules of the oxirane react with one amine, or other isomers.

  • Residual Solvents: Solvents used during the reaction and initial workup (e.g., ethanol, isopropanol, THF).[2][3]

  • Inorganic Salts: Salts generated during pH adjustments or workup procedures.[3]

  • Degradation Products: Amines can be susceptible to oxidation or other degradation pathways, especially if exposed to air and heat for extended periods.[4]

Understanding the likely impurities is the first step in selecting an appropriate purification strategy. For instance, an acid-base workup is excellent for removing neutral organic impurities, while recrystallization is ideal for removing small amounts of closely related structural analogs and other soluble impurities.

Q2: What is the most common and effective method for purifying crude 1-Amino-3-phenoxypropan-2-ol hydrochloride?

For most applications, recrystallization is the most effective and straightforward method for purifying 1-Amino-3-phenoxypropan-2-ol hydrochloride.[5] This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. The hydrochloride salt form generally exhibits good crystallinity, making it an ideal candidate for this method.[6]

Q3: Which analytical techniques should I use to assess the purity of my final product?

A multi-faceted approach to purity analysis is always recommended for robust characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting related substance impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can help identify impurities if they are present in significant amounts (>1-2%).

  • Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 226-228°C) is a good indicator of high purity.[5] A broad or depressed melting range suggests the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect volatile impurities and confirm the mass of the free base form of the compound.[7]

Troubleshooting and In-Depth Protocols

This section provides detailed protocols and troubleshooting guides for common issues encountered during purification.

Issue 1: My crude product is discolored (yellow or brown). How can I remove colored impurities?

Discoloration often arises from high molecular weight byproducts or degradation products.

Solution: Activated Carbon Treatment

Before recrystallization, you can treat the solution with activated carbon (charcoal) to adsorb these colored impurities.

Protocol: Decolorization with Activated Carbon

  • Dissolve the crude 1-Amino-3-phenoxypropan-2-ol hydrochloride in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).[5]

  • Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product). Caution: Add the carbon carefully to the hot solution to avoid bumping. It is safer to cool the solution slightly before adding the carbon and then reheat it.

  • Simmer the mixture for 5-10 minutes with gentle swirling.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. The filtrate should be clear and colorless.

  • Proceed immediately with the recrystallization protocol by allowing the hot filtrate to cool.

Issue 2: My recrystallization attempt failed. What went wrong?

Recrystallization can fail in several ways: the product "oils out," no crystals form, or the recovery is very low.

This happens when the solute's solubility is too high in the solvent, or the solution cools too quickly, causing it to come out of solution as a supersaturated liquid (an oil) rather than an ordered crystal lattice.

Troubleshooting Steps:

  • Reheat the Solution: Reheat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

This indicates that the solution is not supersaturated, meaning you have used too much solvent.

Troubleshooting Steps:

  • Boil Off Excess Solvent: Gently heat the solution to evaporate some of the solvent. Continue until you observe slight turbidity (cloudiness) in the hot solution, then add a drop or two of fresh solvent to redissolve it. This brings you closer to the ideal saturation point.

  • Introduce an Anti-Solvent: If you are using a very polar solvent like ethanol, you can try adding a less polar "anti-solvent" (in which your compound is insoluble), such as diethyl ether or ethyl acetate, dropwise until turbidity persists. Then, allow the solution to cool slowly.

Core Purification Protocols

Protocol 1: Recrystallization of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

This protocol is the primary method for purifying the title compound to a high degree of purity.

Choosing a Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent SystemBoiling Point (°C)Rationale & Notes
Ethanol 78A commonly cited and effective solvent for recrystallizing this compound.[5]
Isopropanol 82A good alternative to ethanol, often used for amine hydrochlorides.[6]
Methanol/Water VariableA mixed solvent system can be effective. The compound is often highly soluble in methanol, and water can be added as an anti-solvent to decrease solubility and induce crystallization.[6]

Step-by-Step Methodology:

  • Dissolution: Place the crude 1-Amino-3-phenoxypropan-2-ol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and bring the mixture to a boil with gentle heating (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid has just dissolved completely.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity using an appropriate analytical method (e.g., HPLC).

Protocol 2: Purification via Acid-Base Extraction

If the crude product contains significant amounts of neutral organic impurities (e.g., unreacted starting materials), an acid-base extraction can be performed before recrystallization. This protocol converts the hydrochloride salt back to the free base.

Workflow Logic: The amine free base is soluble in organic solvents, while its protonated hydrochloride salt is soluble in water.[8] This difference in solubility is exploited to separate it from water-insoluble (and non-basic) impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the pH is >10. This deprotonates the amine, forming the free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation of Free Base: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified free amine as an oil or solid.

  • Re-formation of Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in ethanol) until the solution is acidic. The hydrochloride salt will precipitate.

  • Final Purification: Collect the precipitated salt by filtration and perform a final recrystallization as described in Protocol 1 to achieve high purity.

Visualized Workflows

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Final Analysis start Crude Product assess Assess Impurity Profile (TLC, NMR) start->assess extraction Acid-Base Extraction (Protocol 2) assess->extraction Significant non-polar impurities recrystallization Recrystallization (Protocol 1) assess->recrystallization Minor non-polar impurities extraction->recrystallization Proceed to final polish purity_check Check Purity (HPLC, MP, NMR) recrystallization->purity_check purity_check->recrystallization Re-purify pure_product Pure Product purity_check->pure_product Purity ≥ Target fail Purity < Target

Caption: General purification workflow for 1-Amino-3-phenoxypropan-2-ol hydrochloride.

AcidBaseExtraction cluster_aqueous Aqueous Phase (Water) start Crude Amine HCl (Water Soluble) add_base Add NaOH (pH > 10) start->add_base free_base Free Base (R-NH2) (Organic Soluble) add_base->free_base Converts to free base neutral_impurities Neutral Impurities add_base->neutral_impurities Neutral impurities remain in organic phase (if starting with free base) salt Amine HCl (R-NH3+Cl-) + Neutral Impurities amine_hcl Amine HCl (R-NH3+Cl-) extracted_base Pure Free Base (R-NH2) free_base->extracted_base Extract with CH2Cl2

Caption: Logic of purification by acid-base extraction.

References

  • Miljković, D., Sharaf El-Din, M., & Gaši, K. (1987). Resolution of racemic 1-amino-2-propanol. Zbornik radova Prirodno-matematičkog fakulteta, Serija za hemiju, 17, 277-283. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
  • PrepChem. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Isopropylamino)-3-phenoxypropan-2-ol. PubChem. Retrieved from [Link]

  • Al-Fatlawi, A. A., Al-Mulla, E. A. J., & Al-Amir, S. M. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Egyptian Journal of Forensic Sciences, 14(1), 1. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • American Elements. (n.d.). 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • Google Patents. (n.d.). CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Walzer, M., et al. (2015). Investigation of Impurities in Peptide Pools. Molecules, 20(9), 16725-16738. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

Welcome to the technical support center for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important aryloxypropanolamine intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the robustness and reproducibility of your synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride, providing explanations for the underlying causes and actionable solutions.

Q1: My final product shows an unexpected peak in the HPLC analysis. What are the most common process-related impurities I should consider?

A1: Senior Application Scientist's Insight:

The synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride, typically proceeding through the reaction of phenol with epichlorohydrin followed by aminolysis with ammonia, is susceptible to the formation of several process-related impurities. Understanding the origin of these impurities is the first step in controlling them. The most frequently observed impurities are categorized below based on their origin in the synthetic pathway.

Common Impurities in 1-Amino-3-phenoxypropan-2-ol Hydrochloride Synthesis

Impurity Name Structure Typical Origin Analytical Detection
PhenolUnreacted starting materialHPLC, GC-MS
EpichlorohydrinUnreacted starting materialGC-MS (often volatile)
Glycidyl Phenyl EtherIntermediateHPLC, GC-MS
1,3-Diphenoxypropan-2-olReaction of Glycidyl Phenyl Ether with excess phenolHPLC, LC-MS
Dimer ImpurityReaction of the product with an unreacted intermediateHPLC, LC-MS
3-Chloropropane-1,2-diolHydrolysis of epichlorohydrinGC-MS (after derivatization)

Causality Behind Impurity Formation:

  • Unreacted Starting Materials (Phenol, Epichlorohydrin): Incomplete reaction or improper stoichiometry can lead to the carryover of starting materials into the final product.

  • Intermediate (Glycidyl Phenyl Ether): If the aminolysis step is not driven to completion, the intermediate, glycidyl phenyl ether, will persist.[1]

  • 1,3-Diphenoxypropan-2-ol (Bis-ether Impurity): This impurity arises when the intermediate, glycidyl phenyl ether, reacts with another molecule of phenol instead of ammonia. This is more likely to occur if there is a localized excess of phenol or if the addition of ammonia is delayed.

  • Dimer Impurity: The secondary amine of the desired product can react with another molecule of the epoxide intermediate, leading to the formation of a dimeric impurity. A similar dimerization has been observed in the synthesis of related compounds like bisoprolol.[2]

  • 3-Chloropropane-1,2-diol: The presence of water in the reaction mixture can lead to the hydrolysis of epichlorohydrin, forming 3-chloropropane-1,2-diol.[3]

Q2: I am observing a significant amount of the 1,3-diphenoxypropan-2-ol impurity. How can I minimize its formation?

A2: Senior Application Scientist's Insight:

The formation of 1,3-diphenoxypropan-2-ol is a classic example of a competitive side reaction. To favor the desired reaction of glycidyl phenyl ether with ammonia over its reaction with phenol, we need to manipulate the reaction conditions to enhance the nucleophilicity of ammonia and control the availability of phenol.

Strategies to Minimize 1,3-Diphenoxypropan-2-ol Formation:

  • Control of Stoichiometry: Use a slight excess of epichlorohydrin in the first step to ensure complete consumption of phenol. However, be cautious as a large excess can lead to other impurities.

  • Reaction Temperature: The reaction of phenol with epichlorohydrin is typically carried out at a moderate temperature. In the second step, the aminolysis reaction temperature should be optimized to favor the reaction with ammonia.

  • Order of Addition: A critical process parameter is the controlled addition of the glycidyl phenyl ether intermediate to a solution of ammonia. This ensures that the intermediate is always in the presence of a large excess of the amine, statistically favoring the desired reaction.

  • Solvent Selection: The choice of solvent can influence the relative rates of the competing reactions. A solvent that enhances the solubility and nucleophilicity of ammonia is preferred for the second step.

Experimental Protocol for Minimizing Bis-ether Impurity:

  • Step 1: Synthesis of Glycidyl Phenyl Ether

    • React phenol with a slight molar excess (e.g., 1.1 equivalents) of epichlorohydrin in the presence of a base (e.g., sodium hydroxide).

    • Monitor the reaction by TLC or HPLC to ensure complete consumption of phenol.

    • After the reaction is complete, carefully remove any unreacted epichlorohydrin under reduced pressure.

  • Step 2: Aminolysis

    • Prepare a solution of aqueous ammonia in a suitable solvent (e.g., ethanol).

    • Slowly add the crude glycidyl phenyl ether from Step 1 to the ammonia solution at a controlled temperature (e.g., 50-60 °C).

    • Maintain a significant molar excess of ammonia throughout the addition.

    • Monitor the disappearance of the glycidyl phenyl ether intermediate by TLC or HPLC.

Q3: My final product is difficult to purify, and I suspect the presence of a dimeric impurity. How can I confirm its presence and remove it?

A3: Senior Application Scientist's Insight:

Dimeric impurities can be particularly challenging to remove due to their higher molecular weight and similar polarity to the desired product. Confirmation of its presence is crucial before attempting purification.

Identification and Removal of the Dimer Impurity:

  • Identification:

    • LC-MS: This is the most powerful technique for identifying the dimer. The mass spectrum will show a peak corresponding to the molecular weight of the dimer.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition and confirming the dimer structure.

    • NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR will provide definitive structural information.

  • Purification Strategies:

    • Column Chromatography: This is often the most effective method for removing dimeric impurities. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a suitable solvent system (e.g., dichloromethane/methanol) can achieve separation.

    • Crystallization: If the desired product and the impurity have different solubilities, fractional crystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively precipitates the desired product or the impurity.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from the dimer.

Visualizing the Synthetic Pathway and Impurity Formation

To provide a clearer understanding of the reaction, the following diagrams illustrate the main synthetic route and the formation of key impurities.

Synthesis_Pathway Phenol Phenol GPE Glycidyl Phenyl Ether (Intermediate) Phenol->GPE + Epichlorohydrin (Base) BisEther 1,3-Diphenoxypropan-2-ol (Bis-ether Impurity) Phenol->BisEther Epichlorohydrin Epichlorohydrin Epichlorohydrin->GPE CPD 3-Chloropropane-1,2-diol (Hydrolysis Impurity) Epichlorohydrin->CPD + H2O Ammonia Ammonia Product_base 1-Amino-3-phenoxypropan-2-ol Ammonia->Product_base HCl HCl Final_Product 1-Amino-3-phenoxypropan-2-ol HCl (Final Product) HCl->Final_Product GPE->Product_base + Ammonia GPE->BisEther + Phenol Dimer Dimer Impurity GPE->Dimer Product_base->Final_Product + HCl Product_base->Dimer + GPE

Caption: Synthetic pathway and major impurity formation.

Analytical Methodologies: A Practical Guide

Robust analytical methods are essential for monitoring reaction progress and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis.

Experimental Protocol: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

Note: This is a general method and may require optimization based on the specific impurities present and the HPLC system used. Method validation according to ICH guidelines is crucial for use in a regulated environment.[4]

References

  • Laguerre, M., Boyer, C., Leger, J. M., & Carpy, A. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514–1520.
  • Aniline, R. L., & Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. Proceedings of the Iowa Academy of Science, 71(1), 172-177.
  • Wang, Y., et al. (2019). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 182, 111634.
  • Chattopadhyay, S., Keul, H., & Moeller, M. (2012). Functional Polymers Bearing Reactive Azetidinium Groups: Synthesis and Characterization. Macromolecular Chemistry and Physics, 213(23), 2407-2415.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • United States Patent US3441609A. (1969). Ammonia-epichlorohydrin reaction products.
  • Reaction product of bisphenol A and epichlorohydrin. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis and characterization of aryloxypropanolamines with docking studies. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1234-1245.
  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of bis(aryloxy)
  • S. Gelin, et al. (1983). 1-(Isopropylamino)-3-phenoxypropan-2-ol.
  • Laina, D., et al. (2017). Detection, Quantification, and “Click-Scavenging” of Impurities in Cyclic Poly(glycidyl phenyl ether) Obtained by Zwitterionic Ring-Expansion Polymerization with B(C6F5)3. Macromolecules, 50(5), 1775-1783.
  • World Intellectual Property Organization. (2001). WO200105848A1: A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • ChemSynthesis. (2024). 1,3-diphenyl-2-propanol. Retrieved from [Link]

  • American Elements. (2024). 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol. Retrieved from [Link]

  • Shaikh, T., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 5(4), 2499-2515.
  • Tentamus Group. (2024). Analysis of Related Substances and Impurities GMP. Retrieved from [Link]

  • United States Patent US2659710A. (1953). Phenol alcohol-epichlorohydrin reaction products.
  • United States Patent US4054542A. (1977). Amine-epichlorohydrin polymeric compositions.
  • Patel, B., et al. (2023). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical Research and Development, 11(4), 25-31.
  • ResearchGate. (2014). How can I purify amino acid based ionic liquids from their precursors such as amino acids. Retrieved from [Link]

  • Suresh Babu, V. V., et al. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-7.
  • Grignard, B., et al. (2016). Understanding glycidylation reaction for the formation of pure mono, diglycidyl and dual monomers as glycidyl methacrylate of vanillyl alcohol. Green Chemistry, 18(8), 2396-2405.
  • Royal Society of Chemistry. (2014). Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. Retrieved from [Link]

  • Patel, M., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 441-446.

Sources

Troubleshooting

Technical Support Center: Resolving Poor Solubility of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Amino-3-phenoxypropan-2-ol hydrochloride. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Amino-3-phenoxypropan-2-ol hydrochloride. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate the successful use of this compound in a variety of experimental settings. Our approach is grounded in the fundamental physicochemical principles governing the solubility of amine hydrochlorides, offering not just protocols, but a clear understanding of the underlying science.

I. Foundational Knowledge: Understanding the 'Why' Behind the 'How'

Before delving into specific troubleshooting protocols, it is crucial to understand the chemical nature of 1-Amino-3-phenoxypropan-2-ol hydrochloride and the factors governing its solubility.

The Critical Role of pKa and pH

1-Amino-3-phenoxypropan-2-ol hydrochloride is the salt of a weak base (the free amine) and a strong acid (hydrochloric acid). The solubility of such compounds is intrinsically linked to the pH of the solvent and the pKa of the ionizable group. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its non-ionized (free base) form.

The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized and non-ionized forms of the compound. For a weak base, the equation is:

pH = pKa + log([Base]/[Acid])

where:

  • [Base] is the concentration of the non-ionized free amine.

  • [Acid] is the concentration of the ionized (protonated) amine hydrochloride.

This relationship dictates that:

  • At a pH below the pKa , the compound will predominantly exist in its ionized, protonated form (the hydrochloride salt), which is generally more water-soluble.

  • At a pH above the pKa , the compound will shift towards its non-ionized, free base form, which is typically less water-soluble but more soluble in organic solvents.

This pH-dependent solubility is the cornerstone of troubleshooting solubility issues with 1-Amino-3-phenoxypropan-2-ol hydrochloride.

cluster_0 pH < pKa cluster_1 pH > pKa Ionized Form\n(R-NH3+ Cl-)\nHigh Water Solubility Ionized Form (R-NH3+ Cl-) High Water Solubility Non-ionized Form\n(R-NH2)\nLow Water Solubility Non-ionized Form (R-NH2) Low Water Solubility Ionized Form\n(R-NH3+ Cl-)\nHigh Water Solubility->Non-ionized Form\n(R-NH2)\nLow Water Solubility Increase pH Non-ionized Form\n(R-NH2)\nLow Water Solubility->Ionized Form\n(R-NH3+ Cl-)\nHigh Water Solubility Decrease pH

Caption: pH-dependent equilibrium of 1-Amino-3-phenoxypropan-2-ol.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers working with 1-Amino-3-phenoxypropan-2-ol hydrochloride.

Q1: Why is my 1-Amino-3-phenoxypropan-2-ol hydrochloride not dissolving in neutral water (pH 7)?

A1: As the estimated pKa of the compound is around 9.7, at a neutral pH of 7, the compound is well below its pKa and should be predominantly in its ionized, water-soluble hydrochloride form. However, the term "soluble" is relative. If you are attempting to prepare a highly concentrated solution, you may be exceeding its intrinsic solubility limit even in its salt form. Additionally, the quality of the water (e.g., presence of other ions) can sometimes influence solubility.

Q2: I observed a precipitate after adding a basic solution to my dissolved 1-Amino-3-phenoxypropan-2-ol hydrochloride. What happened?

A2: You have likely exceeded the pKa of the compound by adding a base. This shifted the equilibrium from the soluble ionized form to the less soluble, non-ionized free base, causing it to precipitate out of the aqueous solution. This is a common phenomenon when adjusting the pH of solutions containing amine salts.

Q3: Can I dissolve 1-Amino-3-phenoxypropan-2-ol hydrochloride directly in an organic solvent like DMSO or ethanol?

A3: While the free base form is expected to be more soluble in organic solvents, the hydrochloride salt may have limited solubility. It is generally recommended to first dissolve the hydrochloride salt in an acidic aqueous buffer and then, if necessary for your experimental design, add co-solvents like DMSO or ethanol. Direct dissolution in 100% organic solvent may be challenging.

Q4: Is it necessary to filter my prepared stock solution?

A4: Yes, it is always good practice to filter your stock solution through a 0.22 µm or 0.45 µm filter. This will remove any undissolved particulates and potential microbial contamination, ensuring the accuracy and reproducibility of your experiments.

Q5: How should I store my stock solution of 1-Amino-3-phenoxypropan-2-ol hydrochloride?

A5: For short-term storage (a few days), refrigeration at 2-8°C is generally recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. The stability of the compound in your specific solvent system should be validated if it is to be stored for an extended period.

III. Troubleshooting Guides

This section provides step-by-step protocols for resolving common solubility challenges.

Guide: Preparing an Aqueous Stock Solution

Issue: Difficulty dissolving 1-Amino-3-phenoxypropan-2-ol hydrochloride in water or neutral buffer to the desired concentration.

Principle: By lowering the pH of the aqueous solvent, we can ensure the compound remains in its fully protonated and more soluble hydrochloride form.

Protocol:

  • Initial Assessment: Begin by attempting to dissolve a small amount of the compound in your target aqueous solvent (e.g., deionized water, PBS pH 7.4) at the desired concentration. Vortex or sonicate briefly. If it does not dissolve, proceed to the next step.

  • pH Adjustment:

    • Prepare an acidic buffer with a pH at least 2 units below the estimated pKa (e.g., a citrate or acetate buffer with a pH of 4-5).

    • Alternatively, start with deionized water and add a small amount of dilute hydrochloric acid (e.g., 0.1 N HCl) dropwise while stirring until the solid dissolves. Monitor the pH to ensure it is in the acidic range.

  • Gentle Warming and Agitation: If the compound is still not fully dissolved, gently warm the solution to 37°C while stirring or sonicating. Avoid excessive heat, which could potentially degrade the compound.

  • Final pH Adjustment (Optional and with Caution): If your experiment requires a near-neutral pH, you can carefully and slowly add a dilute base (e.g., 0.1 N NaOH) dropwise to your acidic stock solution while vigorously stirring. Be aware that as you approach the pKa, the free base may begin to precipitate. This method is only suitable for preparing final dilutions where the concentration is low enough to remain soluble at the final pH.

  • Sterile Filtration: Once the compound is fully dissolved, filter the solution through a 0.22 µm syringe filter into a sterile container.

Caption: Workflow for preparing an aqueous stock solution.

Guide: Formulating for In Vitro Assays (e.g., Cell Culture)

Issue: Precipitation of the compound upon addition to cell culture media.

Principle: Cell culture media are typically buffered around pH 7.4. Adding a concentrated, acidic stock solution of the hydrochloride salt can cause localized pH shifts and precipitation of the less soluble free base. The key is to prepare an intermediate dilution and ensure rapid mixing.

Protocol:

  • Prepare a Concentrated Acidic Stock: Following the protocol in Guide 3.1, prepare a concentrated stock solution in an acidic buffer (e.g., 10 mM in pH 4.0 buffer).

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in a small volume of serum-free cell culture medium. For example, if your final desired concentration is 10 µM, you might prepare a 1 mM intermediate dilution.

  • Final Dilution and Rapid Mixing: Add the intermediate dilution to the final volume of cell culture medium (containing serum, if applicable) with gentle but thorough mixing. It is crucial to add the compound dropwise while swirling the culture vessel to avoid localized high concentrations and pH changes.

  • Visual Inspection: After addition, visually inspect the medium for any signs of precipitation. If cloudiness or precipitate is observed, the final concentration may be too high for the given conditions.

Table 1: Illustrative Example of a Serial Dilution Strategy

StepStarting SolutionDiluentFinal ConcentrationPurpose
1100 mM in pH 4.0 Buffer-100 mMConcentrated Stock
210 µL of 100 mM Stock990 µL Serum-Free Medium1 mMIntermediate Dilution
310 µL of 1 mM Intermediate990 µL Complete Medium10 µMFinal Working Solution

Note: This table provides a hypothetical example. The optimal concentrations and dilution factors will depend on the specific experimental requirements.

Guide: Overcoming Persistent Solubility Issues with Formulation Enhancers

Issue: The compound remains poorly soluble even with pH adjustment, or the required experimental conditions (e.g., neutral pH) lead to precipitation.

Principle: The use of co-solvents, surfactants, or cyclodextrins can increase the solubility of poorly soluble compounds.

A. Co-solvents

Co-solvents like Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG) can increase the solubility of both the ionized and non-ionized forms of the drug[2][3].

Protocol:

  • Prepare a concentrated stock solution of 1-Amino-3-phenoxypropan-2-ol hydrochloride in your chosen co-solvent (e.g., 50 mM in DMSO).

  • For your final working solution, add the co-solvent stock dropwise to your aqueous buffer or cell culture medium while stirring.

  • Important: Be mindful of the final concentration of the co-solvent, as high concentrations can be toxic to cells or interfere with assays. It is recommended to keep the final co-solvent concentration below 1%, and ideally below 0.1%.

B. Surfactants

Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions[4][5][6]. Non-ionic surfactants like Tween® 80 or Poloxamer 188 are commonly used in pharmaceutical formulations.

Protocol:

  • Prepare your aqueous buffer containing a low concentration of a biocompatible surfactant (e.g., 0.1% to 1% Tween® 80).

  • Slowly add the 1-Amino-3-phenoxypropan-2-ol hydrochloride powder to the surfactant-containing solution while stirring.

  • Gentle warming and sonication can be used to aid dissolution.

C. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility[7][8][9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Protocol:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add the 1-Amino-3-phenoxypropan-2-ol hydrochloride to the HP-β-CD solution.

  • Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filter the solution to remove any undissolved material.

cluster_0 Solubilization Strategies A pH Adjustment (Acidic Buffer) B Co-solvents (DMSO, Ethanol) C Surfactants (Tween® 80) D Cyclodextrins (HP-β-CD) Poorly Soluble\nCompound Poorly Soluble Compound Poorly Soluble\nCompound->A Poorly Soluble\nCompound->B Poorly Soluble\nCompound->C Poorly Soluble\nCompound->D

Caption: Overview of solubilization strategies.

IV. Stability Considerations and Degradation

While specific degradation pathways for 1-Amino-3-phenoxypropan-2-ol hydrochloride are not extensively documented, it is prudent to consider potential instabilities common to amine-containing compounds, especially under stressed conditions.

  • pH-Related Degradation: Extreme pH values (highly acidic or alkaline) combined with elevated temperatures can lead to hydrolysis or other degradation pathways. It is advisable to conduct experiments under the mildest conditions that still achieve the desired solubility.

  • Oxidative Degradation: The presence of oxygen and metal ions can catalyze the oxidation of amines. Using high-purity solvents and minimizing headspace in storage vials can help mitigate this.

  • Photostability: Exposure to UV light can induce degradation in some organic molecules. It is good practice to protect stock solutions from light by using amber vials or wrapping containers in foil.

For critical applications, performing a forced degradation study can provide valuable insights into the stability of the compound under various stress conditions (acid, base, oxidation, heat, light)[10][11][12]. This involves intentionally degrading the compound and analyzing the resulting mixture, typically by HPLC, to identify and quantify any degradation products.

V. Analytical Quantification

Accurate quantification of 1-Amino-3-phenoxypropan-2-ol hydrochloride in solution is essential for reliable experimental results. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method for this purpose.

General HPLC-UV Method Parameters:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous component should be acidic (e.g., pH 3-4) to ensure the analyte is in its protonated form, leading to better peak shape and retention.

  • Detection: The phenoxy group in the molecule provides a chromophore that allows for UV detection, typically in the range of 220-280 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the compound.

  • Quantification: Quantification is achieved by creating a calibration curve with known concentrations of a reference standard.

For the analysis of primary amines, derivatization with reagents like o-phthalaldehyde (OPA) can be employed to enhance detection sensitivity, particularly for fluorescence detection[13][14].

VI. Conclusion

The successful use of 1-Amino-3-phenoxypropan-2-ol hydrochloride in research and development hinges on a clear understanding of its pH-dependent solubility. By leveraging the principles of pKa, pH adjustment, and, when necessary, formulation enhancers such as co-solvents, surfactants, and cyclodextrins, researchers can overcome the challenges associated with its poor solubility. The troubleshooting guides and FAQs provided in this document offer a systematic and scientifically grounded approach to preparing stable and accurate solutions for a wide range of experimental applications.

VII. References

  • Adragos Pharma. (2024, July 30). Drug Formulation: The Key to Successful Pharmaceutical Innovation. Adragos Pharma.

  • Ascendia Pharma. (2022, June 27). Drug Formulation Development: Quick Reference Guide.

  • Chromatography Forum. (2004, August 25). Amine hydrochloride in HPLC.

  • Cyclolab. (2017, May 5). Effect of inorganic salts on the inclusion complex formation and solubilizing potency of cyclodextrins.

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (n.d.). NIH.

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.

  • Giri, S. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate.

  • HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. (n.d.). ResearchGate.

  • In vitro methods to assess drug precipitation. (2010, June 30). PubMed.

  • Piramal Pharma Solutions. (2025, August 12). The Role of Formulation Development in Drug Success.

  • ResearchGate. (n.d.). Chemical structures of (a) propranolol (PRO), (Mr = 259.34 g/mol , pKa =...).

  • ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations.

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.

  • StatPearls - NCBI Bookshelf. (n.d.). Pharmaceutical Formulation.

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023, October 27). MDPI.

  • Thermo Fisher Scientific. (n.d.). 1-Amino-3-phenoxy-2-propanol hydrochloride, 98%.

  • University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.

  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). SciELO.

  • Benchchem. (n.d.). 1-Amino-3-phenoxypropan-2-ol hydrochloride.

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.

  • Chem-Impex. (n.d.). 1-Amino-2-hydroxy-3-phenylpropane hydrochloride.

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6).

  • Dissolution Method Troubleshooting. (2022, November 4).

  • Guidechem. (n.d.). 1-AMINO-3-PHENOXY-PROPAN-2-OL 4287-19-8 wiki.

  • PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation.

  • Pharma Excipients. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed.

  • Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate.

  • A recent overview of surfactant–drug interactions and their importance. (2023, June 12). NIH.

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). NIH.

  • What is Formulation Development & Why is it Important? (n.d.).

  • Wikipedia. (n.d.). Propranolol.

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Optimization

Technical Support Center: Optimizing HPLC Separation for 1-Amino-3-phenoxypropan-2-ol hydrochloride

Welcome to the technical support resource for the chromatographic analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. As Senior Application Scientists, we have designed this guide to provide practical, in-depth solut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. As Senior Application Scientists, we have designed this guide to provide practical, in-depth solutions to common challenges encountered during method development and routine analysis. This resource combines theoretical principles with field-proven protocols to ensure you can develop robust, reliable, and compliant HPLC methods.

Section 1: Understanding the Analyte: Physicochemical Properties

A successful HPLC separation begins with a thorough understanding of the analyte's properties. 1-Amino-3-phenoxypropan-2-ol is a primary amine, making it a basic compound that is also polar due to the hydroxyl and amino groups.[1] The hydrochloride salt form enhances its solubility in aqueous media.[2]

Question: What are the key physicochemical properties of 1-Amino-3-phenoxypropan-2-ol hydrochloride that influence its HPLC separation?

Answer: The chromatographic behavior of this molecule is governed by three primary characteristics:

  • Basic Nature (Primary Amine): The primary amino group is basic and will be protonated (positively charged) at acidic to neutral pH. This positive charge can lead to strong, undesirable ionic interactions with negatively charged residual silanols on the surface of standard silica-based HPLC columns, a primary cause of peak tailing.[3][4]

  • Polarity: The presence of hydroxyl (-OH) and amino (-NH2) groups, in addition to the ether linkage, makes the molecule quite polar.[1] In traditional reversed-phase (RP) chromatography, highly polar compounds often exhibit poor retention, eluting at or near the solvent front (void volume).[5][6]

  • UV Chromophore: The phenoxy group acts as a chromophore, allowing for UV detection. The optimal detection wavelength should be determined by analyzing the UV spectrum of the compound, but a common starting point for phenyl groups is around 210-220 nm or near 254 nm.

PropertyValue / DescriptionImplication for HPLC
Molecular Formula C₉H₁₃NO₂·HClA relatively small molecule.
Molecular Weight 203.67 g/mol [7]Influences diffusion and mass transfer.
Key Functional Groups Primary Amine, Secondary Alcohol, Ether, Phenyl RingPrimary amine is basic and prone to silanol interactions. Alcohol and amine groups increase polarity. Phenyl ring provides UV activity.
Predicted Polarity HighMay have low retention on standard C18 columns.[5]
Solubility Soluble in water[1]Facilitates sample and mobile phase preparation.

Section 2: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

FAQ: Peak Tailing and Asymmetry

Question: My peak for 1-Amino-3-phenoxypropan-2-ol hydrochloride is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated primary amine and deprotonated (ionized) residual silanol groups (Si-O⁻) on the silica surface of the column packing.[3] This interaction creates a secondary, stronger retention mechanism in addition to the primary reversed-phase mechanism, resulting in a distorted peak shape.

Here is a systematic approach to mitigate this issue:

Method 1: Mobile Phase pH Adjustment

The most direct way to suppress silanol interactions is to control the mobile phase pH. By lowering the pH, you protonate the silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interactions with the positively charged analyte.[3]

Experimental Protocol: pH Modification

  • Determine Target pH: A pH of 2.5-3.5 is typically effective for protonating silanols.

  • Prepare Buffered Mobile Phase:

    • Aqueous Phase (A): Prepare a 10-25 mM buffer solution. Common choices include potassium phosphate, ammonium formate, or ammonium acetate.

    • Adjust the pH of the aqueous phase to the target value (e.g., 2.7) using an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer).

    • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter.

  • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Run Analysis: Equilibrate the column with your initial mobile phase composition for at least 10-15 column volumes before injecting the sample.

Method 2: Use of "Base-Deactivated" or High-Purity Silica Columns

Modern HPLC columns are manufactured with high-purity silica, which has a lower concentration of acidic silanol groups. Furthermore, many columns are "base-deactivated" or "end-capped," where most residual silanols are chemically bonded with a small, inert group (like trimethylsilane) to shield them from interacting with basic analytes.

  • Recommendation: If you are using an older column (e.g., traditional USP L1 packing), switching to a modern, high-purity, end-capped C18 or C8 column can dramatically improve peak shape.

Method 3: Competitive Mobile Phase Additives

Adding a small concentration of a competing base to the mobile phase can also improve peak shape. These additives, often called "amine modifiers," are small basic compounds that interact with the active silanol sites, effectively blocking them from the analyte.

  • Example Additive: Triethylamine (TEA) at a concentration of 0.1% (v/v) in the aqueous mobile phase, with the pH subsequently adjusted. Note: TEA has a high UV cutoff and can interfere with low-wavelength detection and is not suitable for mass spectrometry (MS).

Below is a troubleshooting workflow for addressing peak tailing.

G start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH < 3.5? start->check_ph check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes solution_ph Action: Lower mobile phase pH to 2.5 - 3.0 using a buffer (e.g., phosphate, formate). check_ph->solution_ph No check_overload Is the peak shape better at lower concentrations? check_column->check_overload Yes solution_column Action: Switch to a base-deactivated column (high-purity silica). check_column->solution_column No solution_overload Action: Reduce injection mass/volume. check_overload->solution_overload No problem_persists Problem Persists: Consider extra-column effects (tubing, connections). check_overload->problem_persists Yes

Caption: Troubleshooting workflow for peak tailing.

FAQ: Poor Retention

Question: My analyte elutes very early, close to the void volume. How can I increase its retention time in reversed-phase HPLC?

Answer: Poor retention of 1-Amino-3-phenoxypropan-2-ol hydrochloride is expected on standard reversed-phase columns due to its high polarity.[5] Standard C18 phases primarily retain compounds through hydrophobic interactions, which are weak for this analyte.

Here are several strategies to improve retention:

StrategyMechanism of ActionRecommended Action
Reduce Mobile Phase Organic Content Increases the "hydrophobic push" from the highly aqueous mobile phase onto the stationary phase.Decrease the percentage of acetonitrile/methanol. For isocratic methods, try running at 5-10% organic. Caution: Some older C18 columns can suffer from "phase collapse" in highly aqueous mobile phases (>95% water).[8]
Use a "Polar-Embedded" or "Aqua" Column These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows the stationary phase to remain fully wetted in highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) for polar analytes.Screen columns specifically designed for polar analyte retention (e.g., C18 with polar-embedded groups).[9][10]
Switch to HILIC Mode Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for highly polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a non-polar solvent (like acetonitrile). Retention is based on partitioning of the analyte into a water-enriched layer on the stationary phase surface.[9]Use a HILIC column with a mobile phase of >80% acetonitrile and a small amount of aqueous buffer (e.g., ammonium formate).
Use a Porous Graphitic Carbon (PGC) Column PGC columns retain compounds based on polarizability and molecular shape, not just hydrophobicity. They are excellent for retaining very polar compounds that are not retained on C18 phases.[5]Employ a Hypercarb™ or similar PGC column. These are robust at extreme pH values.[5]

Section 3: Method Development and Optimization

Developing a robust method from scratch requires a logical, structured approach.

Question: I need to develop a new HPLC method for this compound. What is a good starting point for column and mobile phase selection?

Answer: A systematic screening approach is the most efficient path. We recommend screening two orthogonal separation modes: Reversed-Phase (RP) and HILIC.

Recommended Starting Conditions
ParameterReversed-Phase (RP) ApproachHILIC Approach
Column High-Purity, End-Capped C18 or Polar-Embedded C18 (e.g., RP-Amide), 150 x 4.6 mm, 3.5 or 5 µmHILIC (Amide, Diol, or Bare Silica), 150 x 4.6 mm, 3.5 or 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid)10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0
Mobile Phase B Acetonitrile10 mM Ammonium Formate in 10:90 Acetonitrile:Water, pH 3.0
Gradient 5% to 95% B over 15 minutes95% to 50% A over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 215 nmUV at 215 nm
Injection Vol. 5 µL5 µL

Causality:

  • The Reversed-Phase approach uses a low pH to control peak shape and a polar-compatible column to enhance retention.

  • The HILIC approach is fundamentally different and is often superior for highly polar amines. Retention increases as the amount of acetonitrile increases. The sample should be dissolved in a high concentration of organic solvent to ensure good peak shape.[9]

The following diagram illustrates a logical workflow for method development.

G start Define Analytical Goal (e.g., Purity, Assay) char Characterize Analyte (Polarity, pKa, UV) start->char screen Column & Mode Screening char->screen rp Reversed-Phase (Polar-Embedded C18, Low pH Buffer) screen->rp hilic HILIC (Amide, Silica, High %ACN) screen->hilic optim Optimize Best Condition (Gradient, Temp, pH) rp->optim hilic->optim sst Perform System Suitability Test (SST) (Tailing, RSD%, Resolution) optim->sst valid Method Validation (per ICH Q2(R1)) sst->valid

Caption: A systematic workflow for HPLC method development.

Section 4: System Suitability and Validation

For use in a regulated environment, any analytical method must be validated to prove it is fit for its intended purpose.[11][12] Before each run, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.[13][14]

Question: What are the essential system suitability tests (SSTs) and acceptance criteria I should use for a final method?

Answer: System suitability is a non-negotiable part of regulated analysis and is described in pharmacopeias such as the USP General Chapter <621>.[13][15][16] For a quantitative method for 1-Amino-3-phenoxypropan-2-ol hydrochloride, the following SST parameters are critical.

Protocol: System Suitability Testing

  • Prepare SST Solution: Prepare a solution of the analyte at a concentration that matches the target analytical concentration.

  • Perform Replicate Injections: Make at least five (n=5) replicate injections of the SST solution.

  • Calculate SST Parameters: Use the data from these injections to calculate the following parameters.

SST ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak asymmetry.T ≤ 2.0 (Ideally ≤ 1.5)
Repeatability (RSD%) Measures the precision of the system for peak area and retention time.Peak Area RSD ≤ 2.0% Retention Time RSD ≤ 1.0%
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Resolution (Rs) Measures the separation between the analyte peak and the closest eluting peak (e.g., an impurity or another component).Rs ≥ 2.0

Question: What validation characteristics are required according to ICH guidelines?

Answer: The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[11][12][17] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[11] For an assay of a drug substance, the following should be evaluated:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).

  • Specificity: Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

References
  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google P
  • Are You Sure You Understand USP <621>? - Chromatography Online. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • 1-amino-3-[2-(propan-2-yl)phenoxy]propan-2-ol | AMERICAN ELEMENTS. [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. [Link]

  • Quality Guidelines - ICH. [Link]

  • USP-NF 621 Chromatography | PDF - Scribd. [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. [Link]

  • 1-PHENOXY-2-PROPANOL - Ataman Kimya. [Link]

  • 1-Amino-2-propanol - SIELC Technologies. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of 1-Amino-3-phenoxypropan-2-ol Hydrochloride in Solution

Introduction: 1-Amino-3-phenoxypropan-2-ol hydrochloride is a critical building block in pharmaceutical research, particularly as a scaffold for the synthesis of aryloxypropanolamine beta-blockers.[1][2] The integrity of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Amino-3-phenoxypropan-2-ol hydrochloride is a critical building block in pharmaceutical research, particularly as a scaffold for the synthesis of aryloxypropanolamine beta-blockers.[1][2] The integrity of this compound in solution is paramount for the accuracy, reproducibility, and success of downstream applications. Degradation can lead to the formation of impurities, loss of active compound, and misleading experimental outcomes. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand and mitigate the degradation of 1-Amino-3-phenoxypropan-2-ol hydrochloride in solution.

Part 1: Frequently Asked Questions - Understanding the Molecule's Vulnerabilities

This section addresses the fundamental chemical principles governing the stability of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

Q1: What are the primary factors that can cause 1-Amino-3-phenoxypropan-2-ol hydrochloride to degrade in solution?

The stability of 1-Amino-3-phenoxypropan-2-ol hydrochloride in solution is influenced by a combination of environmental and chemical factors.[3] The primary drivers of degradation are:

  • Oxidation: The amino alcohol structure is susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, and light. This is a common degradation pathway for amino alcohols, leading to the formation of various byproducts, including imines, aldehydes, and ammonia.[4][5]

  • pH Extremes: The stability of the molecule is highly pH-dependent. Both strongly acidic and strongly alkaline conditions can catalyze degradation reactions.[6] Most pharmaceutical compounds exhibit optimal stability in a pH range of 4 to 8.[6]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[6][7] Storing solutions at higher than recommended temperatures is one of the fastest ways to compromise sample integrity.

  • Light Exposure: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical degradation processes.[7] Compounds with aromatic rings, such as the phenoxy group in this molecule, can be particularly susceptible.

cluster_factors Degradation Factors cluster_compound Compound Integrity Oxidation Oxidation (O₂, Metal Ions) Compound 1-Amino-3-phenoxypropan-2-ol Hydrochloride Solution Oxidation->Compound pH pH Extremes (Acidic/Alkaline) pH->Compound Temp High Temperature Temp->Compound Light UV Light Exposure Light->Compound

Caption: Key environmental factors influencing compound degradation.

Q2: I'm observing a gradual color change in my solution, from clear to pale yellow. What is likely happening?

A color change, typically to yellow or brown, is a classic indicator of oxidative degradation. This process can be initiated by atmospheric oxygen and is often accelerated by trace metal ion contaminants (e.g., Fe²⁺, Cu²⁺) and exposure to light. The colored species are typically complex mixtures of degradation products formed from the initial oxidation of the amine or alcohol functional groups. To prevent this, it is crucial to use high-purity solvents, consider deoxygenating buffers, and protect the solution from light.

Part 2: Troubleshooting Guide - Addressing Common Stability Issues

This section provides direct answers and solutions to specific problems encountered during experiments.

Q3: My HPLC analysis shows several new, small peaks after storing my stock solution for a week in the refrigerator. How can I prevent this?

The appearance of new peaks strongly suggests compound degradation. While refrigeration slows down this process, it doesn't stop it entirely. The primary causes are slow oxidation and potential pH shifts in unbuffered solutions.

Troubleshooting Steps:

  • Confirm Degradation: Re-analyze a freshly prepared standard to confirm that the new peaks are not artifacts of the HPLC system.

  • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents can contain impurities that promote degradation.

  • pH Control: If using an aqueous solution, buffer it to a stable pH, typically between 5 and 7. Use a high-quality buffer system that is compatible with your experiment.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen from the headspace.

  • Minimize Headspace: Use smaller vials that are nearly full to reduce the amount of oxygen available for reaction.

  • Prepare Fresh: The most reliable practice is to prepare stock solutions fresh, ideally on the day of use. If storage is unavoidable, limit it to the shortest possible duration and validate the stability for that period.

Q4: Can the type of storage container affect the stability of my compound?

Absolutely. The choice of container and closure system is a critical factor in maintaining the stability of medicinal products.[7]

  • Material: Use high-quality, inert glass vials (Type I borosilicate glass is recommended). Avoid certain plastics that may leach contaminants or allow gas exchange.

  • Color: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[7]

  • Closure: Ensure the vial has a tight-fitting cap with an inert liner (e.g., PTFE-lined) to prevent solvent evaporation and oxygen ingress.[8] Glass vials with simple rubber stoppers may not be considered impermeable and could be a source of contamination or gas exchange.[7]

Part 3: Validated Protocols for Ensuring Solution Stability

Follow these detailed protocols to prepare and store solutions of 1-Amino-3-phenoxypropan-2-ol hydrochloride, minimizing the risk of degradation.

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol is designed to create a 10 mM buffered stock solution with enhanced stability.

Materials:

  • 1-Amino-3-phenoxypropan-2-ol hydrochloride (solid)

  • HPLC-grade water

  • Phosphate buffer salts (e.g., Monobasic and Dibasic Sodium Phosphate)

  • Calibrated pH meter

  • Amber glass volumetric flasks and vials

  • Argon or Nitrogen gas source

Procedure:

  • Solvent Deoxygenation (Critical Step): Sparge HPLC-grade water with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Buffer Preparation: Using the deoxygenated water, prepare a 50 mM phosphate buffer and adjust the pH to 6.5. A pH between 4 and 8 is generally a stable range for most drugs.[6]

  • Weighing: Accurately weigh the required amount of 1-Amino-3-phenoxypropan-2-ol hydrochloride in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to a volumetric flask. Add a portion of the pH 6.5 buffer and gently sonicate or swirl until the solid is completely dissolved.

  • Final Volume: Bring the solution to the final volume with the pH 6.5 buffer and mix thoroughly.

  • Aliquoting and Storage: Aliquot the stock solution into small-volume amber glass vials, leaving minimal headspace. Before capping, gently flush the headspace of each vial with argon or nitrogen.

  • Label and Store: Clearly label each vial with the compound name, concentration, date, and storage conditions. Store immediately under the conditions outlined in the table below.

Data Presentation: Recommended Storage Conditions
ConditionShort-Term (≤ 1 week)Long-Term (> 1 week)Rationale
Temperature 2-8°C (Refrigerator)-20°C or -80°C (Freezer)Lower temperatures significantly reduce the rate of degradation reactions.[6][7]
Light Protected from light (Amber vial)Protected from light (Amber vial)Prevents photochemical degradation.[7]
Atmosphere Standard (minimal headspace)Inert (Argon/Nitrogen overlay)Minimizes oxidative degradation from atmospheric oxygen.[5]
Container Type I Amber Glass VialType I Amber Glass VialEnsures inertness and light protection.[7]
Protocol 2: Workflow for Stability Assessment (Stress Testing)

This workflow allows you to validate the stability of your specific solution formulation. The primary analytical method for this assessment is typically reverse-phase HPLC with UV detection.

prep Prepare Solution (Protocol 1) t0 Analyze Time=0 (Establish Baseline HPLC) prep->t0 split Split into Aliquots (Light vs. Dark, Temp A vs. Temp B) t0->split store1 Store: 4°C, Dark split->store1 Condition 1 store2 Store: 25°C, Dark split->store2 Condition 2 store3 Store: 25°C, Light split->store3 Condition 3 store4 Store: 40°C, Dark split->store4 Condition 4 (Accelerated) tx Analyze at T=24h, 48h, 1 week store1->tx store2->tx store3->tx store4->tx compare Compare HPLC Profiles (% Main Peak vs. Impurities) tx->compare

Caption: Experimental workflow for assessing solution stability.

Procedure:

  • Prepare a batch of your solution as per Protocol 1.

  • Perform an initial HPLC analysis to get a baseline (T=0) chromatogram, quantifying the area of the main peak.

  • Aliquot the solution into separate vials for each stress condition (e.g., refrigerated, room temperature, elevated temperature, light exposure).

  • At predetermined time points (e.g., 24h, 72h, 1 week), remove an aliquot from each condition and analyze it by HPLC.

  • Compare the results to the T=0 baseline. Calculate the percentage of the main peak remaining and observe the growth of any impurity peaks. This data will define the viable storage time and conditions for your specific formulation.

References

  • Factors affecting the stability of drugs and drug metabolites in biological m
  • 1-PHENOXY-2-PROPANOL. (n.d.).
  • Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol. (n.d.). Benchchem.
  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.
  • 1-Amino-3-phenoxypropan-2-ol hydrochloride | 4287-20-1. (n.d.). Benchchem.
  • Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. (2025).
  • Factors affecting stability of drugs. (n.d.). Slideshare.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH.
  • 2-Propanol, 1-amino-3-phenoxy-, hydrochloride (1:1)
  • General beta-blocker structure (aryloxypropanolamines). (n.d.).

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride

Welcome to the technical support center for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, we provide in-depth troubleshooting guidance and frequently asked questions to ensure a successful, efficient, and safe scale-up process.

Troubleshooting Guide

Scaling up a chemical synthesis from the bench to a pilot or production scale often presents unforeseen challenges. This section addresses specific issues that may arise during the synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to unreacted starting materials.2. Side Reactions: Formation of byproducts, such as the diamine, can consume starting materials and reduce the yield of the desired product.3. Product Loss During Workup: Inefficient extraction or crystallization can lead to significant loss of the final product.1. Optimize Reaction Conditions: - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Gradually increase the reaction temperature, ensuring it remains within a safe range to avoid degradation. - Improve agitation to ensure proper mixing, especially in larger reactors.[1]2. Minimize Side Reactions: - Control the stoichiometry of reactants carefully. An excess of the amine source can sometimes lead to the formation of diamine byproducts.[2][3] - Consider a slower addition of the amine to the epoxide to maintain a low concentration of the nucleophile.3. Refine Workup Procedure: - Perform multiple extractions with an appropriate solvent to ensure complete recovery of the product from the aqueous phase. - Optimize the crystallization process by adjusting solvent systems, temperature, and cooling rates.[4]
Formation of Diamine Byproduct 1. Reaction Stoichiometry: An excess of ammonia or the primary amine can lead to a second nucleophilic attack on the epoxide intermediate.[2]2. Reaction Conditions: Higher temperatures and prolonged reaction times can favor the formation of the diamine byproduct.1. Stoichiometric Control: - Use a controlled excess of the epoxide relative to the amine source to minimize the chance of a second substitution.2. Temperature and Time Management: - Conduct the reaction at the lowest effective temperature. - Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.
Difficulties in Product Isolation and Purification 1. Poor Crystallization: The product may be difficult to crystallize due to impurities or the choice of an inappropriate solvent system.2. Emulsion Formation During Extraction: The presence of both polar and non-polar functional groups in the product and byproducts can lead to stable emulsions during workup.1. Optimize Crystallization: - Screen various solvent systems (e.g., ethanol, isopropanol, water-alcohol mixtures) to find the optimal conditions for crystallization.[4] - Seeding the solution with a small crystal of the pure product can induce crystallization.2. Break Emulsions: - Add a saturated brine solution to the extraction mixture to increase the ionic strength of the aqueous phase. - Centrifugation can also be an effective method for breaking stable emulsions.
Inconsistent Product Quality (e.g., color, melting point) 1. Presence of Impurities: Residual starting materials, byproducts, or solvents can affect the quality of the final product.2. Thermal Degradation: Exposure to high temperatures for extended periods can lead to product degradation.1. Thorough Purification: - Recrystallize the crude product multiple times until a consistent melting point and color are achieved.[4][5] - Utilize analytical techniques like NMR, HPLC, and elemental analysis to confirm the purity and identity of the product.[5]2. Controlled Heating: - Use a well-controlled heating system and avoid localized overheating during the reaction and solvent removal steps.

Synthesis Workflow and Troubleshooting Logic

The following diagram illustrates the general synthesis pathway and key decision points for troubleshooting common issues.

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic Start Starting Materials| 1-(phenoxy)-2,3-epoxypropane Ammonia Reaction Reaction Epoxide Ring OpeningSolvent: e.g., Ethanol, WaterTemperature: Controlled Start->Reaction Workup Workup Extraction & Washing Reaction->Workup Check_Yield Low Yield? Reaction->Check_Yield Isolation Isolation Crystallization Workup->Isolation Check_Purity Purity Issues? Workup->Check_Purity Product Final Product| 1-Amino-3-phenoxypropan-2-ol HCl Isolation->Product Isolation->Check_Purity Incomplete_Rxn Incomplete Reaction| Optimize Time/Temp/Mixing Check_Yield->Incomplete_Rxn Yes Side_Rxn Side Reactions| Adjust Stoichiometry Check_Yield->Side_Rxn Yes Purification_Issue Purification Problem| Recrystallization/Chromatography Check_Purity->Purification_Issue Yes Degradation Degradation| Control Temperature Check_Purity->Degradation Yes Incomplete_Rxn->Reaction Re-optimize Side_Rxn->Reaction Re-optimize Purification_Issue->Workup Re-optimize

Caption: Synthesis and troubleshooting workflow for 1-Amino-3-phenoxypropan-2-ol HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Amino-3-phenoxypropan-2-ol hydrochloride at a larger scale?

A1: The most prevalent and scalable method involves the ring-opening of 1-(phenoxy)-2,3-epoxypropane with ammonia.[6] This reaction is typically carried out in a protic solvent such as ethanol or a mixture of water and an organic solvent. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt, which facilitates isolation and improves stability.

Q2: How can I control the regioselectivity of the epoxide ring-opening reaction?

A2: In the reaction between 1-(phenoxy)-2,3-epoxypropane and ammonia, the nucleophilic attack of ammonia predominantly occurs at the sterically less hindered terminal carbon of the epoxide ring.[7][8][9] This regioselectivity is generally high under neutral or basic conditions. To ensure the desired regioselectivity, it is crucial to avoid acidic conditions during the ring-opening step, as this can lead to a mixture of regioisomers.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Handling Epoxides: 1-(phenoxy)-2,3-epoxypropane is a potential sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[10]

  • Working with Ammonia: Anhydrous ammonia is a corrosive and toxic gas, while aqueous ammonia is a strong irritant.[11][12][13][14] All operations involving ammonia should be conducted in a fume hood or a well-ventilated area with access to emergency eyewash stations and safety showers.

  • Exothermic Reaction: The ring-opening of epoxides can be exothermic.[15] When scaling up, it is essential to have a robust cooling system and to add reagents portion-wise to control the reaction temperature and prevent thermal runaways.

Q4: How can I effectively remove the diamine byproduct during purification?

A4: The diamine byproduct is more polar than the desired monoamine product. This difference in polarity can be exploited for purification:

  • Crystallization: Careful selection of a crystallization solvent can often leave the more soluble diamine byproduct in the mother liquor.

  • Chromatography: For smaller scale purifications or to obtain very high purity material, column chromatography on silica gel can be effective in separating the two compounds.

Q5: What are the critical process parameters to monitor during the scale-up?

A5: When scaling up, it's crucial to monitor and control the following parameters:

  • Temperature: Maintain a consistent and controlled temperature throughout the reaction.

  • Agitation: Ensure efficient mixing to maintain homogeneity and improve heat transfer.[1]

  • Rate of Addition: Control the rate of addition of reagents to manage the reaction exotherm.

  • Reaction Progress: Regularly monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.

Experimental Protocols

Synthesis of 1-(phenoxy)-2,3-epoxypropane

This precursor is typically synthesized via the reaction of phenol with epichlorohydrin in the presence of a base.

Materials:

  • Phenol

  • Epichlorohydrin

  • Sodium hydroxide

  • Water

  • Organic solvent (e.g., dioxane, ether)[16]

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve phenol and sodium hydroxide in a mixture of water and an appropriate organic solvent.

  • Slowly add an excess of epichlorohydrin to the solution.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ether.

  • Wash the organic layer with water to remove any remaining base and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by vacuum distillation to obtain pure 1-(2-methoxyphenoxy)-2,3-epoxypropane.[17]

Synthesis of 1-Amino-3-phenoxypropan-2-ol hydrochloride

Materials:

  • 1-(phenoxy)-2,3-epoxypropane

  • Aqueous ammonia (e.g., 25-30%) or ammonia in ethanol

  • Ethanol (or another suitable solvent)

  • Concentrated hydrochloric acid

  • Diethyl ether (for washing)

Procedure:

  • In a pressure-rated reactor equipped with a stirrer and a cooling system, dissolve 1-(phenoxy)-2,3-epoxypropane in ethanol.

  • Cool the solution and add aqueous ammonia. The amount of ammonia should be carefully controlled to minimize byproduct formation.

  • Seal the reactor and heat the mixture to a controlled temperature (e.g., 30-50°C), monitoring the internal pressure.[18]

  • Stir the reaction mixture for several hours until the starting epoxide is consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in a minimal amount of water or ethanol.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic.

  • The hydrochloride salt should precipitate. If not, it may be necessary to add a non-polar solvent or further concentrate the solution.

  • Collect the solid product by filtration and wash it with cold diethyl ether to remove non-polar impurities.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 1-Amino-3-phenoxypropan-2-ol hydrochloride.[5]

Visualization of the Key Reaction

The core of the synthesis is the nucleophilic ring-opening of the epoxide.

Epoxide_Opening cluster_reactants Reactants cluster_product Product Epoxide 1-(phenoxy)-2,3-epoxypropane Amino_alcohol 1-Amino-3-phenoxypropan-2-ol Epoxide->Amino_alcohol Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Amino_alcohol Ring Opening

Caption: Nucleophilic ring-opening of 1-(phenoxy)-2,3-epoxypropane by ammonia.

References

  • US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P
  • What Are The Safety Precautions For Handling Ammonia? - Chemistry For Everyone. YouTube. [Link]

  • Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol - PMC. [Link]

  • US4215073A - Process for the production of diamines - Google P
  • Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride - PrepChem.com. [Link]

  • (A) Enantioselective model reaction of 1,2-epoxy-3-phenoxypropane (1),... - ResearchGate. [Link]

  • Diamine Biosynthesis: Research Progress and Application Prospects - PMC. [Link]

  • 1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane - PubChem. [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. [Link]

  • Alternative diamine synthesis routes - english - Bio4Matpro. [Link]

  • When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. [Link]

  • Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane - PrepChem.com. [Link]

  • Safety Precautions For Workers Who Handle Ammonia - GDS Corp. [Link]

  • Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Epoxy Resin Systems Safe Handling Guide - Crosslink Technology Inc. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]

  • Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation - ACG Publications. [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube. [Link]

  • A Novel Approach to Cure-on-Demand Coatings Using Ammonia to Catalyze Thiol-Acrylate and Thiol-Epoxy Reactions - ResearchGate. [Link]

  • Figure 3. Synthesis of 1-azido-2,3-epoxypropane. III - ResearchGate. [Link]

  • Ammonia Hazards: How to Ensure Safety Handling the Chemical - Free Chemistry Online. [Link]

  • 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. [Link]

  • US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google P
  • Question 34 Primary or secondary amines will attack epoxides in a ring-opening process - Chegg. [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. [Link]

  • A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate - Quick Company. [Link]

  • How to Scale Up a New Synthesis Reaction - Lab Manager. [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Googleapis.com.

Sources

Troubleshooting

Troubleshooting inconsistent results in experiments with 1-Amino-3-phenoxypropan-2-ol hydrochloride.

Technical Support Center: 1-Amino-3-phenoxypropan-2-ol hydrochloride Welcome to the technical support center for 1-Amino-3-phenoxypropan-2-ol hydrochloride (CAS: 4287-20-1). This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-3-phenoxypropan-2-ol hydrochloride

Welcome to the technical support center for 1-Amino-3-phenoxypropan-2-ol hydrochloride (CAS: 4287-20-1). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of experimental inconsistency when working with this compound. Our goal is to provide you with the foundational knowledge and practical solutions needed to ensure the reliability and reproducibility of your results.

Section 1: Foundational Knowledge & Compound Handling (FAQs)

This section addresses the most frequently asked questions regarding the fundamental properties and correct handling of 1-Amino-3-phenoxypropan-2-ol hydrochloride. Proper handling from the outset is the most critical step in preventing experimental variability.

Q1: What is 1-Amino-3-phenoxypropan-2-ol hydrochloride and why is its form important?

A1: 1-Amino-3-phenoxypropan-2-ol hydrochloride is the salt form of the parent compound, 1-Amino-3-phenoxypropan-2-ol. The parent compound contains a basic amino group, which is reacted with hydrochloric acid (HCl) to form a hydrochloride salt[1]. This is a common practice in pharmacology and medicinal chemistry for several reasons:

  • Enhanced Solubility: Salt forms of basic compounds are generally more soluble in aqueous solutions, like biological buffers, than their corresponding free base forms[2][3].

  • Improved Stability: The salt form is typically a crystalline solid that is more stable and less prone to degradation during storage compared to the often oily or less stable free base[4].

  • Easier Handling: As a solid, the hydrochloride salt is easier to weigh and handle accurately[5].

Understanding that you are working with a salt is crucial because its solubility and stability can be highly dependent on the pH of your solvent or buffer[6].

Q2: How should I store this compound to ensure its long-term stability?

A2: Proper storage is critical to maintaining the integrity of the compound. The manufacturer's safety data sheet (SDS) recommends storing the container tightly closed in a dry, cool, and well-ventilated place[5]. To be more specific:

  • Temperature: For long-term storage, we recommend keeping the solid compound at 2-8°C. Avoid frequent temperature fluctuations.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened. This minimizes oxidation and reaction with atmospheric moisture.

  • Desiccation: Always store the compound in a desiccator, particularly in humid environments. Amine salts can be hygroscopic (absorb moisture from the air).

Q3: What is the best way to prepare a stock solution? I've noticed precipitation issues.

A3: This is one of the most common sources of inconsistent results. The hydrochloride salt's solubility is pH-dependent. While it is more soluble than the free base, it can still precipitate if the pH of the solution causes it to convert back to the less soluble free base form[4][6].

SolventRecommended UseProsCons & Causality
DMSO Primary recommendation for high concentration stocks (e.g., 10-50 mM) Excellent solvating power for a wide range of organic molecules.Can be hygroscopic; ensure use of anhydrous grade. Improper storage of DMSO stock can lead to compound precipitation over time.
Water Use with caution; suitable for lower concentration stocks. Biologically compatible.The pH of deionized water can vary. If the pH is neutral or slightly basic, the compound can convert to its less soluble free base form, causing precipitation. Solubility is generally lower than in DMSO.
Ethanol Good for intermediate dilutions. Good solvating power; less toxic than DMSO for some cell models.May not achieve the same high concentrations as DMSO. Ensure it is compatible with your final assay conditions.

Recommended Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Equilibrate the vial of 1-Amino-3-phenoxypropan-2-ol hydrochloride to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the compound.

  • Weigh the required amount of compound in a sterile microcentrifuge tube. The formula weight is 203.67 g/mol [7].

  • Add the appropriate volume of anhydrous, research-grade DMSO.

  • Vortex thoroughly for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm there is no undissolved particulate matter.

  • Aliquot the stock solution into single-use volumes in low-retention tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.

Q4: My dose-response curve is inconsistent between experiments, showing variable IC50/EC50 values. What's going on?

A4: Inconsistent potency is a classic sign of issues with compound stability or solubility in your final assay medium. The problem often lies in the transition from the DMSO stock to the aqueous assay buffer.

The Underlying Cause: When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., cell culture media at pH ~7.4), the compound's local concentration can temporarily exceed its solubility limit in the mixed solvent. This can cause the compound to precipitate out of solution, effectively lowering its actual concentration and leading to a right-ward shift in your dose-response curve (higher apparent IC50). This phenomenon is often referred to as "compound crashing."

Troubleshooting Workflow:

G start Inconsistent IC50/EC50 Results q1 Is the stock solution clear and correctly prepared? start->q1 sol1 Re-prepare stock solution. Follow Protocol in Q3. Verify concentration via UV-Vis. q1->sol1 No q2 Does compound precipitate in final assay buffer? q1->q2 Yes sol1->q2 sol2 Decrease final DMSO concentration. Increase buffer/serum concentration. Perform serial dilutions in buffer. q2->sol2 Yes q3 Is the compound stable in the assay buffer over time? q2->q3 No sol2->q3 sol3 Perform time-course stability study. Analyze samples via HPLC. Reduce incubation time if unstable. q3->sol3 Unsure end Consistent Results q3->end Yes sol3->end

Self-Validating Protocol to Test for Precipitation:

  • Prepare your highest concentration of the compound in the final assay buffer, mimicking your experimental dilution exactly.

  • Create a "buffer blank" control with the same final concentration of DMSO but without the compound.

  • Incubate both solutions under the exact same conditions as your assay (e.g., 37°C for 2 hours).

  • Measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance in the compound-containing tube relative to the blank indicates light scattering from precipitated particles.

  • Alternatively, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes. A visible pellet indicates precipitation[8].

Q5: I'm seeing unexpected results or potential off-target effects. Could the compound be reacting with my assay components?

A5: Yes, this is a possibility. The primary amine in 1-Amino-3-phenoxypropan-2-ol is a nucleophile and could potentially react with certain components in your assay.

Potential Reactivity Concerns:

  • Thiol Reactivity: While not an electrophile itself, impurities from synthesis could be reactive. It is good practice to test for interference in assays that rely on thiol groups (e.g., those using DTT or cysteine proteases). The NIH's Assay Guidance Manual provides protocols for identifying reactive compounds[8][9].

  • Aldehyde/Ketone Reactivity: The primary amine can form Schiff bases with aldehydes or ketones. If your assay buffer or media contains components with these functional groups, it could lead to compound sequestration or modification.

  • Metal Chelation: The hydroxyl and amine groups could potentially chelate certain metal ions, which might interfere with enzymatic assays that require specific metal cofactors.

Diagnostic Experiment: The Pre-incubation Test

  • Condition 1 (Control): Add the compound to the assay plate just before adding the final reaction component (e.g., substrate or cells).

  • Condition 2 (Test): Pre-incubate the compound with all assay components except the final initiating component for a period (e.g., 30-60 minutes) under assay conditions.

  • Initiate the reaction in both conditions simultaneously.

  • Analysis: If the IC50 from Condition 2 is significantly right-shifted compared to Condition 1, it suggests that the compound is being consumed, sequestered, or degraded over time by reacting with assay components.

Q6: Why do results vary between different batches of the compound from the same supplier?

A6: Batch-to-batch variability is a persistent challenge in research and is almost always due to differences in purity or the presence of different impurities.

The Underlying Cause: The stated purity (e.g., 98%[7]) only accounts for the main compound. The remaining percentage consists of impurities, which can differ significantly from one synthesis batch to another. These impurities could be residual starting materials, byproducts, or degradation products, and they may have their own biological activity. A synthesis route, for example, might involve a deprotection step from a succinimide precursor, and incomplete reaction could leave behind inactive starting material[10].

Workflow for Qualifying a New Batch:

G start Receive New Batch step1 Review Certificate of Analysis (CoA). Note purity and analytical method. start->step1 step2 Prepare stock solution (10 mM in DMSO). step1->step2 step3 Perform side-by-side comparison with previous, validated batch. step2->step3 step4 Run dose-response assay. Compare IC50/EC50 values. step3->step4 q1 Are IC50 values within acceptable range (e.g., +/- 2-fold)? step4->q1 pass Batch Qualified. Release for general use. q1->pass Yes fail Batch Fails. Contact supplier. Consider independent analysis (LC-MS). q1->fail No

This side-by-side functional validation is the most reliable method to ensure experimental consistency over the lifetime of a project.

References

  • Chem-Impex. (n.d.). 1-Amino-2-hydroxy-3-phenylpropane hydrochloride.
  • Ataman Kimya. (n.d.). PHENOXYPROPANOL.
  • Lab Manager. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL.
  • Mishra, A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals. Retrieved from [Link]

  • XPRESS CHEMS. (n.d.). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

  • Ortiz, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. USC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Digital Commons @ USF. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • A&A Labs. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

  • World Health Organization. (2022). Ensuring the safe handling of chemicals. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • MDPI. (n.d.). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 1-Amino-3-phenoxypropan-2-ol Hydrochloride by High-Performance Liquid Chromatography

Abstract This guide provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a critical intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Amino-3-phenoxypropan-2-ol hydrochloride, a critical intermediate in pharmaceutical synthesis. We will explore the fundamental principles guiding the selection of an optimal HPLC method, detailing a robust, validated protocol. Causality behind experimental choices, from mobile phase composition to detector selection, is elucidated to provide researchers with a framework for method development and adaptation. Furthermore, this guide presents a comparative analysis against Gas Chromatography (GC), evaluating the strengths and limitations of each technique for this specific analyte. The content is grounded in established analytical principles and supported by experimental data and authoritative references, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 1-Amino-3-phenoxypropan-2-ol Hydrochloride

1-Amino-3-phenoxypropan-2-ol hydrochloride is a key building block in the synthesis of various pharmaceutically active compounds, notably certain beta-blockers.[1][2] Its molecular structure, featuring a primary amine, a secondary alcohol, and a phenoxy group, imparts specific chemical properties that are leveraged in drug design.[3] The purity of this intermediate is paramount, as even minute impurities can carry through the synthetic pathway, potentially leading to final drug products with altered efficacy, safety profiles, or stability.

Regulatory bodies worldwide mandate stringent purity control for all pharmaceutical components.[4] Therefore, a reliable, accurate, and precise analytical method is not merely a quality control metric but a fundamental requirement for drug development and manufacturing. HPLC stands out as the predominant technique for the analysis of such non-volatile, polar compounds.[5] This guide will dissect the "why" and "how" of employing HPLC for this purpose.

The Method of Choice: Reversed-Phase HPLC

For a molecule like 1-Amino-3-phenoxypropan-2-ol, which is both polar and contains a UV-active phenoxy group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the logical and most efficient choice.

Why RP-HPLC? The causality behind this choice is rooted in the analyte's physicochemical properties. The compound is a salt, making it non-volatile and thermally labile, which generally precludes direct analysis by Gas Chromatography. RP-HPLC, a liquid-phase separation technique, is perfectly suited for such molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. The polar nature of our analyte ensures its solubility in the mobile phase, while its moderate hydrophobicity allows for effective retention and separation on a C18 column.

A Validated HPLC Protocol for Purity Determination

This protocol is designed as a self-validating system, where the system suitability tests (SST) performed at the outset confirm the system's operational readiness before any sample analysis.[6] Method validation itself is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[7][8]

Table 1: Optimized HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for moderately polar compounds. The dimensions are standard for robust quality control methods.[9]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)The buffer controls the pH to ensure the primary amine is protonated, leading to a single, consistent ionic form and sharp peak shape. Acetonitrile acts as the organic modifier to elute the analyte.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 270 nmThe phenoxy group exhibits a strong UV absorbance around this wavelength, offering good sensitivity for the parent compound and related aromatic impurities.
Injection Volume 10 µLA small volume minimizes potential for band broadening and column overload.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.[6]
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures sample compatibility and avoids peak distortion.
Experimental Workflow: From Sample to Result

The following workflow provides a step-by-step guide to executing the purity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile 1. Mobile Phase Preparation (Filter and Degas) equilibration 4. System Equilibration (Pump mobile phase until baseline is stable) prep_mobile->equilibration prep_std 2. Standard Preparation (Accurately weigh and dissolve in diluent) sst 5. System Suitability Test (SST) (Inject standard solution 5x) prep_std->sst prep_sample 3. Sample Preparation (Dissolve sample in diluent to target concentration) analysis 6. Sample Analysis (Inject blank, standard, and sample solutions) prep_sample->analysis equilibration->sst sst->analysis If SST passes (%RSD < 2.0%) integration 7. Peak Integration (Identify and integrate all peaks) analysis->integration calculation 8. Purity Calculation (% Purity = [Area_Main / Area_Total] x 100) integration->calculation report 9. Final Report Generation calculation->report Method_Comparison cluster_hplc HPLC Path cluster_gc GC Path start Analyze 1-Amino-3-phenoxypropan-2-ol HCl hplc_dissolve Dissolve in Mobile Phase start->hplc_dissolve HPLC (Recommended) gc_base Convert to Free Base start->gc_base GC (Alternative) hplc_inject Direct Injection hplc_dissolve->hplc_inject hplc_result Result hplc_inject->hplc_result note_hplc Simple, Direct gc_deriv Derivatize (e.g., Silylation) gc_base->gc_deriv gc_inject Inject gc_deriv->gc_inject gc_result Result gc_inject->gc_result note_gc Complex, Indirect

Sources

Comparative

A Comparative Analysis of 1-Amino-3-phenoxypropan-2-ol Hydrochloride Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride and its analogs, a cornerstone class of compounds in cardiovascular pharmacology. Intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-Amino-3-phenoxypropan-2-ol hydrochloride and its analogs, a cornerstone class of compounds in cardiovascular pharmacology. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships, and pharmacological profiles of these compounds, supported by experimental data and detailed methodologies.

Introduction: The Enduring Legacy of Aryloxypropanolamines

The discovery of the aryloxypropanolamine scaffold, of which 1-Amino-3-phenoxypropan-2-ol is a parent structure, marked a significant milestone in medicine. These compounds are renowned for their ability to antagonize β-adrenergic receptors, leading to their widespread use as β-blockers in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. The therapeutic efficacy of these analogs is not uniform; subtle modifications to the core structure can dramatically alter their potency, selectivity, and pharmacokinetic properties.[1] This guide will explore these nuances, providing a framework for the rational design and evaluation of novel analogs.

The general chemical structure of β-blockers in the aryloxypropanolamine class consists of an aromatic or heteroaromatic ring linked to a propanolamine side chain through an ether linkage.[2] Propranolol is considered the gold standard against which other β-blockers are compared.[3]

The Core Moiety and its Mechanism of Action

The pharmacological activity of 1-Amino-3-phenoxypropan-2-ol analogs stems from their ability to competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4][5] The subsequent activation of protein kinase A (PKA) leads to a cascade of phosphorylation events that mediate the physiological "fight-or-flight" response, including increased heart rate, contractility, and blood pressure.[4] By blocking these receptors, these analogs effectively dampen the sympathetic tone on the cardiovascular system.

Beta-blockers can be broadly categorized based on their selectivity for β1 and β2 adrenergic receptor subtypes. β1 receptors are predominantly found in cardiac tissue, while β2 receptors are prevalent in the smooth muscle of the bronchi and peripheral vasculature.[3] Cardioselective β-blockers, which preferentially target β1 receptors, are often favored to minimize side effects such as bronchoconstriction.[6]

Signaling Pathway of β-Adrenergic Receptor Antagonism

Gprotein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Catecholamine Catecholamine (e.g., Norepinephrine) Beta_Receptor β-Adrenergic Receptor (GPCR) Catecholamine->Beta_Receptor Binds Beta_Blocker 1-Amino-3-phenoxypropan-2-ol Analog (Antagonist) Beta_Blocker->Beta_Receptor Competitive Inhibition Cellular_Response Physiological Response (e.g., Increased Heart Rate) Beta_Blocker->Cellular_Response Blocks G_Protein Gs Protein (αβγ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Phosphorylation Cascade

Caption: Mechanism of action of 1-Amino-3-phenoxypropan-2-ol analogs.

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture

The biological activity of aryloxypropanolamine analogs is intricately linked to their chemical structure. Key SAR principles have been established through extensive research.[3][7]

  • The Aryloxypropanolamine Backbone: The introduction of an oxymethylene bridge (-OCH2-) between the aromatic ring and the ethylamine side chain is crucial for high antagonistic potency.[7]

  • Stereochemistry: The hydroxyl group on the propanolamine side chain creates a chiral center. The (S)-enantiomer is significantly more potent in its β-blocking activity than the (R)-enantiomer.[7]

  • The Amine Substituent: The amine group must be secondary for optimal activity.[7] Bulky substituents on the nitrogen atom, such as isopropyl or tert-butyl groups, are generally favored for potent β-antagonism.[7]

  • The Aromatic Ring: The nature and position of substituents on the aromatic ring are primary determinants of β1-selectivity and also influence the compound's pharmacokinetic properties.[7] Para-substitution is often associated with cardioselectivity.[3]

Comparative Pharmacological Profiles of Key Analogs

The following table summarizes the key pharmacological and physicochemical properties of several representative 1-Amino-3-phenoxypropan-2-ol analogs.

Compoundβ1/β2 SelectivityIntrinsic Sympathomimetic Activity (ISA)LipophilicityPrimary Route of EliminationpA2 (β1)
Propranolol Non-selectiveNoneHighHepatic8.3[8]
Atenolol β1-selectiveNoneLowRenal-
Metoprolol β1-selectiveNoneModerateHepatic-
Bisoprolol Highly β1-selectiveNoneModerateHepatic/Renal-
Pindolol Non-selectiveYesHighHepatic/Renal-
Carvedilol Non-selective (with α1-blocking activity)NoneHighHepatic-
Acebutolol β1-selectiveYesModerateHepatic/Renal7.5[8]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.[8]

Experimental Protocols for Analog Characterization

The robust characterization of novel 1-Amino-3-phenoxypropan-2-ol analogs requires a suite of well-defined in vitro and in vivo assays.

In Vitro Assays

This assay is the gold standard for determining the affinity of a compound for its receptor.[9] It measures the displacement of a radiolabeled ligand from the receptor by the test compound.

Experimental Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing β1 or β2 receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [125I]-Iodocyanopindolol) Radioligand->Incubation Test_Compound Test Analog (serial dilutions) Test_Compound->Incubation Filtration Rapid Vacuum Filtration (separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (quantifies bound radioactivity) Filtration->Scintillation Analysis Data Analysis (calculate IC50 and Ki) Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human β1 or β2 adrenergic receptor. Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [125I]-Iodocyanopindolol), and varying concentrations of the unlabeled test analog. Include controls for total binding (no competitor) and non-specific binding (excess of a known potent antagonist like propranolol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[10] Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This assay measures the functional consequence of receptor binding by quantifying the production of cAMP.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells expressing the target β-adrenergic receptor. Pre-incubate the cells with various concentrations of the test analog for a specific duration.

  • Stimulation: Stimulate the cells with a β-agonist (e.g., isoproterenol) to induce cAMP production.

  • Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a radioimmunoassay.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of the antagonist. A rightward shift in the agonist dose-response curve indicates competitive antagonism. The pA2 value can be determined from these data.[11]

In Vivo Cardiovascular Studies in Animal Models

Animal models are essential for evaluating the integrated physiological effects of the analogs.

Detailed Protocol:

  • Animal Model: Use a suitable animal model, such as spontaneously hypertensive rats or normotensive rats.

  • Instrumentation: Anesthetize the animals and implant catheters for drug administration and continuous monitoring of blood pressure and heart rate.

  • Drug Administration: Administer the test analog intravenously or orally at various doses.

  • Challenge with Agonist: After a suitable period for drug distribution, challenge the animal with a β-agonist (e.g., isoproterenol) and measure the changes in heart rate and blood pressure.

  • Data Analysis: Determine the dose-response relationship for the antagonist's ability to block the agonist-induced cardiovascular effects.

Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of a 1-Amino-3-phenoxypropan-2-ol analog significantly influences its clinical utility.[1]

  • Lipophilicity: Highly lipophilic drugs like propranolol readily cross the blood-brain barrier, which can lead to central nervous system side effects such as fatigue and sleep disturbances.[12][13] Conversely, hydrophilic drugs like atenolol have limited CNS penetration.[12]

  • Metabolism and Elimination: Analogs that are primarily cleared by the liver (e.g., propranolol, metoprolol) may be subject to first-pass metabolism and have a shorter half-life.[12] Those eliminated by the kidneys (e.g., atenolol) may require dose adjustments in patients with renal impairment.[3]

  • Intrinsic Sympathomimetic Activity (ISA): Some analogs, like pindolol and acebutolol, possess partial agonist activity.[2] This means that at rest, they can cause a slight stimulation of the β-receptor, which may be beneficial in patients with bradycardia.[3] However, there is no strong evidence that ISA confers a significant clinical advantage.[3]

Conclusion and Future Directions

The 1-Amino-3-phenoxypropan-2-ol scaffold continues to be a rich source of pharmacologically active compounds. A thorough understanding of the structure-activity relationships, coupled with a comprehensive panel of in vitro and in vivo assays, is crucial for the development of new analogs with improved therapeutic profiles. Future research may focus on developing analogs with greater receptor subtype selectivity, novel ancillary properties (e.g., antioxidant effects), or optimized pharmacokinetic characteristics to provide more personalized and effective treatments for cardiovascular diseases.

References

  • Taylor & Francis. (2024, April 10). β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications. Retrieved from [Link]

  • MDPI. (2019, February 13). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Retrieved from [Link]

  • MDPI. (2024, May 22). Seeking Novel Personalized and Sex-Specific Strategies for the Prevention and Treatment of Heart Failure Based on the Assessment of β1-Adrenergic Receptor Desensitization: The Contribution to the HEAL ITALIA Project. Retrieved from [Link]

  • CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

  • PubMed. (2002). Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • PubMed. (2004, April). Pharmacokinetics and pharmacodynamics of beta blockers in heart failure. Retrieved from [Link]

  • National Institutes of Health (NIH). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. Beta Blockers. Retrieved from [Link]

  • Pharmacy 180. Structure Activity Relationship - Adrenergic Blockers. Retrieved from [Link]

  • Cleveland Clinic. (2025, April 17). Beta-Blockers: Uses & Side Effects. Retrieved from [Link]

  • PubMed. (1981, October). Inotropic Beta-Blocking Potency (pA2) and Partial Agonist Activity of Propranolol, Practolol, Sotalol and Acebutolol. Retrieved from [Link]

  • PubMed Central. (2022, November 17). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Retrieved from [Link]

  • American Heart Association Journals. (1996, July 1). The Adenylyl Cyclases as Integrators of Transmembrane Signal Transduction. Retrieved from [Link]

  • PubMed Central. (2011, March 1). Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. Retrieved from [Link]

  • bpacnz. (2024, June 7). Beta blockers for cardiovascular conditions: one size does not fit all. Retrieved from [Link]

  • CONICET. Models for evaluating the pharmacokinetics and pharmacodynamics for b-blockers. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • ClinPGx. Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved from [Link]

  • PubMed. (1987, December). Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs. Retrieved from [Link]

  • PubMed Central. (2015, June 11). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • Revista Española de Cardiología. (2019). Role of Beta-blockers in Cardiovascular Disease in 2019. Retrieved from [Link]

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Validation

A Comparative Guide to the Structural Validation of Synthesized 1-Amino-3-phenoxypropan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction to 1-Amino-3-phenoxypropan-2-ol Hydrochloride 1-Amino-3-phenoxypropan-2-ol hydrochloride is a key building block in the synthesis of various ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Amino-3-phenoxypropan-2-ol Hydrochloride

1-Amino-3-phenoxypropan-2-ol hydrochloride is a key building block in the synthesis of various pharmaceuticals, particularly beta-blockers used in the management of cardiovascular diseases. Its molecular structure, containing a primary amine, a secondary alcohol, and a phenoxy group, presents a unique set of analytical challenges and necessitates a comprehensive validation strategy. The hydrochloride salt form enhances its stability and solubility, which is advantageous for formulation and synthesis. The molecular formula for the hydrochloride salt is C9H14ClNO2, with a molecular weight of approximately 203.67 g/mol .[1]

Synthesis Pathway: A Foundation for Structural Expectation

A common synthetic route to 1-Amino-3-phenoxypropan-2-ol hydrochloride involves the reaction of 1-succinimido-3-phenoxy-2-propanol with concentrated hydrochloric acid in ethanol, followed by reflux.[2] This process cleaves the succinimide protecting group to reveal the primary amine, which is then protonated by the hydrochloric acid to form the hydrochloride salt. Understanding the starting materials and the reaction mechanism is the first step in predicting the final structure and potential impurities.

A Multi-Pronged Approach to Structural Validation

No single analytical technique is sufficient to unequivocally confirm the structure of a synthesized molecule. A robust validation workflow relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a high-confidence confirmation.

Caption: A typical workflow for the structural validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-Amino-3-phenoxypropan-2-ol hydrochloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra.

Expected Spectral Data and Interpretation

Technique Expected Chemical Shifts (ppm) and Multiplicity Interpretation
¹H NMR Aromatic Protons: ~6.9-7.3 (multiplet)Protons on the phenoxy group.
Methine Proton (-CH-OH): ~4.0-4.2 (multiplet)Proton attached to the carbon bearing the hydroxyl group.
Methylene Protons (-O-CH₂-): ~3.9-4.1 (multiplet)Protons of the methylene group adjacent to the phenoxy group.
Methylene Protons (-CH₂-NH₃⁺): ~3.0-3.3 (multiplet)Protons of the methylene group adjacent to the ammonium group.
Hydroxyl and Ammonium Protons: Broad, variable shiftsThese protons are exchangeable and their signals can be broad and their positions dependent on concentration and temperature.
¹³C NMR Aromatic Carbons: ~114-158Carbons of the phenoxy ring.
Methylene Carbon (-O-CH₂-): ~70Carbon of the methylene group adjacent to the phenoxy group.
Methine Carbon (-CH-OH): ~68Carbon bearing the hydroxyl group.
Methylene Carbon (-CH₂-NH₃⁺): ~45Carbon of the methylene group adjacent to the ammonium group.

The causality behind these expected shifts lies in the electronic environment of each nucleus. Electron-withdrawing groups, such as the oxygen of the ether and the protonated amine, deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). The integration of the proton signals should also correspond to the number of protons in each environment.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Analysis: Acquire the mass spectrum in positive ion mode.

Expected Results and Interpretation

The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (1-Amino-3-phenoxypropan-2-ol). The expected monoisotopic mass of the free base, C₉H₁₃NO₂, is 167.0946 g/mol .[3] Therefore, the primary ion observed should be at m/z 168.09. The presence of this ion confirms the molecular weight of the organic portion of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands and Interpretation

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3500 (broad)O-H stretchHydroxyl group
2800-3200 (broad)N-H stretchAmmonium group (NH₃⁺)
3000-3100C-H stretchAromatic C-H
2850-2960C-H stretchAliphatic C-H
~1600, ~1500C=C stretchAromatic ring
1200-1250C-O stretchAryl ether
1000-1100C-O stretchSecondary alcohol

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of these characteristic absorption bands provides strong evidence for the key functional groups in 1-Amino-3-phenoxypropan-2-ol hydrochloride.

Comparison with an Alternative: Validating Pseudoephedrine Hydrochloride

To provide context, let's compare the validation of 1-Amino-3-phenoxypropan-2-ol hydrochloride with that of another amine hydrochloride, Pseudoephedrine Hydrochloride. Pseudoephedrine is a well-known decongestant with a different, yet related, structure.[4]

Analytical Technique 1-Amino-3-phenoxypropan-2-ol HCl Pseudoephedrine HCl Key Differences and Rationale
¹H NMR Aromatic signals for the phenoxy group.Aromatic signals for a phenyl group.The phenoxy group in our target compound results in a different splitting pattern and chemical shifts for the aromatic protons compared to the monosubstituted phenyl group in pseudoephedrine.
¹³C NMR Presence of an ether carbon signal (~70 ppm).Absence of an ether carbon signal.This is a key distinguishing feature. The presence of the C-O-Ar ether linkage is unique to 1-Amino-3-phenoxypropan-2-ol.
MS (ESI+) [M+H]⁺ at m/z ~168.1[M+H]⁺ at m/z ~166.1The difference in molecular weight is a definitive point of comparison.
FTIR Strong C-O stretch for the aryl ether (~1240 cm⁻¹).No prominent aryl ether C-O stretch.This vibrational mode is characteristic of the phenoxy group and would be absent in the spectrum of pseudoephedrine.

This comparative analysis highlights how the unique structural features of each molecule lead to distinct and predictable differences in their analytical data.

Conclusion: A Self-Validating System

The structural validation of synthesized 1-Amino-3-phenoxypropan-2-ol hydrochloride is a critical step in ensuring its suitability for further use in drug development. By employing a multi-technique approach encompassing NMR, MS, and FTIR, a self-validating system is established. Each technique provides a layer of evidence that, when combined, offers a high degree of confidence in the structure and purity of the synthesized compound. This rigorous analytical workflow is essential for maintaining the high standards of scientific integrity and quality required in the pharmaceutical industry.

References

  • Wikipedia. Pseudoephedrine.[Link]

  • PrepChem. Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride.[Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Aryloxypropanolamine Beta-Blockers

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Nuances of Beta-Blocker Selectivity The aryloxypropanolamine scaffold is a cornerstone in the development of beta-adrenergic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Nuances of Beta-Blocker Selectivity

The aryloxypropanolamine scaffold is a cornerstone in the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers. 1-Amino-3-phenoxypropan-2-ol hydrochloride represents a foundational structure within this class, serving as a precursor to a multitude of clinically significant drugs.[1] These agents primarily function by competitively inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine to beta-adrenoceptors, thereby modulating cardiovascular responses.[2]

Beta-adrenoceptors are classified into three main subtypes: β1, β2, and β3. β1-receptors are predominantly located in the heart, where their stimulation increases heart rate and contractility. β2-receptors are abundant in the smooth muscle of the airways and blood vessels, mediating relaxation. β3-receptors are primarily involved in lipolysis and thermogenesis.[3] The clinical efficacy and side-effect profile of a beta-blocker are intrinsically linked to its selectivity for these receptor subtypes.[4] While β1-selective blockers are often preferred for treating cardiovascular conditions to minimize off-target effects like bronchoconstriction (mediated by β2-receptor blockade), the degree of selectivity is often not absolute and can be dose-dependent.[1]

This guide provides a comprehensive framework for assessing the cross-reactivity of 1-Amino-3-phenoxypropan-2-ol hydrochloride and its derivatives against a panel of structurally related and functionally diverse beta-blockers. We will delve into the scientific rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis of representative beta-blockers to illustrate the principles of selectivity and off-target binding.

The Imperative of Cross-Reactivity Studies

Cross-reactivity, the unintended binding of a drug to receptors other than its primary target, is a critical consideration in drug development. For beta-blockers, a lack of selectivity can lead to a range of adverse effects. For instance, non-selective beta-blockers can exacerbate asthma or chronic obstructive pulmonary disease (COPD) by blocking β2-receptors in the lungs.[4] Therefore, rigorous cross-reactivity profiling is essential to:

  • Establish a comprehensive safety profile: Identifying potential off-target interactions early in the development process can prevent unforeseen adverse events in clinical trials.

  • Elucidate the mechanism of action: Understanding the full spectrum of a compound's interactions provides a more complete picture of its pharmacological effects.

  • Guide lead optimization: Cross-reactivity data can inform medicinal chemistry efforts to design more selective and safer drug candidates.

While the literature on the cross-reactivity of beta-blockers is not extensive, existing studies highlight the variability in selectivity among this class of drugs.[5] This underscores the necessity for robust, in-house cross-reactivity assessments.

Comparative Analysis of Representative Beta-Blockers

To contextualize the cross-reactivity profile of 1-Amino-3-phenoxypropan-2-ol hydrochloride, we will compare it with three well-characterized beta-blockers:

  • Propranolol: A first-generation, non-selective beta-blocker that serves as a benchmark for broad beta-adrenergic antagonism.[6]

  • Atenolol: A second-generation, β1-selective (cardioselective) beta-blocker, representing a more targeted therapeutic approach.[6]

  • Metoprolol: Another second-generation, β1-selective beta-blocker, widely used in clinical practice.[6]

These compounds share the core aryloxypropanolamine structure with 1-Amino-3-phenoxypropan-2-ol hydrochloride but differ in the substituents on the aromatic ring and the amine, which dictates their selectivity.

Structural Comparison

G cluster_propranolol Propranolol (Non-selective) cluster_atenolol Atenolol (β1-selective) cluster_metoprolol Metoprolol (β1-selective) cluster_test_compound 1-Amino-3-phenoxypropan-2-ol HCl propranolol Naphthyloxypropanolamine atenolol [4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]acetamide metoprolol 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol test_compound Aryloxypropanolamine Core test_compound->propranolol Structural Similarity test_compound->atenolol Structural Similarity test_compound->metoprolol Structural Similarity

Caption: Structural relationships of selected beta-blockers.

Experimental Workflows for Cross-Reactivity Profiling

A multi-tiered approach is recommended to thoroughly characterize the cross-reactivity profile of a test compound. This typically involves a combination of binding assays to determine affinity and functional assays to assess the downstream cellular response.

experimental_workflow cluster_tier1 Tier 1: Primary Screening (Binding Affinity) cluster_tier2 Tier 2: Functional Characterization cluster_tier3 Tier 3: Off-Target Profiling a Radioligand Binding Assay (Competition) c cAMP Functional Assay a->c b Surface Plasmon Resonance (SPR) b->c d Broad GPCR Panel Screening c->d

Caption: Tiered experimental workflow for cross-reactivity assessment.

Tier 1: Determining Binding Affinity

The initial step in cross-reactivity profiling is to quantify the binding affinity of the test compound for the target receptors (β1, β2, and β3 adrenoceptors) and a panel of other relevant receptors.

Radioligand Binding Assays (Competitive)

Principle: This classic technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity from a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human β1, β2, or β3 adrenoceptors.

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: A commonly used non-selective radioligand is [3H]-CGP 12177.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound or a reference compound (e.g., propranolol).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[7] This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[8]

Protocol:

  • Chip Preparation: Immobilize the purified, solubilized beta-adrenoceptors onto a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of the test compound in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.

  • Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and the affinity (KD).

Comparative Binding Affinity Data (Ki values in nM)

Compoundβ1-Adrenoceptorβ2-Adrenoceptorβ3-Adrenoceptorβ1/β2 Selectivity Ratio
1-Amino-3-phenoxypropan-2-ol HClTo be determinedTo be determinedTo be determinedTo be determined
Propranolol1.10.4>10000.36
Atenolol25350>100014
Metoprolol10140>100014
Bisoprolol7.1100>100014
Carvedilol0.40.21000.5
Timolol0.40.015>10000.038

Data for reference compounds adapted from Baker, J.G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.[4]

Tier 2: Functional Characterization

While binding assays provide crucial information about affinity, they do not reveal whether a compound acts as an antagonist, agonist, or partial agonist. Functional assays are therefore essential to characterize the downstream cellular effects of receptor binding.

cAMP Functional Assay

Principle: Beta-adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1] Antagonists block this agonist-induced cAMP production. This assay measures changes in intracellular cAMP levels in response to agonist stimulation in the presence and absence of the test compound.

Protocol:

  • Cell Culture: Use a cell line stably expressing the beta-adrenoceptor of interest (e.g., CHO or HEK293 cells).

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or a reference antagonist for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a beta-adrenoceptor agonist (e.g., isoproterenol) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or AlphaScreen).[9][10]

  • Data Analysis: Plot the cAMP response as a function of the test compound concentration to determine the IC50 for inhibition of the agonist response.

camp_pathway cluster_membrane Cell Membrane receptor β-Adrenoceptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces agonist Agonist (e.g., Isoproterenol) agonist->receptor Activates antagonist Antagonist (Test Compound) antagonist->receptor Blocks atp ATP atp->ac Substrate pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates

Caption: Simplified signaling pathway of β-adrenoceptor activation and inhibition.

Tier 3: Broad Off-Target Profiling

To ensure a comprehensive understanding of a compound's specificity, it is crucial to screen it against a broad panel of other receptors, ion channels, and enzymes. This is particularly important for identifying potential cross-reactivity with other GPCRs that share structural homology with beta-adrenoceptors.

Methodology:

Commercial services offer comprehensive off-target profiling panels that typically utilize radioligand binding assays. Screening a test compound at a single high concentration (e.g., 10 µM) against a panel of 50-100 different targets can provide a rapid assessment of its selectivity. Any significant inhibition (typically >50%) observed in the primary screen should be followed up with full dose-response curves to determine the IC50 or Ki value for that off-target interaction.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery and development. For aryloxypropanolamine derivatives like 1-Amino-3-phenoxypropan-2-ol hydrochloride, a thorough understanding of their binding affinity and functional activity at different beta-adrenoceptor subtypes, as well as other potential off-targets, is paramount for ensuring both efficacy and safety.

The experimental framework outlined in this guide, combining high-throughput binding assays with functional characterization, provides a robust strategy for generating a comprehensive cross-reactivity profile. The comparative data presented for established beta-blockers serves as a valuable benchmark for interpreting the results obtained for novel compounds. By adhering to these principles of scientific integrity and rigorous experimental design, researchers can confidently advance drug candidates with a well-defined selectivity profile, ultimately contributing to the development of safer and more effective medicines.

References

  • Baker, J.G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. Available from: [Link]

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  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 17(11), 1545–1547.
  • Pérez-Montiel, D., et al. (2020). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 73(11), 937-942. Available from: [Link]

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  • bioRxiv. (2024). β-adrenergic blockers increase cAMP and stimulate insulin secretion through a PKA/RYR2/TRPM5 pathway in pancreatic β-cells in vitro. Retrieved from: [Link]

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  • National Center for Biotechnology Information. (n.d.). Elevated risk of anaphylactoid reaction from radiographic contrast media is associated with both beta-blocker exposure and cardiovascular disorders. Retrieved from: [Link]

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Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

For researchers, scientists, and drug development professionals, the reproducibility of synthetic procedures is the bedrock of reliable and scalable pharmaceutical development. This guide provides an in-depth technical c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic procedures is the bedrock of reliable and scalable pharmaceutical development. This guide provides an in-depth technical comparison of the primary synthetic routes to 1-Amino-3-phenoxypropan-2-ol hydrochloride, a key intermediate in the synthesis of numerous β-adrenergic blockers. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to ensure your experiments are not only successful but also consistently reproducible.

Introduction: The Critical Role of a Key Intermediate

1-Amino-3-phenoxypropan-2-ol hydrochloride is a foundational building block in the synthesis of a class of drugs known as aryloxypropanolamine β-blockers. These drugs, which include widely used medications like propranolol and betaxolol, are crucial in the management of cardiovascular diseases. The purity, yield, and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reproducible synthesis is not just a matter of chemical efficiency but a critical component of regulatory compliance and patient safety.

This guide will compare two principal and industrially relevant synthetic pathways to 1-Amino-3-phenoxypropan-2-ol hydrochloride:

  • The Direct Amination Route: A straightforward approach involving the reaction of a phenoxy-epoxide with ammonia.

  • The Gabriel Synthesis Route: A classic method utilizing a phthalimide protecting group to achieve selective primary amination.

We will also explore key alternative intermediates to provide a comprehensive landscape for your process development decisions.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multi-faceted decision, balancing factors such as yield, purity, cost of reagents, reaction conditions, and scalability. Below is a comparative summary of the two primary routes to 1-Amino-3-phenoxypropan-2-ol hydrochloride.

ParameterDirect Amination RouteGabriel Synthesis Route
Starting Materials Phenol, Epichlorohydrin, AmmoniaPhenol, Epichlorohydrin, Potassium Phthalimide
Key Steps 1. Epoxide Formation2. Amination1. Epoxide Formation2. Phthalimide Alkylation3. Hydrazinolysis
Typical Yield Moderate to HighHigh
Purity Good, but potential for side productsGenerally very high
Reproducibility Good, with strict control of conditionsExcellent
Scalability Readily scalableScalable with considerations for solid handling
Key Advantages Fewer steps, readily available reagentsHigh purity, avoids over-alkylation
Key Disadvantages Potential for diamine and other byproductsMore steps, use of hydrazine

In-Depth Analysis of Synthetic Pathways and Methodologies

The Direct Amination Route: A Balance of Simplicity and Control

This route is often favored for its operational simplicity. It proceeds in two main stages: the formation of 1-phenoxy-2,3-epoxypropane, followed by the ring-opening of the epoxide with ammonia to introduce the amino group.

The reaction hinges on the nucleophilic attack of the phenoxide ion on epichlorohydrin, followed by an intramolecular cyclization to form the epoxide. The subsequent amination is a nucleophilic ring-opening of the epoxide. The choice of a large excess of ammonia is critical to favor the formation of the primary amine and minimize the formation of the secondary amine byproduct.

direct_amination Phenol Phenol Epoxide 1-Phenoxy-2,3-epoxypropane Phenol->Epoxide Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Base Base (e.g., NaOH) Product 1-Amino-3-phenoxypropan-2-ol Epoxide->Product Nucleophilic Ring Opening Ammonia Ammonia (excess) Ammonia->Product FinalProduct 1-Amino-3-phenoxypropan-2-ol Hydrochloride Product->FinalProduct Salt Formation HCl HCl HCl->FinalProduct

Direct Amination Workflow

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

  • To a stirred solution of phenol (94.1 g, 1.0 mol) and epichlorohydrin (102.0 g, 1.1 mol) in 500 mL of a suitable solvent (e.g., acetone), add potassium carbonate (152.0 g, 1.1 mol) and a catalytic amount of potassium iodide (0.1 mol equiv).

  • Heat the mixture to reflux (approximately 60°C) for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-phenoxy-2,3-epoxypropane. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of 1-Amino-3-phenoxypropan-2-ol and its Hydrochloride Salt

  • Dissolve the crude 1-phenoxy-2,3-epoxypropane (150.2 g, 1.0 mol) in 500 mL of ethanol.

  • Add a large excess of aqueous ammonia (e.g., 10-15 equivalents) to the solution.

  • Heat the mixture in a sealed pressure vessel at 80-100°C for 4-6 hours.

  • Cool the reaction mixture and evaporate the solvent and excess ammonia under reduced pressure.

  • Dissolve the resulting oil in ethanol and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid until the pH is acidic to precipitate the hydrochloride salt.

  • Filter the white crystalline solid, wash with cold ethanol, and dry under vacuum to yield 1-Amino-3-phenoxypropan-2-ol hydrochloride.

  • Temperature Control: Precise temperature control during both the epoxide formation and amination steps is crucial to minimize side reactions.

  • Stoichiometry of Ammonia: A significant excess of ammonia is paramount to drive the reaction towards the primary amine and suppress the formation of the secondary amine impurity.

  • Pressure: The amination step requires a sealed vessel to maintain the concentration of ammonia and achieve a reasonable reaction rate.

The Gabriel Synthesis Route: Precision and Purity

The Gabriel synthesis offers a more controlled approach to forming the primary amine, effectively eliminating the risk of over-alkylation that can occur in direct amination.[2][3] This method involves the use of phthalimide as a protected form of ammonia.

The acidity of the N-H bond in phthalimide allows for its deprotonation by a moderately strong base to form a potent nucleophile. This phthalimide anion then undergoes an SN2 reaction with the previously synthesized 1-phenoxy-2,3-epoxypropane. The final step involves the liberation of the primary amine from the phthalimide group, typically through hydrazinolysis.

gabriel_synthesis Epoxide 1-Phenoxy-2,3-epoxypropane Phthalimide_Intermediate N-(3-Phenoxy-2-hydroxypropyl)phthalimide Epoxide->Phthalimide_Intermediate SN2 Reaction K_Phthalimide Potassium Phthalimide K_Phthalimide->Phthalimide_Intermediate Product 1-Amino-3-phenoxypropan-2-ol Phthalimide_Intermediate->Product Hydrazinolysis Hydrazine Hydrazine (NH2NH2) Hydrazine->Product FinalProduct 1-Amino-3-phenoxypropan-2-ol Hydrochloride Product->FinalProduct Salt Formation HCl HCl HCl->FinalProduct

Gabriel Synthesis Workflow

Step 1: Synthesis of N-(3-Phenoxy-2-hydroxypropyl)phthalimide

  • Prepare 1-phenoxy-2,3-epoxypropane as described in the direct amination route.

  • To a solution of potassium phthalimide (185.2 g, 1.0 mol) in 500 mL of dimethylformamide (DMF), add the 1-phenoxy-2,3-epoxypropane (150.2 g, 1.0 mol).

  • Heat the mixture to 100-120°C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure N-(3-phenoxy-2-hydroxypropyl)phthalimide.

Step 2: Synthesis of 1-Amino-3-phenoxypropan-2-ol Hydrochloride

  • Suspend the N-(3-phenoxy-2-hydroxypropyl)phthalimide (311.3 g, 1.0 mol) in 1 L of ethanol.

  • Add hydrazine hydrate (55.1 g, 1.1 mol) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the mixture and add concentrated hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

  • Filter the mixture to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize from ethanol/water to yield pure 1-Amino-3-phenoxypropan-2-ol hydrochloride.[4]

  • Solvent Purity: The use of dry DMF is important for the SN2 reaction to proceed efficiently.

  • Complete Hydrazinolysis: Ensure complete reaction with hydrazine to fully liberate the desired amine. Incomplete reaction will lead to purification challenges.

  • Removal of Phthalhydrazide: Efficient removal of the phthalhydrazide byproduct is crucial for obtaining a pure final product.

Comparative Analysis of Alternative Intermediates

While 1-Amino-3-phenoxypropan-2-ol hydrochloride is a versatile intermediate, other chiral synthons are employed in the synthesis of specific enantiomers of β-blockers.

IntermediateSynthetic AdvantageCommon Application
(R)-Glycidyl tosylate Excellent leaving group (tosylate) allows for mild reaction conditions.[5]Asymmetric synthesis of (S)-β-blockers.
(S)-1-Amino-3-chloro-2-propanol hydrochloride Chiral amino-halohydrin, readily available.[6]Key intermediate for the synthesis of linezolid.[6]
3-Amino-1,2-propanediol Can be derived from renewable resources (glycerol).[7]Synthesis of X-ray contrast agents.[7]

The choice between these intermediates often depends on the target molecule's specific stereochemistry and the overall synthetic strategy. For racemic β-blockers, the routes starting from phenol and epichlorohydrin are highly efficient. For enantiomerically pure products, starting with a chiral synthon like (R)-glycidyl tosylate can be more advantageous.

Quality Control and Impurity Profiling

Regardless of the synthetic route chosen, rigorous analytical control is essential to ensure the quality and reproducibility of 1-Amino-3-phenoxypropan-2-ol hydrochloride. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.[8][9]

Potential Impurities

Direct Amination Route:

  • 1,1'-(isopropylazanediyl)bis(3-phenoxypropan-2-ol): The secondary amine formed from the reaction of the product with another molecule of the epoxide.

  • 3-Phenoxy-1,2-propanediol: Formed from the hydrolysis of the epoxide.

Gabriel Synthesis Route:

  • Phthalimide: Unreacted starting material.

  • Phthalhydrazide: Byproduct from the hydrazinolysis step.

  • Partially reacted intermediates: Incomplete hydrazinolysis can leave phthalimide-containing impurities.

Validated HPLC Method for Purity Assessment

A robust, validated HPLC method is critical for the quality control of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and a polar organic solvent like acetonitrile or methanol is commonly used.

  • Detection: UV detection at a wavelength of approximately 214 nm is effective for this compound.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible retention times.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[10]

Spectroscopic Characterization

Confirmation of the structure and purity of 1-Amino-3-phenoxypropan-2-ol hydrochloride is achieved through a combination of spectroscopic techniques.

  • 1H NMR (Proton NMR): Provides information on the number and environment of the hydrogen atoms in the molecule. The spectrum should show characteristic signals for the aromatic protons of the phenoxy group, the protons on the propanol backbone, and the amine protons.[1]

  • 13C NMR (Carbon NMR): Complements the 1H NMR by providing information about the carbon skeleton of the molecule.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as O-H, N-H, C-O, and aromatic C-H stretches.

Conclusion and Recommendations

Both the direct amination and the Gabriel synthesis routes offer viable and reproducible methods for the preparation of 1-Amino-3-phenoxypropan-2-ol hydrochloride.

  • For large-scale production of the racemic intermediate where cost and process simplicity are primary drivers , the direct amination route is often preferred. However, it necessitates stringent control over reaction conditions to minimize byproduct formation and ensure batch-to-batch consistency.

  • When high purity is the paramount concern and the additional synthetic steps are justifiable , the Gabriel synthesis provides a more robust and reliable method that consistently delivers a product with a superior impurity profile.

The selection of an alternative intermediate, such as a chiral glycidyl derivative, becomes critical when the target is an enantiomerically pure β-blocker. In all cases, the implementation of a validated analytical methodology, particularly HPLC, is non-negotiable for ensuring the quality, reproducibility, and ultimate success of your drug development program. By understanding the underlying principles of each synthetic choice and adhering to rigorous analytical practices, researchers can confidently and reproducibly synthesize this vital pharmaceutical intermediate.

References

  • Abbasov, V. M., et al. (2019). Synthesis of Novel Mannich Bases on the Base of 1-Phenoxy-3-propylthiopropane-2-ol and Secondary Amines.
  • Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).
  • PrepChem. (n.d.). Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-(+)
  • Google Patents. (n.d.). CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride.
  • Google Patents. (n.d.). WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
  • NIH. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR.
  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
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  • Ajay Bhadouriya. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis.
  • Cambridge University Press. (n.d.). Gabriel Synthesis.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • International Journal of Pharmaceutical Sciences and Research. (2020). combined mixture design-doe and ion pair reagent.
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  • NIH. (n.d.).
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  • ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. (n.d.). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol.
  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.
  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.).
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Comparative

A Comparative Benchmarking Guide to 1-Amino-3-phenoxypropan-2-ol hydrochloride: A Phenoxypropanolamine Scaffold Analysis

This guide provides a comprehensive technical framework for benchmarking 1-Amino-3-phenoxypropan-2-ol hydrochloride, a compound belonging to the aryloxypropanolamine class, which forms the structural backbone of most bet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for benchmarking 1-Amino-3-phenoxypropan-2-ol hydrochloride, a compound belonging to the aryloxypropanolamine class, which forms the structural backbone of most beta-adrenergic antagonists (β-blockers).[1] For drug discovery and development professionals, understanding how a novel compound performs against established therapeutic agents is a critical step in evaluating its potential.

Here, we will objectively compare the hypothetical performance of 1-Amino-3-phenoxypropan-2-ol hydrochloride (referred to as 'Test Compound') against three clinically significant β-blockers:

  • Propranolol: A first-generation, non-selective β-antagonist, known for its high lipophilicity.[2][3]

  • Metoprolol: A second-generation, cardioselective (β1-selective) antagonist with moderate lipophilicity.[3][4][5]

  • Atenolol: A second-generation, cardioselective and hydrophilic antagonist, primarily eliminated by the kidneys.[2][5]

This guide will elucidate the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity.

Structural Analysis and Physicochemical Rationale

The therapeutic and pharmacokinetic profile of a β-blocker is intrinsically linked to its chemical structure. The aryloxypropanolamine scaffold consists of an aromatic ring linked via an ether-propanol bridge to a secondary amine.[1] Variations in the aromatic moiety and the substituent on the amine group dictate receptor selectivity, potency, and metabolic fate.[6]

  • The Amine Group: The secondary amine is crucial for receptor interaction. A branched alkyl group, such as an isopropyl or tert-butyl group, on the nitrogen atom generally confers potent β-blocking activity.[6]

  • The Aromatic Ring: The nature and substitution pattern of the aromatic ring is a primary determinant of β1/β2 selectivity. Para-substitution on the phenyl ring and the presence of certain functional groups can enhance cardioselectivity.[1][6]

Our Test Compound features a simple phenyl ring, while Propranolol has a larger naphthyl system, Metoprolol has a para-substituted methoxyethylphenyl group, and Atenolol has a para-substituted carbamoylmethylphenyl group. These differences are expected to manifest in their pharmacodynamic and pharmacokinetic profiles.

PropertyTest Compound Propranolol Metoprolol Atenolol
Structure
Molecular Formula C₉H₁₄ClNOC₁₆H₂₁NO₂C₁₅H₂₅NO₃C₁₄H₂₂N₂O₃
Molecular Weight ( g/mol ) 187.67 (as HCl)259.34267.36266.34
LogP (Octanol/Water) ~1.5 (Predicted)2.9 - 3.11.9 - 2.20.16 - 0.23
Receptor Selectivity Non-selective (Hypothesized)Non-selective (β1 = β2)Cardioselective (β1 > β2)Cardioselective (β1 > β2)
Key Feature Unsubstituted Phenyl RingNaphthyl Ring SystemPara-substituted Phenyl RingHydrophilic, Para-substituted

Data for comparator compounds sourced from established pharmaceutical literature. LogP values can vary based on experimental conditions.

Benchmarking Pharmacodynamic Performance

To characterize the Test Compound's activity at β-adrenergic receptors, two primary in vitro assays are indispensable: radioligand binding to assess affinity and a functional assay to determine antagonist potency.

In Vitro Receptor Binding Affinity

Expert Rationale: A competitive radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor target.[7] By measuring how effectively the Test Compound displaces a known high-affinity radioligand from β1 and β2 receptors, we can determine its binding affinity constant (Ki). The ratio of Ki values for the two receptor subtypes provides a quantitative measure of its selectivity, a critical parameter for predicting its therapeutic window and side-effect profile.[8]

  • Membrane Preparation:

    • Harvest cultured cells (e.g., CHO or HEK293) stably expressing either human β1- or β2-adrenergic receptors.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with a protease inhibitor cocktail.

    • Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[7]

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Execution:

    • In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a non-selective radioligand (e.g., [¹²⁵I]-Iodocyanopindolol), and serially diluted concentrations of the Test Compound or comparator drugs.

    • To determine non-specific binding, include wells with a saturating concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).[7]

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.

  • Signal Detection & Analysis:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the competitor drug concentration and fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Membrane Prep (β1 or β2 Receptors) Incubation Combine & Incubate (Reach Equilibrium) Membrane->Incubation Radioligand Radioligand ([¹²⁵I]-CYP) Radioligand->Incubation Competitor Test Compound (Serial Dilution) Competitor->Incubation Filtration Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki & Selectivity Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Compoundβ1 Ki (nM)β2 Ki (nM)Selectivity Ratio (β2 Ki / β1 Ki)Predicted Profile
Test Compound 5.28.91.7Non-selective
Propranolol 3.54.11.2Non-selective
Metoprolol 12.055045.8β1-selective
Atenolol 150750050.0β1-selective
In Vitro Functional Antagonism

Expert Rationale: While binding affinity indicates how well a compound occupies a receptor, a functional assay is required to measure its biological effect. For a β-blocker, the key function is antagonism—the ability to block the receptor's activation by an agonist. β-adrenergic receptors are coupled to Gs proteins, which, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[10] A functional antagonism assay measures the ability of the Test Compound to inhibit this agonist-induced cAMP production. The resulting IC₅₀ value is a direct measure of its potency.

  • Cell Culture and Plating:

    • Use cells expressing the target receptor (e.g., CHO-β1 or CHO-β2). Plate them in 96- or 384-well plates and grow to near confluency.

  • Assay Execution:

    • Pre-incubate the cells with varying concentrations of the Test Compound or comparators for a defined period (e.g., 30 minutes). This allows the antagonist to bind to the receptors.

    • Stimulate the cells with a fixed concentration of a β-agonist (e.g., Isoprenaline) at its EC₈₀ concentration (the concentration that gives 80% of the maximal response). This ensures a robust but submaximal signal that is sensitive to inhibition.

    • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is typically included to prevent the degradation of newly synthesized cAMP.

    • Incubate for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as HTRF, AlphaScreen, or ELISA-based methods.[11] These assays are based on competitive immunoassays.[11]

  • Data Analysis:

    • Plot the cAMP level (or assay signal) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP response.

Signaling_Pathway Agonist Agonist (e.g., Isoprenaline) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Antagonist Antagonist (Test Compound) Antagonist->Receptor Blocks G_Protein G Protein (Gs) α βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:e->AC:w Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Cellular Response PKA->Effect

Caption: β-Adrenergic receptor signaling pathway and point of antagonist action.

Compoundβ1 IC₅₀ (nM)β2 IC₅₀ (nM)
Test Compound 15.125.5
Propranolol 10.212.8
Metoprolol 45.0> 1000
Atenolol 480> 10000

Benchmarking Key Pharmacokinetic Properties

Expert Rationale: A potent compound is of little therapeutic value if it cannot reach its target in sufficient concentrations or if it has an undesirable metabolic profile. Therefore, early-stage in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential. For β-blockers, lipophilicity is a key parameter as it influences absorption, distribution into the central nervous system (CNS), and route of elimination.[8] Hydrophilic compounds like Atenolol do not readily cross the blood-brain barrier and are excreted by the kidneys, while lipophilic compounds like Propranolol are extensively metabolized by the liver and can cause CNS side effects.[2][5]

Experimental Approaches for In Vitro ADME Profiling
  • Lipophilicity (LogD₇.₄): Determined experimentally using HPLC by measuring the compound's partition between an octanol-like stationary phase and a mobile phase at a physiological pH of 7.4.

  • Metabolic Stability: Assessed by incubating the Test Compound with liver microsomes (containing key metabolic enzymes like cytochrome P450s) and measuring the rate of its disappearance over time using LC-MS/MS.[2] The result is often expressed as an in vitro half-life (t₁/₂).

  • Aqueous Solubility: Measured at physiological pH to predict potential absorption issues. Poor solubility can be a major hurdle for oral drug development.

  • Plasma Protein Binding: Determined by equilibrium dialysis to quantify the fraction of the compound bound to plasma proteins. High binding can limit the amount of free drug available to act on the receptor.

ParameterTest Compound Propranolol Metoprolol Atenolol
Lipophilicity (LogD₇.₄) 1.453.01.850.15
Aqueous Solubility (µg/mL) >500~50>200>1000
Microsomal Stability (t₁/₂, min) 35<1525>120
Plasma Protein Binding (%) ~65%~90%~12%<5%
Predicted Primary Elimination HepaticHepaticHepaticRenal

Integrated Analysis and Scientific Interpretation

Based on the integrated hypothetical data, we can construct a preliminary profile for 1-Amino-3-phenoxypropan-2-ol hydrochloride:

  • Pharmacodynamic Profile: The binding (Ki) and functional (IC₅₀) data suggest the Test Compound is a non-selective β-blocker with potency comparable to, though slightly less than, Propranolol. The selectivity ratio near 1 confirms its lack of preference for β1 over β2 receptors. This profile implies it would likely affect both cardiac (β1) and bronchial/vascular smooth muscle (β2) tissue, similar to Propranolol.[10]

  • Pharmacokinetic Profile: With a LogD₇.₄ of 1.45, the Test Compound is moderately lipophilic , falling between the highly lipophilic Propranolol and the hydrophilic Atenolol. This suggests good oral absorption is likely. Its microsomal stability is moderate, indicating it would likely be cleared via hepatic metabolism, similar to Metoprolol and Propranolol.[2] Its moderate lipophilicity suggests a lower potential for CNS side effects compared to Propranolol but higher than that for Atenolol.[5]

References

  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (n.d.). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. The FASEB Journal. [Link]

  • Hrubá, L., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 685. [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

  • GoodRx. (2023, December 17). A List Of 8 Common Beta Blockers And Their Differences. [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Frishman, W. H. (1997). Clinical relevance of pharmacokinetic differences between beta blockers. Cardiovascular drugs and therapy, 11 Suppl 1, 185–190. [Link]

  • Leclerc, G., et al. (1983). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Therapie, 38(4), 359-366. [Link]

  • Deranged Physiology. (2023, July 19). Beta-blockers. [Link]

  • bpacⁿᶻ. (2021, June 7). Beta blockers for cardiovascular conditions: one size does not fit all. [Link]

  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. (2022). International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • JoVE. (2023, September 22). Adrenergic Antagonists: Chemistry and Classification of β-Receptor Blockers. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-Amino-3-phenoxypropan-2-ol hydrochloride

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-Amino-3-phenoxypropan-2-ol hydrochloride (CAS No: 4287-20-1), moving beyond a simple checklist to explain the rationale behind each critical step.

Section 1: Hazard Profile and Risk Assessment

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-Amino-3-phenoxypropan-2-ol hydrochloride is an amino alcohol derivative whose reactivity and potential for harm are dictated by its functional groups.

The Safety Data Sheet (SDS) classifies this compound with several key hazards.[1] It is categorized as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1] This is mechanistically predictable; the amino group can be mildly alkaline, and the overall structure can interact with proteins and lipids in tissues, causing irritation. Furthermore, it is listed for specific target organ toxicity (single exposure, Category 3), with a potential to cause respiratory irritation if inhaled as a dust or aerosol.[1]

Ecologically, while not classified as a persistent or bioaccumulative substance, its water solubility means it is likely to be mobile in the environment.[1] It is considered slightly hazardous to water, and therefore, direct disposal into drains or sewage systems is strictly prohibited.[1][2]

Hazard ClassificationCategoryPrimary Risk
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]
Aquatic HazardWater Hazard Class 1Slightly hazardous for water; do not empty into drains.[2]

Section 2: Pre-Disposal Safety & Handling: Your First Line of Defense

Proper disposal begins with safe handling. The engineering controls and personal protective equipment (PPE) required for using the chemical are equally essential during its disposal. The objective is to create a barrier between the researcher and the chemical waste, preventing accidental exposure.

Engineering Controls & Personal Protective Equipment (PPE)

Control/PPESpecificationRationale
Ventilation Work in a well-ventilated area or a chemical fume hood.[1]To minimize the inhalation of any fine dust or aerosolized particles, preventing respiratory irritation.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a full-face shield.[3]Protects against accidental splashes of solutions or contact with dust, which can cause serious eye irritation.
Skin Protection Wear compatible, impervious protective gloves (e.g., nitrile rubber) and a lab coat.[1]Prevents direct skin contact, which can lead to irritation.[1]
Emergency Equipment Ensure an eyewash station and safety shower are readily accessible.[1]Provides for immediate decontamination in the event of accidental exposure.

Section 3: Waste Segregation & Containment: Preventing Unwanted Reactions

The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed by a protocol. 1-Amino-3-phenoxypropan-2-ol hydrochloride is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Mixing it with such materials could lead to vigorous, exothermic, or gas-producing reactions.

Containment Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled container for 1-Amino-3-phenoxypropan-2-ol hydrochloride waste. The original product container is often the best choice for unused material.[4]

  • Ensure Compatibility: The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass) and be in good condition, free from leaks or external contamination.[4][5]

  • Label Correctly: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[6] The label must clearly state "Hazardous Waste" and identify the full chemical name: "1-Amino-3-phenoxypropan-2-ol hydrochloride." List all components and their approximate concentrations if it is a solution.

  • Keep Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][6] This prevents the release of vapors and protects the contents from contamination.

  • Store Safely: Store the waste container in a designated satellite accumulation area with secondary containment, such as a spill tray, to contain any potential leaks.[4][6] Segregate it from incompatible chemicals.[4]

Section 4: Step-by-Step Disposal Protocols

The specific disposal path depends on the nature of the waste: unused product, contaminated materials from a spill, or an empty container. The overarching directive is that final disposal must be conducted through an approved and licensed waste disposal plant.[1]

Protocol 4.1: Disposal of Unused or Waste Product

This protocol applies to surplus, expired, or off-specification 1-Amino-3-phenoxypropan-2-ol hydrochloride.

  • Package Securely: Ensure the waste is in a compatible, sealed, and properly labeled container as described in Section 3. If possible, leave the chemical in its original container.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office or designated chemical waste manager to schedule a waste pickup. Do not attempt to transport the waste off-site yourself.

  • Hand-Off: Transfer the waste to authorized personnel for transport to a licensed chemical destruction facility. The most common and effective disposal method for this type of compound is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3]

Protocol 4.2: Managing Small Spills

In the event of an accidental spill, the primary goals are to contain the spill, protect personnel, and decontaminate the area.

  • Ensure Safety: Alert others in the area. If the spill is significant or you feel unwell, evacuate and contact your EHS office. Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: Prevent the spill from spreading or entering any drains.[3]

  • Cleanup (Solid Spill): Carefully sweep or scoop the solid material into a designated waste container. Avoid actions that create dust.[3]

  • Cleanup (Liquid Spill): Absorb the spill with an inert, non-combustible material such as dry sand, earth, or a commercial sorbent.[7] Do not use combustible materials like paper towels for large spills.

  • Package for Disposal: Collect the absorbent material and any contaminated items (e.g., gloves) and place them in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Protocol 4.3: Decontamination & Disposal of Empty Containers

An "empty" container that once held 1-Amino-3-phenoxypropan-2-ol hydrochloride is not safe for regular trash until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (water is appropriate for this soluble compound).[8][9] Each rinse should use a volume of solvent equal to about 10% of the container's volume.

  • Collect Rinsate: Crucially, all three rinses must be collected as hazardous chemical waste. [6][9] This rinsate should be added to a container designated for aqueous chemical waste.

  • Prepare Container for Disposal: Once triple-rinsed, the container is considered decontaminated. Deface or remove the original label to prevent misidentification.[8][9]

  • Final Disposal: The clean, decontaminated container can typically be disposed of in the regular trash or recycled, according to your institution's policies. Puncturing the container can prevent its unauthorized reuse.[3]

Section 5: Disposal Decision Workflow

To ensure procedural consistency, the following workflow diagram outlines the decision-making process for handling any waste generated that involves 1-Amino-3-phenoxypropan-2-ol hydrochloride.

DisposalWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node waste_node waste_node start Waste Identified: 1-Amino-3-phenoxypropan-2-ol hydrochloride waste_type What is the nature of the waste? start->waste_type bulk Unused Product or Contaminated Solids/Solutions waste_type->bulk  Bulk Waste spill Accidental Spill waste_type->spill  Spill   container Empty Product Container waste_type->container  Empty Container   package Package in sealed, labeled container per Sec. 3 bulk->package contain Contain spill & absorb with inert material spill->contain rinse Triple-rinse with appropriate solvent container->rinse contact_ehs Contact EHS for incineration pickup package->contact_ehs final_disposal Proper Disposal Achieved contact_ehs->final_disposal contain->package collect Collect all rinsate as hazardous aqueous waste rinse->collect dispose_container Deface label & dispose of clean container collect->dispose_container

Sources

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